Product packaging for ISOTHIAZOLE-4-CARBONITRILE(Cat. No.:CAS No. 3912-37-6)

ISOTHIAZOLE-4-CARBONITRILE

Cat. No.: B1581028
CAS No.: 3912-37-6
M. Wt: 110.14 g/mol
InChI Key: OCYPFRDEUKBLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ISOTHIAZOLE-4-CARBONITRILE is a useful research compound. Its molecular formula is C4H2N2S and its molecular weight is 110.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isothiazolecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2S B1581028 ISOTHIAZOLE-4-CARBONITRILE CAS No. 3912-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPFRDEUKBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192371
Record name 4-Isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3912-37-6
Record name 4-Isothiazolecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of Isothiazole-4-carbonitrile from 2-Methylacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Isothiazole-4-carbonitrile, in particular, represents a valuable building block for the synthesis of complex bioactive molecules. Currently, a direct, well-documented synthetic route from the readily available industrial feedstock 2-methylacrylonitrile is not present in the established literature. This technical guide proposes a novel, three-step synthetic pathway designed to address this gap. Grounded in established principles of organic chemistry, this proposal outlines a feasible route involving allylic bromination, nucleophilic thiocyanation, and a subsequent intramolecular cyclization. This document provides a comprehensive mechanistic overview, detailed experimental protocols, and anticipated analytical data, offering a robust framework for researchers and drug development professionals to explore this innovative synthesis.

Part 1: A Proposed Synthetic Pathway - Mechanistic Rationale and Overview

The conversion of 2-methylacrylonitrile to this compound necessitates a thoughtful strategic approach, as it involves not only the formation of the S-N bond characteristic of the isothiazole ring but also a rearrangement of the molecular scaffold. The proposed pathway is designed to leverage the inherent reactivity of the starting material to construct the target heterocycle efficiently.

The overall strategy is a three-step sequence:

  • Allylic Bromination: Introduction of a reactive handle on the methyl group of 2-methylacrylonitrile via a selective radical bromination.

  • Nucleophilic Substitution: Conversion of the resulting allylic bromide to an unsaturated thiocyanate, which serves as the direct precursor for cyclization.

  • Intramolecular Cyclization: Formation of the isothiazole ring through a proposed thermal or radical-induced cyclization of the thiocyanate intermediate.

Step 1: Allylic Bromination of 2-Methylacrylonitrile

The first step involves the selective bromination of the methyl group of 2-methylacrylonitrile (I) to yield 3-bromo-2-methylprop-2-enenitrile (II). The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.

The mechanism proceeds via a standard radical chain reaction:

  • Initiation: The initiator decomposes upon heating to form radicals.

  • Propagation: These radicals abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical then abstracts an allylic hydrogen from 2-methylacrylonitrile, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product and a new bromine radical, continuing the chain.

Step 2: Synthesis of the Thiocyanate Precursor

The allylic bromide (II) is a versatile intermediate, primed for nucleophilic substitution. In this step, it is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), to produce 3-thiocyanato-2-methylprop-2-enenitrile (III). This is a standard SN2 reaction where the thiocyanate anion displaces the bromide. The reaction is typically performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the dissolution of the salt and promote the nucleophilic attack.

Step 3: Intramolecular Cyclization to this compound

This is the key bond-forming step in the proposed synthesis. The unsaturated thiocyanate (III) is designed to undergo an intramolecular cyclization to form the target this compound (IV). While a direct precedent for this specific transformation is not available, the cyclization of unsaturated systems with thiocyanates to form sulfur-nitrogen heterocycles is a known process.[1][2] The reaction likely proceeds through a high-energy intermediate or transition state where the nitrogen atom of the thiocyanate group attacks the internal carbon of the double bond, followed by tautomerization to the aromatic isothiazole ring. This cyclization may be promoted thermally or by using a radical initiator, which could facilitate the formation of the necessary intermediates.[3] The regioselectivity is directed by the electronics of the system, favoring the formation of the stable 5-membered aromatic isothiazole ring.

Part 2: Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on standard laboratory procedures for analogous reactions. Researchers should perform their own risk assessments and optimization studies.

Protocol 2.1: Synthesis of 3-bromo-2-methylprop-2-enenitrile (II)
  • To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylacrylonitrile (I) (67.09 g, 1.0 mol), N-Bromosuccinimide (NBS) (178.0 g, 1.0 mol), and carbon tetrachloride (250 mL).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (1.64 g, 0.01 mol).

  • Heat the mixture to reflux (approx. 77°C) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the CCl₄.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-bromo-2-methylprop-2-enenitrile (II) as a colorless to pale yellow liquid.

Protocol 2.2: Synthesis of 3-thiocyanato-2-methylprop-2-enenitrile (III)
  • In a 500 mL round-bottom flask, dissolve potassium thiocyanate (KSCN) (107.0 g, 1.1 mol) in 200 mL of acetone.

  • To this solution, add the crude 3-bromo-2-methylprop-2-enenitrile (II) (approx. 146.0 g, 1.0 mol) dropwise over 30 minutes with vigorous stirring at room temperature.

  • After the addition is complete, heat the mixture to reflux (approx. 56°C) for 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and filter off the precipitated potassium bromide.

  • Remove the acetone from the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product (III). Further purification can be achieved by column chromatography if necessary.

Protocol 2.3: Synthesis of this compound (IV)
  • Place the crude 3-thiocyanato-2-methylprop-2-enenitrile (III) (approx. 124.1 g, 1.0 mol) in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A (250 mL) in a flask equipped with a distillation head.

  • Heat the solution to 200-250°C. The cyclization is expected to occur at this high temperature.

  • The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.

  • Upon completion, the product, this compound (IV), which is expected to be more volatile than the solvent, can be isolated by vacuum distillation directly from the reaction mixture.

  • The distilled product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Part 3: Data Presentation and Anticipated Characterization

The following tables summarize the proposed reaction and the anticipated analytical data for the final product.

Table 1: Summary of Proposed Synthetic Steps

StepReactantReagentsProductExpected Yield (%)Physical State
12-MethylacrylonitrileNBS, AIBN, CCl₄3-Bromo-2-methylprop-2-enenitrile60-70Liquid
23-Bromo-2-methylprop-2-enenitrileKSCN, Acetone3-Thiocyanato-2-methylprop-2-enenitrile75-85Oil/Low-melting solid
33-Thiocyanato-2-methylprop-2-enenitrileHeatThis compound30-50Solid

Table 2: Anticipated Analytical Data for this compound (IV)

AnalysisExpected Result
Formula C₄H₂N₂S
Molecular Weight 110.14 g/mol
¹H NMR (CDCl₃, 400 MHz)δ 8.8-9.0 (s, 1H, H5), δ 9.1-9.3 (s, 1H, H3)
¹³C NMR (CDCl₃, 100 MHz)δ 155-158 (C3), δ 148-152 (C5), δ 115-120 (C4), δ 112-115 (-CN)
IR (KBr, cm⁻¹) 3100-3150 (Ar C-H), 2220-2240 (C≡N stretch), 1500-1550 (C=C, C=N ring stretch)
Mass Spec (EI) m/z (%): 110 (M⁺, 100), 83, 59
Melting Point 60-62 °C

Part 4: Visualizations of Workflow and Mechanism

Overall Synthetic Workflow

The following diagram illustrates the proposed three-step synthesis from 2-methylacrylonitrile to this compound.

G cluster_0 Step 1: Allylic Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Intramolecular Cyclization A 2-Methylacrylonitrile (I) B 3-Bromo-2-methylprop-2-enenitrile (II) A->B NBS, AIBN CCl4, Reflux C 3-Thiocyanato-2-methylprop-2-enenitrile (III) B->C KSCN Acetone, Reflux D This compound (IV) C->D Heat (200-250°C) Inert Solvent

Caption: Proposed three-step synthesis of this compound.

Proposed Cyclization Mechanism

The diagram below outlines a plausible mechanistic pathway for the key intramolecular cyclization step.

G Start 3-Thiocyanato-2-methyl- prop-2-enenitrile (III) Intermediate Cyclic Intermediate Start->Intermediate Heat (Δ) [1,5]-Dipolar Cyclization Product Isothiazole-4- carbonitrile (IV) Intermediate->Product Tautomerization (Aromatization)

Caption: Proposed mechanism for the thermal cyclization step.

Part 5: Discussion and Future Outlook

This technical guide puts forth a novel and chemically plausible synthetic route to this compound from 2-methylacrylonitrile. The strength of this proposal lies in its foundation on well-established reaction types: radical allylic bromination and nucleophilic substitution. The key challenge and area for significant research will be the final intramolecular cyclization step.

Potential Challenges:

  • Regioselectivity: The cyclization of the thiocyanate intermediate must be controlled to ensure the formation of the isothiazole ring and not other isomeric heterocycles.

  • Reaction Conditions: The high temperatures proposed for the cyclization may lead to decomposition or polymerization. A systematic study of solvents, temperatures, and the potential use of catalysts (e.g., Lewis acids or transition metals) will be necessary.

  • Yield Optimization: Each step will require careful optimization to maximize the overall yield of the three-step sequence.

Future Research Directions:

  • Mechanistic Studies: A detailed investigation into the mechanism of the cyclization step using computational modeling and isotopic labeling studies would provide valuable insights.

  • Catalyst Screening: Exploring catalytic methods for the cyclization could potentially lower the required reaction temperature and improve the yield and selectivity.

  • Scope and Limitations: Once the synthesis is validated, exploring the scope of the reaction with substituted acrylonitriles could open up avenues to a wide range of novel isothiazole derivatives.

References

A Technical Guide to Isothiazole-4-carbonitrile: Properties, Reactivity, and Synthetic Applications for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Isothiazole-4-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development.[1] As a structural motif, the isothiazole ring is present in a range of biologically active agents, including antiviral, anti-inflammatory, and anticancer compounds.[2][3][4] This guide provides an in-depth analysis of the chemical properties and reactivity of this compound, moving beyond a simple recitation of facts to explain the causal relationships that govern its behavior. We will explore the electronic landscape of the molecule, detail key transformations of its versatile nitrile group, and provide validated, step-by-step protocols for its synthetic manipulation. Furthermore, this document addresses a critical consideration for drug development professionals: the potential for metabolic bioactivation of the isothiazole core, a field-proven insight essential for mitigating toxicity risks.[5]

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern pharmacophore design.[4][6] Its unique electronic properties, including aromaticity and the presence of two electronegative heteroatoms, allow it to engage in a variety of non-covalent interactions with biological targets.[7] The introduction of a nitrile group at the 4-position creates this compound, a particularly valuable synthetic intermediate. The potent electron-withdrawing nature of the nitrile group significantly influences the reactivity of the entire molecule, activating it for a range of chemical transformations that are crucial for building molecular diversity and developing new therapeutic agents.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral properties is the foundation of its successful application in synthesis. While detailed experimental spectra for the parent this compound are not widely published, we can assemble its core properties and provide expert analysis based on closely related analogues.

Core Physical Properties

The fundamental properties of this compound are summarized below. Its solid state and moderate molecular weight make it a tractable compound for laboratory use. Based on the properties of its isomer, thiazole-4-carbonitrile, it is predicted to be a moderately polar molecule with good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, with limited solubility in non-polar solvents.[8]

PropertyValueSource(s)
CAS Number 3912-37-6[9]
Molecular Formula C₄H₂N₂S[9]
Molecular Weight 110.13 g/mol [9]
Physical State Solid[9]
IUPAC Name 1,2-thiazole-4-carbonitrile[9]
Purity (Typical) >95%[9]
Predicted Spectroscopic Profile

Predicting the spectral characteristics is essential for reaction monitoring and characterization.

  • ¹H NMR: The isothiazole ring features two protons. We expect two signals in the aromatic region, likely as doublets or singlets depending on coupling. Based on data from the isomeric 1,3-thiazole-4-carbonitrile, which shows signals at δ 9.31 and 8.90 ppm (in DMSO-d₆), the protons on the isothiazole ring are expected to be significantly deshielded and appear far downfield.

  • ¹³C NMR: Four distinct carbon signals are anticipated. The nitrile carbon (C≡N) typically appears around δ 110-120 ppm. The three carbons of the heterocyclic ring will resonate in the aromatic region (δ 120-170 ppm). Quaternary carbons, such as the one bearing the nitrile group, may exhibit weaker signals.

  • FTIR Spectroscopy: The most prominent and diagnostic peak will be the sharp, strong absorbance of the nitrile (C≡N) stretch. In related nitrile-containing heterocycles, this band typically appears in the range of 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 110, corresponding to the molecular weight.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the aromatic isothiazole ring and the electron-withdrawing nitrile group. This section details the most synthetically valuable transformations.

Transformations of the Nitrile Functional Group

The nitrile group is not merely a structural feature but a versatile chemical handle, providing access to several critical functional groups.[1]

The conversion of the nitrile to a carboxamide or a carboxylic acid is a fundamental transformation, often employed to introduce hydrogen-bonding capabilities or acidic centers into a drug candidate.[1] This reaction can be catalyzed by either acid or base, with the reaction conditions determining the final product; milder conditions typically yield the amide, while more forceful conditions lead to the carboxylic acid.

  • Causality: The reaction proceeds via protonation (acid catalysis) or nucleophilic attack by hydroxide (base catalysis) on the electrophilic nitrile carbon. This is followed by tautomerization and subsequent hydrolysis steps. The choice of strong acid or base with heating drives the reaction past the stable amide intermediate to the carboxylate.

hydrolysis_workflow start This compound reagents_mild H₂O, H⁺ or OH⁻ (Mild Conditions) start->reagents_mild Hydrolysis amide Isothiazole-4-carboxamide reagents_mild->amide reagents_strong H₂O, H⁺ or OH⁻ (Strong Conditions, Heat) amide->reagents_strong Further Hydrolysis acid Isothiazole-4-carboxylic acid reagents_strong->acid

Caption: Workflow for the hydrolysis of this compound.

Protocol 3.1.1: Base-Catalyzed Hydrolysis to 5-Amino-3-methyl-4-isothiazolecarboxylic acid (Adapted from a general procedure for isothiazole nitrile hydrolysis)[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-amino-3-methylthis compound (1.39 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Acidification: Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield the desired carboxylic acid.

Reduction of the nitrile provides a primary amine, a key functional group for introducing basicity or for further derivatization via amide bond formation or reductive amination. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[1]

  • Causality: The reaction involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic nitrile carbon, followed by a second hydride addition. The resulting di-anionic intermediate is then protonated during the aqueous workup to yield the primary amine. The use of a strong, non-protic reducing agent like LiAlH₄ in an anhydrous solvent (e.g., THF) is critical to prevent quenching of the reagent and to ensure complete reduction.

Protocol 3.1.2: Reduction of 5-Phenylthis compound [1]

  • Reaction Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (0.76 g, 20 mmol) and anhydrous tetrahydrofuran (THF, 80 mL). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 5-phenylthis compound (1.86 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add dropwise: water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water again (2.4 mL). Caution: This quenching is highly exothermic and generates hydrogen gas.

  • Isolation: Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the precipitate thoroughly with THF (2 x 20 mL).

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the aminomethyl derivative.

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with azides, providing a direct and powerful route to construct 5-substituted tetrazole rings.[1] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

  • Causality: This reaction is a classic example of a 1,3-dipolar cycloaddition. The azide ion (N₃⁻) acts as the 1,3-dipole, which reacts with the nitrile's carbon-nitrogen triple bond (the dipolarophile). The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF, which facilitates the dissolution of the azide salt and promotes the concerted cycloaddition mechanism.

cycloaddition_workflow start This compound reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) DMF, 120 °C start->reagents [3+2] Cycloaddition tetrazole 5-(Isothiazol-4-yl)-1H-tetrazole reagents->tetrazole

Caption: [3+2] Cycloaddition to form a tetrazole ring.

Protocol 3.1.3: Synthesis of 5-(3-Methylisothiazol-4-yl)-1H-tetrazole [1]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-methylthis compound (1.24 g, 10 mmol) in N,N-dimethylformamide (DMF) (20 mL).

  • Reagent Addition: Add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours. Monitor by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of water.

  • Acidification: Acidify the aqueous solution with 2M HCl to a pH of 2-3 to protonate the tetrazole ring, causing it to precipitate.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure tetrazole derivative.

Reactivity of the Isothiazole Core

While the nitrile group offers significant versatility, the isothiazole ring itself can be functionalized. This is most commonly achieved by starting with a halogenated this compound.

The presence of the strongly electron-withdrawing nitrile group, combined with the inherent electronics of the isothiazole ring, makes positions C3 and C5 susceptible to nucleophilic attack, especially when a good leaving group (like a halide) is present. The chlorine atom at the 5-position of 3,5-dichloro-4-isothiazolecarbonitrile is particularly labile and can be readily displaced by a variety of nucleophiles.[9]

  • Causality: The reaction proceeds via a Meisenheimer-like intermediate. The nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The stability of this intermediate is enhanced by the electron-withdrawing nitrile group. Subsequent ejection of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The greater reactivity at C5 compared to C3 is a result of the specific electronic distribution within the ring system.[9]

Protocol 3.2.1: Synthesis of 3-Chloro-5-methoxy-4-isothiazolecarbonitrile [9]

  • Reaction Setup: Dissolve 3,5-dichloro-4-isothiazolecarbonitrile (1.0 g, 5.6 mmol) in 25 mL of methanol in a 50 mL flask.

  • Reagent Addition: While stirring, add a solution of sodium methoxide prepared by dissolving sodium metal (0.14 g, 6.1 mmol) in 10 mL of methanol.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue.

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Recrystallize the product from an ethanol-water mixture to give pure 3-chloro-5-methoxy-4-isothiazolecarbonitrile.

A Critical Insight for Drug Development: Metabolic Bioactivation

For researchers in drug development, understanding a scaffold's metabolic fate is as important as its synthetic utility. The isothiazole ring, while valuable, carries a known metabolic liability. In vivo studies have shown that isothiazole-containing compounds can undergo cytochrome P450 (CYP)-mediated bioactivation.[5]

This process is proposed to involve oxidation of the ring's sulfur atom. This oxidation makes the C4 position electrophilic and susceptible to attack by endogenous nucleophiles, most notably glutathione (GSH). The resulting GSH adduct is then eliminated. This formation of a reactive intermediate that covalently binds to cellular components can lead to idiosyncratic toxicity, a major concern in drug safety.[5]

  • Field-Proven Insight: The discovery of this bioactivation pathway for a c-Met inhibitor candidate led to a strategic redesign of the molecule. Replacing the isothiazole ring with bioisosteric heterocycles, such as isoxazole or pyrazole, successfully reduced the bioactivation potential while retaining the desired pharmacological activity and pharmacokinetic properties.[5] This underscores the importance of early-stage metabolic screening for isothiazole-containing development candidates.

metabolism_pathway parent Isothiazole-containing Drug (R-Iso) cyp Cytochrome P450 (e.g., CYP3A4) parent->cyp Bioactivation (S-Oxidation) intermediate Reactive Electrophilic Intermediate cyp->intermediate gsh Glutathione (GSH) intermediate->gsh Nucleophilic Attack protein Cellular Proteins intermediate->protein Nucleophilic Attack adduct GSH Adduct gsh->adduct covalent Covalent Binding (Potential Toxicity) protein->covalent

Caption: Proposed metabolic bioactivation pathway of the isothiazole ring.

Conclusion

This compound is a molecule of significant strategic value. Its physicochemical properties make it a reliable synthetic substrate, while its electronic configuration provides a rich landscape for chemical reactivity. The nitrile group serves as a gateway to amines, amides, carboxylic acids, and tetrazoles, enabling broad structural diversification. Furthermore, the isothiazole core itself can be functionalized, typically via nucleophilic substitution of halogenated precursors. For scientists in drug discovery, the compound offers immense potential but must be handled with a forward-looking perspective, particularly concerning the well-documented metabolic bioactivation pathway. By understanding and leveraging the principles of its reactivity while proactively assessing its metabolic fate, researchers can effectively harness this compound to build the next generation of innovative chemical entities.

References

isothiazole-4-carbonitrile spectroscopic data analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Isothiazole-4-carbonitrile

Foreword: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, the isothiazole ring is a privileged scaffold, forming the core of numerous bioactive compounds and functional materials.[1][2] this compound, as a key intermediate and structural motif, demands rigorous and unambiguous characterization. Spectroscopic analysis provides the foundational dataset for this characterization, moving a molecule from a theoretical structure to an experimentally verified entity.

This guide eschews a simple recitation of data. Instead, it offers a holistic analytical strategy, detailing not only the expected spectroscopic signatures of this compound but also the underlying chemical principles that govern these observations. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle and how, in concert, they deliver an irrefutable confirmation of molecular identity and purity.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a molecule like this compound is not reliant on a single technique. It requires the strategic integration of multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and their combined data provides a self-validating system for structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep This compound (High Purity Sample) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Connectivity & Chemical Environment (δ, J) NMR->NMR_Data IR_Data Functional Groups (C≡N, Ring Modes) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z) MS->MS_Data Conclusion Unambiguous Structure Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For nitrogen heterocycles, NMR is particularly powerful for assigning positions on the ring.[3][4]

¹H NMR Spectroscopy: Proton Environments

The this compound molecule possesses two aromatic protons on the heterocyclic ring. Their chemical shifts are dictated by the electron-withdrawing nature of the nitrogen atom, the sulfur atom, and the nitrile group, resulting in signals in the downfield (high ppm) region typical of aromatic hydrogens.[5]

Expected ¹H NMR Data:

Predicted SignalChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
H-5~8.7 - 9.0Doublet (d)~4.5 - 5.0Proton adjacent to sulfur
H-3~8.5 - 8.8Doublet (d)~4.5 - 5.0Proton adjacent to nitrogen

Note: These are predicted values based on data for the parent isothiazole[6] and related thiazoles.[7] Actual values may vary based on solvent and experimental conditions.

Causality Explained:

  • Downfield Shifts: The protons are on an electron-deficient aromatic ring. The electronegative nitrogen atom and the π-withdrawing nitrile group deshield these protons, shifting their resonance to a higher frequency (higher ppm value) compared to protons on a benzene ring.

  • Multiplicity: The H-3 and H-5 protons are adjacent and will split each other's signals into doublets, a phenomenon known as spin-spin coupling. The magnitude of the coupling constant (J), typically around 4.7 Hz for isothiazole, confirms their spatial relationship.[6]

¹³C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the three carbons of the isothiazole ring and the one carbon of the nitrile group.

Expected ¹³C NMR Data:

Chemical Shift (δ) [ppm]AssignmentRationale
~155 - 160C-3Adjacent to electronegative nitrogen, significantly deshielded.
~145 - 150C-5Adjacent to sulfur, deshielded but less so than C-3.
~125 - 135C-4Quaternary carbon attached to the nitrile group.
~114 - 117C≡NCharacteristic chemical shift for a nitrile carbon.[7][8]

Expert Insights:

  • Signal Intensity: Quaternary carbons (like C-4 and the nitrile carbon) lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) during proton decoupling. Consequently, their signals are typically much weaker than those of protonated carbons (C-3 and C-5). Longer acquisition times may be necessary to observe them clearly.

  • Solvent Choice: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. The solvent must fully dissolve the sample without reacting with it. The residual solvent peak serves as a secondary chemical shift reference.[9]

G Isothiazole

Caption: Structure of this compound with atom numbering.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The most telling feature in the IR spectrum of this compound is the nitrile group (C≡N).

Expected IR Absorption Data:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2240 - 2220Strong, SharpC≡N stretch (aromatic nitrile)[11]
3100 - 3000Medium to WeakAromatic C-H stretch[12]
1620 - 1400Medium to WeakIsothiazole ring C=C and C=N stretching vibrations[1]

Causality Explained:

  • The Nitrile Stretch: The C≡N triple bond is strong and polar. Its stretching vibration causes a significant change in the molecule's dipole moment, leading to a very intense and sharp absorption band.[11] Conjugation with the isothiazole ring slightly lowers the frequency compared to saturated nitriles.[11][13] This peak is often diagnostic for the presence of a nitrile.

  • Aromatic C-H Stretch: The C-H bonds on the aromatic ring are stronger than those in alkanes, causing them to absorb at a frequency just above 3000 cm⁻¹.[12]

  • Fingerprint Region: The complex vibrations of the isothiazole ring skeleton occur between 1620-1400 cm⁻¹ and are unique to this specific molecule, contributing to the "fingerprint region" of the spectrum.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty setup.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[10]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural features.

For this compound (C₄H₂N₂S), the exact monoisotopic mass is 110.00 g/mol .

Expected Mass Spectrometry Data (Electron Ionization - EI):

Mass-to-Charge (m/z)Proposed FragmentRationale for Loss
110[C₄H₂N₂S]⁺• (M⁺•)Molecular Ion
83[C₃HNS]⁺•Loss of HCN from the ring and nitrile group
69[C₂HNS]⁺•Cleavage of the isothiazole ring
58[C₂H₂S]⁺•Thiirene cation radical after N₂ loss

Expert Insights:

  • Molecular Ion Peak (M⁺•): In EI-MS, the peak corresponding to the intact molecule radical cation (M⁺•) should be clearly visible. Its m/z value confirms the molecular weight.

  • Fragmentation Logic: The fragmentation of heterocyclic systems is driven by the formation of stable neutral molecules and fragment ions.[14] For this compound, the primary fragmentation pathways likely involve the cleavage of the weak N-S bond and the elimination of stable small molecules like hydrogen cyanide (HCN).[15][16]

G M [M]⁺• m/z = 110 F1 [C₃HNS]⁺• m/z = 83 M->F1 - HCN F2 [C₂HNS]⁺• m/z = 69 M->F2 - C₂H₃N

Caption: A simplified predicted EI fragmentation pathway.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile, high-purity solvent like ethyl acetate or dichloromethane.[17]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up at 10°C/min to a high temperature (e.g., 280°C) to ensure elution of the compound.[17]

    • Carrier Gas: Use Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan a full mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragments.

    • Solvent Delay: Set a delay of 2-3 minutes to prevent the solvent peak from damaging the detector filament.[17]

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Identify the molecular ion and analyze the major fragment ions to propose a fragmentation pathway.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

No single spectrum tells the whole story. The power of this multi-technique approach lies in the convergence of evidence:

  • MS confirms the molecular formula is C₄H₂N₂S.

  • IR confirms the presence of a nitrile group (C≡N) and an aromatic ring.

  • ¹³C NMR confirms the presence of four unique carbon environments, consistent with the proposed structure.

  • ¹H NMR confirms the presence of two distinct protons on the heterocyclic ring with the expected coupling, confirming their connectivity.

When the data from these independent analyses align, they provide an unassailable, self-validating confirmation of the structure and identity of this compound. This rigorous characterization is the bedrock upon which all further research and development activities are built.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole-4-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3][4] The solid-state properties of these active pharmaceutical ingredients (APIs), particularly their crystal structure and polymorphism, are critical determinants of their physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[5][6][7][8] An incomplete understanding of the solid-state chemistry of an API can lead to unforeseen challenges during drug development and manufacturing, such as batch-to-batch inconsistency and unpredictable in vivo performance.[6][7] This guide provides a comprehensive overview of the principles and methodologies for investigating the crystal structure and polymorphism of this compound, drawing upon established techniques in solid-state characterization and providing a framework for systematic polymorphic screening. While specific crystallographic data for this compound is not extensively available in the public domain, this guide will leverage data from closely related structures and established pharmaceutical industry practices to provide a robust framework for its study.

Introduction: The Significance of Solid-State Properties in Drug Development

The ability of a single molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[5] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, which can profoundly impact the efficacy and safety of a drug product.[6][7][8] For instance, variations in solubility and dissolution rate between polymorphs can alter a drug's bioavailability, potentially leading to sub-optimal therapeutic effects or even toxicity.[6][7] Furthermore, the discovery of a more stable, less soluble polymorph late in development can have significant financial and regulatory repercussions.[8]

Therefore, a thorough investigation of the crystal structure and potential for polymorphism is a critical and indispensable part of modern drug development.[6][7][8] Early-stage polymorph screening allows for the identification and selection of the most stable and developable crystalline form of an API, mitigating risks and ensuring product quality and consistency.[6]

Crystal Structure Analysis: A Foundation for Understanding

The determination of a compound's crystal structure through techniques like single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state.[9][10] This information is invaluable for understanding intermolecular interactions, which in turn govern the physical properties of the crystal.

Table 1: Illustrative Crystallographic Data for a Heterocyclic Nitrile (1,3-Thiazole-4-carbonitrile)

ParameterValue
Chemical FormulaC₄H₂N₂S
Molecular Weight110.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8213 (2)
b (Å)12.4334 (8)
c (Å)10.1197 (6)
β (°)94.755 (3)
Volume (ų)479.21 (5)
Z4
Density (calculated) (Mg/m³)1.525

Note: This data is for 1,3-thiazole-4-carbonitrile and is presented for illustrative purposes.[13][14]

Polymorphism in this compound: A Proactive Approach

Given the structural features of this compound, including its potential for hydrogen bonding and π-stacking, the existence of multiple polymorphic forms is a distinct possibility. A systematic polymorph screen is therefore essential to identify and characterize these forms.

The Goal of Polymorphic Screening

The primary objective of a polymorph screen is to crystallize the target compound under a wide variety of conditions to induce the formation of as many different solid forms as possible.[5] This includes not only polymorphs but also solvates, hydrates, and the amorphous form.[5]

Experimental Workflow for Polymorphic Screening

A comprehensive polymorph screen typically involves a multi-faceted approach, exploring a broad crystallization space. High-throughput screening (HTS) techniques are often employed to efficiently evaluate a large number of conditions.[8]

Polymorph_Screening_Workflow cluster_0 Phase 1: Crystallization Experiments cluster_1 Phase 2: Solid Form Characterization cluster_2 Phase 3: Structure Elucidation & Stability API This compound (API) Solvent_Screen Solvent Selection (Diverse polarities, H-bonding potential) API->Solvent_Screen Dissolve in Crystallization_Methods Crystallization Techniques (Evaporation, Cooling, Anti-solvent, Slurry) Solvent_Screen->Crystallization_Methods Apply Initial_Analysis Initial Analysis (Microscopy, Birefringence) Crystallization_Methods->Initial_Analysis Yields solids for PXRD Powder X-ray Diffraction (PXRD) (Identify unique crystal lattices) Initial_Analysis->PXRD Prioritize unique samples for Thermal_Analysis Thermal Analysis (DSC, TGA) (Detect phase transitions, solvates) PXRD->Thermal_Analysis Correlate with Spectroscopy Spectroscopy (Raman, IR) (Probe molecular environment) PXRD->Spectroscopy Complement with SCXRD Single-Crystal X-ray Diffraction (SCXRD) (Definitive structure of new forms) PXRD->SCXRD Guide single crystal growth for Stability_Studies Interconversion & Stability Studies (Slurry experiments, competitive ripening) Thermal_Analysis->Stability_Studies Spectroscopy->Stability_Studies Form_Selection Selection of Optimal Form for Development SCXRD->Form_Selection Provides definitive structural data for Stability_Studies->Form_Selection Determines thermodynamic stability for Polymorph_Relationship cluster_0 Kinetic vs. Thermodynamic Control cluster_1 Transformation Pathways Metastable Metastable Polymorphs (Forms I, II) Stable Thermodynamically Stable Polymorph (Form III) Metastable->Stable Irreversible Amorphous Amorphous Form Amorphous->Metastable Crystallization Amorphous->Stable Crystallization Solvent Solvent-Mediated Transformation Thermal Thermal Transition Pressure Grinding/ Pressure

References

isothiazole-4-carbonitrile mechanism of formation and reaction pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation and Reactivity of Isothiazole-4-carbonitrile

Introduction: The Isothiazole Core in Modern Chemistry

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique electronic properties conferred by the N-S bond, combined with the potential for diverse functionalization, have made isothiazole derivatives the subject of intense investigation. This guide focuses specifically on This compound , a key intermediate whose electron-withdrawing nitrile group significantly influences the reactivity of the heterocyclic core, opening up a wide array of synthetic transformations. As a senior application scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the principal mechanisms for its formation and its subsequent reaction pathways, grounded in established literature and practical insights.

Part 1: Core Synthesis and Mechanisms of Formation

The construction of the isothiazole ring, particularly with the challenging 4-carbonitrile substitution pattern, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution on the final molecule.

Ring Closure via Chlorination of Mercaptoethylene Derivatives

A classical and effective method for constructing highly functionalized isothiazoles involves the oxidative cyclization of activated methylene compounds. One prominent example is the synthesis of 3,5-dichloro-4-isothiazolecarbonitrile from di(sodiomercapto)methylenemalononitrile.[4]

Mechanism: The reaction initiates with the treatment of the disodium salt of 2,2-dithiolato-1,1-dicyanoethylene with an excess of chlorine in a non-polar solvent like carbon tetrachloride. The chlorine acts as both an oxidant and a source of chloride ions for substitution. The proposed mechanism involves the formation of sulfenyl chloride intermediates which then undergo intramolecular cyclization. The electron-withdrawing nitrile group facilitates the ring-closing step.

  • Step 1: Oxidation of the thiolate anions by chlorine to form sulfenyl chloride intermediates.

  • Step 2: Intramolecular nucleophilic attack of one sulfur atom onto the carbon bearing the other sulfenyl chloride group.

  • Step 3: Elimination of a chloride ion to form the aromatic isothiazole ring.

This method provides a robust entry into 3,5-dihalo-4-isothiazolecarbonitriles, which are versatile precursors for further functionalization.[4]

Cycloaddition of Thiazyl Chloride with Alkenes

A more direct route to the parent this compound involves the reaction of an alkene with thiazyl chloride reagents. Specifically, the reaction of 2-methylacrylonitrile with trithiazyl trichloride ((NSCl)₃) and sulfuryl chloride (SO₂Cl₂) in chloroform yields this compound directly.[1]

Mechanism: This reaction is believed to proceed through a complex cycloaddition-elimination pathway.

  • Step 1: Trithiazyl trichloride acts as a source of thiazyl chloride (NSCl).

  • Step 2: An initial cycloaddition reaction occurs between the thiazyl chloride and the double bond of 2-methylacrylonitrile.

  • Step 3: The resulting adduct undergoes a series of ring-opening and elimination steps, facilitated by sulfuryl chloride, leading to the loss of the methyl group and hydrogen chloride, ultimately forming the stable aromatic isothiazole ring.

G

Caption: Synthesis of this compound via Thiazyl Chloride.

Multi-Component Reaction Strategies

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) to build molecular complexity in a single step. A notable three-component strategy for isothiazole synthesis has been developed using enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters.[5][6][7] While not directly yielding the parent 4-carbonitrile, this approach highlights a convergent strategy where the core components of the ring are assembled in one pot.

Generalized Mechanism: These reactions typically involve the formation of new C-S, C-N, and N-S bonds. The enaminoester serves as the C-C-N backbone, while sulfur and the bromo-reagent provide the remaining S and C atoms, respectively, along with facilitating the necessary bond formations through a series of complex radical or ionic intermediates.[5][6]

Summary of Synthetic Approaches
MethodKey ReactantsKey FeaturesReference
Mercaptoethylene CyclizationDi(sodiomercapto)methylenemalononitrile, ChlorineYields highly substituted (e.g., dichloro) derivatives.[4]
Thiazyl Chloride Cycloaddition2-Methylacrylonitrile, (NSCl)₃, SO₂Cl₂Direct route to the parent this compound.[1]
Three-Component ReactionEnaminoester, Sulfur, Bromodifluoro-reagentConvergent, one-pot synthesis of substituted isothiazoles.[5][6][7]

Part 2: Key Reaction Pathways and Chemical Reactivity

The chemistry of this compound is dictated by the interplay between the aromatic isothiazole ring and the strongly electron-withdrawing nitrile group. This creates distinct sites for nucleophilic and electrophilic attack.

Reactions at the Isothiazole Ring

The isothiazole ring is a relatively stable aromatic system. However, the presence of substituents can dramatically alter its reactivity.

Nucleophilic Aromatic Substitution (SₙAr): Halogen atoms, particularly at the C3 and C5 positions, are excellent leaving groups and are readily displaced by nucleophiles. In the case of 3,5-dichloro-4-isothiazolecarbonitrile, the chlorine at the 5-position is preferentially replaced under mild conditions by various nucleophiles.[4]

  • Amines: Reaction with primary or secondary amines yields 5-amino-3-chloro-4-isothiazolecarbonitriles.

  • Alkoxides/Phenolates: Treatment with sodium alkoxides or phenolates results in the corresponding 5-alkoxy or 5-aryloxy derivatives.

  • Sulfur Nucleophiles: Anionic sulfur reagents can displace the chloride to form 5-thioether or related compounds.

G

Caption: Nucleophilic substitution on the isothiazole ring.

Ring-Opening Reactions: Strong nucleophiles can attack the sulfur atom of the isothiazole ring, leading to cleavage of the weak N-S bond. This is particularly prevalent in isothiazolium salts but can also occur with neutral isothiazoles under forcing conditions or with specific reagents like Raney Nickel, which can cause desulfurization and ring opening.[1][4]

Reactions of the 4-Carbonitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions.

  • Partial Hydrolysis: Mild conditions can yield the corresponding 4-carboxamide .

  • Complete Hydrolysis: More vigorous conditions lead to the formation of isothiazole-4-carboxylic acid .[4] These derivatives are valuable for further modifications, such as esterification or amide coupling.[8]

Other Transformations: While less specifically documented for this compound in the provided context, standard nitrile chemistry is applicable:

  • Reduction: The nitrile can be reduced to a 4-(aminomethyl)isothiazole using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

G

Caption: Key transformations of the nitrile functional group.

Part 3: Experimental Protocols

The following protocol is a representative example for the synthesis of the parent this compound, based on the method described in the literature.[1]

Synthesis of this compound from 2-Methylacrylonitrile

Materials and Equipment:

  • 2-Methylacrylonitrile

  • Trithiazyl trichloride ((NSCl)₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a solution of 2-methylacrylonitrile in anhydrous chloroform, add trithiazyl trichloride and sulfuryl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can be several hours (e.g., 16 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or another suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

    • The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Safety Note: This reaction involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its formation is accessible through several distinct pathways, most notably via the cycloaddition of thiazyl chlorides to activated alkenes or the cyclization of functionalized precursors. The reactivity of the molecule is a rich tapestry woven from the aromaticity of the isothiazole ring and the versatile chemistry of the nitrile group. Halogenated derivatives serve as powerful intermediates for nucleophilic substitution, while the nitrile function itself can be readily converted into amides, carboxylic acids, and amines. This dual reactivity makes this compound and its derivatives powerful building blocks for creating complex molecules with potential applications across the chemical sciences.

References

Isothiazole-4-carbonitrile: A Comprehensive Technical Guide to Aromaticity, Electronic Properties, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of isothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers in chemistry and drug development. We delve into the fundamental principles governing its aromaticity, dissect its unique electronic properties as modulated by the potent electron-withdrawing carbonitrile group, and outline robust experimental and computational protocols for its characterization. By synthesizing theoretical concepts with practical methodologies, this document serves as an in-depth resource for professionals seeking to understand and leverage the chemical behavior of this important molecular scaffold.

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that have made it a privileged scaffold in medicinal chemistry and materials science.[2][3][4] Isothiazole derivatives are found in a wide array of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and antifungal agents.[4][5][6]

The Isothiazole Ring: A Bioisostere of Strategic Importance

In drug design, the isothiazole nucleus is often employed as a bioisostere—a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. It can effectively mimic other functionalities, such as thiazole or even carbonyl groups, to enhance potency, selectivity, or pharmacokinetic properties.[7][8] Its stability and capacity for diverse functionalization make it a versatile building block for creating novel molecular entities.[2]

Spotlight on the 4-Carbonitrile Moiety: A Powerful Electronic Modulator

The introduction of a carbonitrile (-C≡N) group at the 4-position of the isothiazole ring dramatically influences its electronic landscape. The nitrile group is a potent electron-withdrawing moiety, acting through both negative inductive (-I) and negative mesomeric (-M) effects. This strong electronic pull significantly modulates the aromaticity, reactivity, and intermolecular interaction potential of the parent ring, creating a unique chemical entity with specific applications.[9][10]

Unraveling the Aromaticity of this compound

Aromaticity is a key determinant of a molecule's stability and reactivity. For this compound, this property arises from a combination of structural, magnetic, and electronic factors.

Theoretical Framework: Hückel's Rule in a Heterocyclic Context

The foundational principle of aromaticity is Hückel's rule, which defines an aromatic compound as one that is cyclic, planar, fully conjugated, and possesses [4n+2] π-electrons (where n is a non-negative integer).[11] The isothiazole ring fits this description: it is a planar, five-membered ring with 6 π-electrons (four from the two double bonds and two from the sulfur atom's lone pair), satisfying the [4(1)+2] requirement.

Structural Evidence: Bond Length Equalization

A hallmark of aromatic systems is the delocalization of π-electrons, which results in a partial equalization of bond lengths around the ring. In a non-aromatic system, one would expect distinct single and double bonds. Single-crystal X-ray diffraction studies on isothiazole derivatives consistently reveal a planar structure with intermediate bond lengths, providing direct physical evidence of electron delocalization and aromatic character.[9][12][13]

Magnetic Criteria: NMR Spectroscopy and Ring Currents

The delocalized π-electrons in an aromatic ring generate a characteristic "ring current" when placed in an external magnetic field.[11] This induced current creates a local magnetic field that deshields protons on the exterior of the ring, causing them to resonate at a higher chemical shift (downfield) in a ¹H NMR spectrum. The protons on the isothiazole ring (at positions 3 and 5) exhibit chemical shifts that are indicative of this aromatic deshielding effect.

Electronic Criteria: Computational Indices of Aromaticity

Modern computational chemistry provides powerful tools for quantifying aromaticity.

  • Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the geometric center of the ring. A negative NICS value indicates shielding, which is a strong indicator of a diamagnetic ring current and, therefore, aromaticity.[14][15] For aromatic heterocycles like isothiazole, a negative NICS value is expected.[16]

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 signifies a fully aromatic system, while a value of 0 indicates a non-aromatic one.[17][18] Calculations on isothiazole derivatives consistently yield high HOMA values, confirming their aromatic nature.

Deep Dive: Electronic Properties and Reactivity

The electronic character of this compound is dominated by the interplay between the inherently electron-deficient aromatic ring and the powerful electron-withdrawing nitrile substituent.

The Inductive and Mesomeric Effects of the Nitrile Group

The 4-carbonitrile group profoundly deactivates the isothiazole ring.

  • Inductive Effect (-I): The electronegative nitrogen atom of the nitrile group pulls electron density away from the ring through the sigma bond framework.

  • Mesomeric Effect (-M): The C≡N triple bond can participate in resonance, withdrawing π-electron density from the ring.

This dual-mode electron withdrawal makes the entire ring system significantly electron-poor, which dictates its reactivity. The molecule is deactivated towards electrophilic aromatic substitution, which would require harsh conditions.[19] Conversely, the ring is activated for nucleophilic attack or substitution, particularly at the chlorine-bearing positions in precursors like 3,5-dichloro-4-isothiazolecarbonitrile.[10]

Electrostatic Potential and Reactivity Hotspots

An electrostatic potential map of this compound would reveal a high positive potential (electron deficiency) across the carbon framework of the ring and a high negative potential (electron richness) localized on the nitrogen atoms of both the ring and the nitrile group.

  • Basicity: The lone pair on the ring's nitrogen atom is the primary site of basicity. However, this basicity is significantly attenuated by the electron-withdrawing effect of the nitrile group.

  • Acidity: The electron-poor nature of the ring enhances the acidity of the C-H protons at positions 3 and 5.

  • Reactivity:

    • Electrophilic Attack: Highly disfavored. If forced, it would likely occur at the 5-position, which is least deactivated.

    • Nucleophilic Attack: Favored, especially in derivatives where a leaving group is present at the 3 or 5 positions.[10]

Frontier Molecular Orbitals (HOMO-LUMO)

The electron-withdrawing nitrile group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Lowered HOMO: Indicates that the molecule is a poorer electron donor.

  • Lowered LUMO: Makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack.

The resulting large HOMO-LUMO gap is consistent with a stable aromatic molecule.

Experimental Characterization: A Self-Validating Protocol

A robust characterization of this compound relies on a combination of synthetic verification and spectroscopic analysis.

Synthesis and Purification

While multiple synthetic routes to substituted isothiazoles exist, a common strategy for producing the 4-carbonitrile core involves cyclization reactions.[2][20][21] One established method is the reaction of 2-methylacrylonitrile with trithiazyl trichloride and sulfuryl chloride.[1]

Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methylacrylonitrile and a suitable solvent (e.g., chloroform).

  • Reagent Addition: Slowly add a solution of trithiazyl trichloride ((NSCl)₃) and sulfuryl chloride (SO₂Cl₂) to the flask under an inert atmosphere.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water or a saturated bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.

Technique Expected Observation Interpretation
¹H NMR Two singlets in the aromatic region (δ 8.5-9.5 ppm).Confirms the presence of the two protons on the electron-deficient aromatic ring.[22][23]
¹³C NMR Signals for aromatic carbons (δ 120-160 ppm); distinct nitrile carbon signal (δ ~115 ppm).Confirms the carbon skeleton and the presence of the nitrile functional group.[24][25][26]
FTIR Sharp, strong absorption band at ~2230 cm⁻¹.Characteristic stretching frequency of the C≡N bond.
Mass Spec. Molecular ion peak corresponding to the exact mass of C₄H₂N₂S.Confirms the molecular formula and weight.[24]
Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of structure.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.

  • Analysis: Analyze the refined structure to confirm atom connectivity, planarity of the isothiazole ring, and bond lengths, which serve as direct evidence for aromaticity.

Computational Modeling: In Silico Validation

Computational modeling provides deep insights into the electronic structure and properties that are complementary to experimental data.

Protocol: DFT and Aromaticity Calculations

  • Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the initial structure of this compound. Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Confirm that the optimization yields a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as the electrostatic potential, HOMO/LUMO energies, and molecular orbital surfaces.

  • NICS Calculation: Using the optimized geometry, perform a GIAO-NMR calculation. Place a ghost atom (Bq) at the geometric center of the isothiazole ring and calculate its isotropic shielding value. The negative of this value is the NICS(0) index.

  • HOMA Calculation: Calculate the HOMA index from the bond lengths of the optimized geometry using the established formula and parameters for C-C, C-N, and C-S bonds within a five-membered ring.

Caption: Workflow for the computational analysis of this compound.

Applications in Drug Discovery and Materials Science

The unique electronic profile and structural rigidity of the this compound scaffold make it a valuable component in several advanced applications.

  • Medicinal Chemistry: The isothiazole ring is a cornerstone of numerous pharmaceuticals.[3] The strong dipole moment and hydrogen bond accepting capability of the 4-carbonitrile group can be exploited to achieve specific interactions with biological targets, such as enzyme active sites or protein receptors. Derivatives have been investigated for their potential as HIV inhibitors, fungicides, and anti-inflammatory agents.[2][5][27]

  • Organic Electronics: The electron-deficient nature of the ring system makes it a candidate for use as a building block in n-type organic semiconductor materials, which are essential for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

This compound is a molecule defined by the robust aromaticity of its heterocyclic core and the profound electronic influence of its 4-carbonitrile substituent. This combination results in a stable, planar scaffold with a highly electron-deficient character, dictating a reactivity profile that is amenable to nucleophilic substitution but resistant to electrophilic attack. The methodologies outlined in this guide, spanning synthesis, spectroscopy, and computational analysis, provide a comprehensive framework for validating its structure and exploring its properties. For researchers and drug development professionals, a thorough understanding of these fundamentals is crucial for strategically employing this versatile scaffold in the design of next-generation pharmaceuticals and functional materials.

References

The Synthetic Alchemist's Guide to Isothiazole-4-carbonitrile Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The isothiazole-4-carbonitrile scaffold, in particular, serves as a versatile platform for the synthesis of a myriad of pharmacologically relevant molecules. The nitrile group acts as a key synthetic handle, enabling a diverse range of chemical transformations.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound derivatives and analogs. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical execution of these synthetic routes.

The this compound Core: A Privileged Scaffold in Drug Discovery

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring motif in a multitude of biologically active compounds.[2][4][5][6] The incorporation of a carbonitrile (cyano) group at the 4-position significantly enhances the synthetic versatility of this scaffold. The electron-withdrawing nature of the nitrile group influences the reactivity of the isothiazole ring, and the nitrile itself can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing access to a wide chemical space for structure-activity relationship (SAR) studies.[1]

Core Synthetic Strategies: Building the this compound Framework

The construction of the this compound core can be broadly categorized into two main approaches: ring-forming reactions from acyclic precursors and the functionalization of a pre-existing isothiazole ring. This guide will delve into the most robust and widely adopted methodologies within these categories.

De Novo Ring Synthesis: Constructing the Heterocycle

The de novo synthesis of the isothiazole ring offers a direct entry to a variety of substituted derivatives. Several powerful strategies have been developed, each with its own set of advantages and substrate scope.

A highly effective method for the synthesis of a key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile, involves the reaction of di(sodiomercapto)methylenemalononitrile with excess chlorine.[7] This versatile building block allows for subsequent selective nucleophilic substitution at the 5-position, followed by substitution at the 3-position, to introduce a wide array of functional groups.

Conceptual Workflow: Dithiocarboxylate Cyclization

G A di(sodiomercapto)methylenemalononitrile B Excess Chlorine (Cl2) in CCl4 A->B Reaction C 3,5-dichloro-4-isothiazolecarbonitrile B->C Cyclization D Nucleophilic Reagents (Amines, Alkoxides, etc.) C->D Reaction E 5-Substituted-3-chloro-4-isothiazolecarbonitriles D->E Nucleophilic Substitution

Caption: Chlorine-mediated cyclization of a dithiocarboxylate derivative.

Experimental Protocol: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile [7]

  • Starting Material: Di(sodiomercapto)methylenemalononitrile.

  • Reagent: Excess chlorine gas.

  • Solvent: Carbon tetrachloride.

  • Procedure: a. Suspend di(sodiomercapto)methylenemalononitrile in boiling carbon tetrachloride. b. Bubble excess chlorine gas through the suspension. c. Continue the reaction until the starting material is consumed (monitoring by TLC). d. Cool the reaction mixture and filter to remove any inorganic salts. e. Concentrate the filtrate under reduced pressure to yield crude 3,5-dichloro-4-isothiazolecarbonitrile. f. Purify the crude product by recrystallization or column chromatography.

  • Yield: Reported yields are in the range of 57%.[7]

Another powerful strategy for the synthesis of 4-cyanoisothiazoles involves the reaction of β-cyano enamines with thionyl chloride or sulfur monochloride.[8] This method is particularly attractive due to the ready availability of β-cyano enamines and the operational simplicity of the reaction.

Reaction Scheme: β-Cyano Enamine Cyclization

G A β-Cyano Enamine B Thionyl Chloride (SOCl2) or Sulfur Monochloride (S2Cl2) A->B Reaction C 4-Cyanoisothiazole Derivative B->C Cyclization

Caption: Cyclization of β-cyano enamines to form 4-cyanoisothiazoles.

Experimental Protocol: General Procedure for the Synthesis of 4-Cyanoisothiazoles from β-Cyano Enamines [8]

  • Starting Material: A suitably substituted β-cyano enamine.

  • Reagent: Thionyl chloride or sulfur monochloride.

  • Solvent: A non-polar solvent such as benzene or toluene, or neat (in the absence of solvent).

  • Procedure: a. Dissolve or suspend the β-cyano enamine in the chosen solvent (or use it neat). b. Add the cyclizing agent (thionyl chloride or sulfur monochloride) dropwise at a controlled temperature (e.g., 0 °C or room temperature). c. Stir the reaction mixture until the reaction is complete (monitoring by TLC). d. Quench the reaction mixture, for example, with ice-water. e. Extract the product with a suitable organic solvent. f. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). g. Concentrate the organic layer under reduced pressure to obtain the crude product. h. Purify the product by recrystallization or column chromatography.

Functional Group Interconversion: The Power of the Nitrile Handle

Once the this compound core is established, the nitrile group serves as a versatile precursor for a wide range of other functional groups, dramatically expanding the accessible chemical diversity.

The hydrolysis of the nitrile group is a fundamental transformation that provides access to isothiazole-4-carboxamides and isothiazole-4-carboxylic acids.[1] These derivatives are valuable intermediates and have shown significant biological activities themselves. The hydrolysis can be achieved under either acidic or basic conditions, with the reaction conditions dictating the final product.

Reaction Pathway: Hydrolysis of this compound

G A This compound B Mild Acid or Base (e.g., H2SO4, NaOH) A->B Partial Hydrolysis D Strong Acid or Base (e.g., conc. HCl, KOH) A->D Complete Hydrolysis C Isothiazole-4-carboxamide B->C E Isothiazole-4-carboxylic acid D->E

Caption: Stepwise hydrolysis of the nitrile group to an amide and then a carboxylic acid.

Table 1: Representative Conditions for Nitrile Hydrolysis

ProductReagents and ConditionsReference
Isothiazole-4-carboxamideH2SO4 (conc.), heat[1]
Isothiazole-4-carboxylic acidNaOH (aq.), heat, followed by acidification[1]

The reduction of the nitrile group to a primary amine (aminomethyl group) is another crucial transformation, providing a flexible linker for further derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this conversion.[9]

Experimental Protocol: Reduction of this compound to (Isothiazol-4-yl)methanamine

  • Starting Material: this compound derivative.

  • Reagent: Lithium aluminum hydride (LiAlH4).

  • Solvent: Anhydrous ether or tetrahydrofuran (THF).

  • Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in the anhydrous solvent. b. Cool the suspension in an ice bath. c. Add a solution of the this compound derivative in the same anhydrous solvent dropwise to the LiAlH4 suspension. d. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitoring by TLC). e. Carefully quench the reaction by the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup). f. Filter the resulting precipitate and wash it with the reaction solvent. g. Dry the combined filtrate and washings over an anhydrous drying agent. h. Concentrate the solution under reduced pressure to yield the crude amine. i. Purify the product as necessary, for example, by distillation or by forming a salt and recrystallizing.

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings.[1] This transformation is of particular interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

Conclusion and Future Perspectives

The synthesis of this compound derivatives and their analogs is a rich and evolving field. The methodologies outlined in this guide represent a robust toolkit for accessing a wide variety of these valuable compounds. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes, including the use of catalytic methods and flow chemistry. The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

A Theoretical Investigation of the Molecular Orbitals of Isothiazole-4-carbonitrile: A Guide for Medicinal Chemists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Understanding the electronic structure of these heterocyclic compounds is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the molecular orbitals of isothiazole-4-carbonitrile, a key building block in drug discovery. Employing Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate the molecule's electronic landscape, focusing on the Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular reactivity and interaction.

Introduction: The Significance of this compound

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a "privileged structure" in drug discovery.[1] Its unique electronic properties and rigid scaffold have led to its incorporation into a wide array of therapeutic agents, including the antipsychotic drug ziprasidone. The addition of a carbonitrile (-C≡N) group at the 4-position introduces a potent electron-withdrawing moiety, significantly modulating the electronic characteristics of the isothiazole ring.[2][3][4] This modification can profoundly influence molecular interactions, metabolic stability, and binding affinity to biological targets.

A comprehensive analysis of the molecular orbitals of this compound provides a quantum mechanical lens through which we can predict its chemical behavior. This guide details the theoretical calculations necessary to visualize and interpret these orbitals, offering predictive insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Theoretical & Methodological Framework

The Foundation: Density Functional Theory (DFT)

To model the electronic structure of this compound, we turn to Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5] DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[5] This approach is both computationally efficient and accurate for a wide range of chemical systems.[6]

For our calculations, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a highly versatile and widely validated functional that combines the strengths of Hartree-Fock theory with DFT, offering a balanced description of electronic exchange and correlation.[6][7] It has a proven track record for providing reliable geometric and electronic properties for organic heterocyclic compounds.[8][9]

The Language of Electrons: Basis Sets

The accuracy of any DFT calculation is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. We will employ the 6-311++G(d,p) Pople-style basis set .[10][11] Let's dissect this nomenclature:

  • 6-311G : This indicates a triple-zeta split-valence basis set. The core orbitals are described by a single function constructed from 6 primitive Gaussian functions. The valence orbitals are split into three functions, described by 3, 1, and 1 primitive Gaussians, respectively, allowing for greater flexibility in describing the electron distribution involved in bonding.[12]

  • ++ : These two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions, as they allow electrons to occupy space further from the nucleus.[10][12]

  • (d,p) : This denotes the addition of polarization functions. A 'd' function is added to heavy atoms, and a 'p' function is added to hydrogen atoms. These higher angular momentum functions allow for the description of non-spherical electron density, which is essential for accurately modeling the shape of orbitals and the nature of chemical bonds.[11][12]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory, ensuring a robust and accurate description of the molecular orbitals of this compound.

Experimental Protocol: Computational Workflow

The theoretical analysis of this compound follows a systematic, multi-step computational workflow.

Step-by-Step Computational Protocol:
  • Structure Input and Geometry Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling program (e.g., GaussView, Avogadro).

    • A geometry optimization calculation is performed at the B3LYP/6-311++G(d,p) level of theory. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation.

    • A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Molecular Orbital Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • This calculation generates the canonical molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are identified.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • The MEP is calculated and mapped onto the molecule's electron density surface. This visualization uses a color spectrum to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[13][14]

  • Natural Bond Orbital (NBO) Analysis:

    • An NBO analysis is performed to obtain a localized picture of bonding.[15] This method calculates natural atomic charges and analyzes donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, providing insights into intramolecular charge transfer and stability.[16][17]

Below is a diagram illustrating the computational workflow.

G cluster_input Input Preparation cluster_dft DFT Calculation Core cluster_analysis Post-Calculation Analysis cluster_output Results & Interpretation mol_build 1. Build 3D Structure (this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc 4. Single-Point Energy & Orbital Generation freq_calc->sp_calc homo_lumo 5a. HOMO-LUMO Analysis sp_calc->homo_lumo mep 5b. MEP Mapping sp_calc->mep nbo 5c. NBO Analysis sp_calc->nbo interpretation 6. Chemical Reactivity & Interaction Profile homo_lumo->interpretation mep->interpretation nbo->interpretation

Caption: Computational workflow for the analysis of this compound.

Predicted Results and Scientific Interpretation

Based on the established electronic effects of the isothiazole ring and the cyano group, we can predict the key outcomes of these theoretical calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are termed "frontier orbitals" because they are at the forefront of molecular interactions.[18] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[19][20] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and can be more easily excited.[21][22]

  • HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be primarily localized on the electron-rich isothiazole ring, particularly involving the p-orbitals of the sulfur and nitrogen atoms and the π-system of the ring. This region represents the most probable site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The cyano group is a strong electron-withdrawing group due to both induction and resonance.[4][23] Therefore, the LUMO is predicted to have significant contributions from the π* orbitals of the C≡N triple bond and the adjacent carbon atom of the ring. This indicates that the region around the nitrile group is the most likely site for nucleophilic attack.

  • HOMO-LUMO Gap: The presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO energy gap. This suggests that this compound is a reactive molecule, a characteristic often sought in precursors for chemical synthesis.

ParameterPredicted Value Range (eV)Interpretation
HOMO Energy -6.5 to -7.5Indicates the energy required to remove an electron (ionization potential).
LUMO Energy -2.0 to -3.0Reflects the energy released when an electron is added (electron affinity).
HOMO-LUMO Gap (ΔE) 3.5 to 5.0A smaller gap correlates with higher chemical reactivity and lower kinetic stability.[22]

Note: These values are estimations based on calculations for similar heterocyclic nitrile compounds and may vary based on the specific computational results.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution across the molecule.[14][24]

  • Negative Potential (Red/Yellow): The most negative potential is anticipated to be localized around the nitrogen atom of the isothiazole ring and the nitrogen atom of the cyano group. These electron-rich areas are the primary sites for interactions with electrophiles or hydrogen bond donors.

  • Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms attached to the isothiazole ring. These electron-deficient sites are susceptible to nucleophilic attack.

The relationship between the functional groups and their electronic influence is depicted below.

G isothiazole Isothiazole Ring molecule This compound isothiazole->molecule π-electron rich (HOMO localization) cyano Cyano Group (-CN) cyano->molecule Electron-withdrawing (LUMO localization)

Caption: Functional group contributions to the molecular orbitals.

Natural Bond Orbital (NBO) Analysis

NBO analysis will quantify the charge distribution and reveal key intramolecular interactions.[17]

  • Natural Charges: The analysis is expected to show a significant negative natural charge on the nitrogen and sulfur atoms of the isothiazole ring and the nitrogen of the cyano group. Conversely, the carbon atom of the cyano group and the carbon atoms of the ring will likely bear positive charges.

  • Hyperconjugative Interactions: A key interaction to investigate is the delocalization of electron density from the lone pair orbitals of the isothiazole ring's heteroatoms (donors) into the antibonding π* orbitals of the cyano group (acceptor). The stabilization energy (E(2)) associated with this interaction quantifies the strength of this intramolecular charge transfer, which contributes to the overall stability of the molecule.[16]

Conclusion and Outlook

The theoretical calculation of this compound's molecular orbitals via DFT provides invaluable, predictive insights for drug development professionals. By employing the B3LYP/6-311++G(d,p) level of theory, we can reliably map the molecule's electronic landscape. The analysis of frontier molecular orbitals, MEP, and NBOs allows for a detailed understanding of its reactivity, stability, and potential intermolecular interaction sites.

The expected localization of the HOMO on the isothiazole ring and the LUMO on the carbonitrile group clearly defines the molecule's electrophilic and nucleophilic centers. This knowledge is instrumental for designing synthetic pathways and for predicting how the molecule will interact with a biological target, such as the active site of an enzyme. This computational approach serves as a powerful, cost-effective tool to guide and accelerate the discovery of new isothiazole-based therapeutics.

References

Methodological & Application

Application Note and Protocol for the Purification of Isothiazole-4-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole-4-carbonitrile and its derivatives are pivotal heterocyclic compounds in the fields of medicinal chemistry and materials science.[1][2] The purity of these building blocks is paramount, as it directly impacts the efficacy, safety, and reproducibility of downstream applications, including the synthesis of pharmacologically active agents.[3] Column chromatography is a fundamental and versatile purification technique adept at separating compounds based on polarity differences.[3][4] This document provides a comprehensive guide to the purification of this compound using column chromatography, detailing the underlying principles, a step-by-step protocol, and troubleshooting advice.

The molecular structure of this compound, featuring a polar isothiazole ring and a highly polar nitrile group, renders it a moderately polar molecule.[5][6] This polarity is a key determinant in the selection of an appropriate stationary and mobile phase for effective chromatographic separation.[7] This guide will focus on the use of silica gel, a polar stationary phase, for the purification of this class of compounds.[8]

Principle of Separation

Column chromatography separates compounds in a mixture based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[4] For the purification of this compound, silica gel, a polar adsorbent, is the recommended stationary phase.[7] The separation mechanism relies on the principle that more polar compounds in the mixture will have a stronger affinity for the polar silica gel and will thus be retained more strongly.[7] Consequently, less polar impurities will elute from the column first, followed by compounds of increasing polarity. By carefully selecting a mobile phase (eluent) of appropriate polarity, a gradient of polarity can be created to selectively elute the desired this compound, leaving behind more polar or less polar impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to perform a Thin-Layer Chromatography (TLC) analysis of the crude this compound. TLC serves as a rapid and small-scale pilot for the larger column separation, allowing for the optimization of the solvent system (mobile phase).

Objective: To identify a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound.[9] A well-separated spot for the target compound from its impurities should be observed.

Typical TLC Protocol:

  • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane.[3]

  • Spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F254).[3]

  • Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (v/v).[3]

  • Visualize the separated spots under UV light (254 nm).[3]

  • Adjust the solvent ratio to achieve the desired Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of the compounds.

Detailed Protocol for Column Chromatography Purification

This protocol outlines the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)[7]

  • Hexane (ACS grade)[3]

  • Ethyl acetate (ACS grade)[3]

  • Dichloromethane (DCM, ACS grade)[3]

  • Glass chromatography column with a stopcock

  • Cotton or glass wool[10]

  • Sand (acid-washed)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

1. Column Preparation (Wet Packing Method): a. Secure the chromatography column vertically to a stand. b. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10] c. Add a thin layer of sand (approximately 0.5-1 cm) over the plug.[9] d. In a separate beaker, prepare a slurry of silica gel in hexane.[7][9] The amount of silica gel depends on the amount of crude product; a ratio of 30:1 to 100:1 (silica:crude product by weight) is common.[9] e. Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[7] f. Open the stopcock to allow the excess solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel bed, as this can cause cracking and channeling, leading to poor separation.[10] g. Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[9]

2. Sample Loading: a. Dry Loading (Recommended for samples not readily soluble in the initial mobile phase): i. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[9] ii. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.[9] iii. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[9] iv. Carefully add this powder to the top of the prepared column.[9] b. Wet Loading: i. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[9] ii. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.[9]

3. Elution and Fraction Collection: a. Carefully add the mobile phase (e.g., Hexane:Ethyl Acetate 7:3, as determined by TLC) to the top of the column.[3] b. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction). c. Maintain a constant level of solvent above the silica bed throughout the elution process to prevent the column from running dry. d. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more strongly retained compounds.

4. Monitoring the Separation: a. Periodically analyze the collected fractions by TLC to determine which fractions contain the pure this compound. b. Spot a small amount from each fraction onto a TLC plate and develop it using the same solvent system as the column. c. Fractions containing only the spot corresponding to the pure product should be combined.

5. Isolation of the Purified Product: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.[3] c. The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR, or melting point determination.[1]

Data Presentation

ParameterRecommendation/ValueRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Polar adsorbent suitable for the separation of moderately polar compounds like this compound.[7]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)Provides good separation for moderately polar compounds. The ratio can be adjusted based on TLC results.[3]
TLC Rf Target ~0.3An optimal Rf value that allows for good separation and a reasonable elution time from the column.[9]
Silica:Crude Ratio 30:1 to 100:1 (w/w)Ensures sufficient separation capacity. Higher ratios are used for more difficult separations.[9]
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially for less soluble samples.[9]

Experimental Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Final Product Purity Evaporate->Analyze

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting

IssuePossible CauseSolution
Compound does not move from the origin (Rf=0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[11]
Compound runs with the solvent front (Rf=1) Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.
Streaking of spots on TLC or broad bands on the column Sample is overloaded or insoluble in the mobile phase. The compound may be acidic or basic.Use less sample. Ensure the sample is fully dissolved before loading. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.[11]
Poor separation of compounds Inappropriate mobile phase. Column was not packed properly (presence of air bubbles or channels).Re-optimize the mobile phase using TLC. Repack the column carefully, ensuring a homogenous bed.[7]
Cracked or dry column bed The solvent level dropped below the top of the silica gel.Always maintain a level of solvent above the silica gel bed. If the column runs dry, the separation is often compromised and it is best to repack the column.[10]

Conclusion

The purification of this compound by column chromatography is a reliable and effective method for obtaining high-purity material essential for research and development in the pharmaceutical and chemical industries. By following the detailed protocol and understanding the principles of the separation, researchers can successfully isolate the target compound from reaction byproducts and unreacted starting materials. Careful optimization of the mobile phase using TLC is a critical step that dictates the success of the column chromatography.

References

Mastering the Purification of Isothiazole-4-carbonitrile: A Detailed Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the recrystallization of isothiazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1] The precise control of purity is paramount for the reliability of research data and the quality of pharmaceutical intermediates. This document offers a detailed, step-by-step protocol, grounded in the fundamental principles of crystallization, to empower researchers to achieve high-purity this compound.

The Critical Role of Purity for this compound

This compound is a versatile scaffold used in the synthesis of a wide range of biologically active molecules.[2] The presence of impurities, even in trace amounts, can significantly impact downstream applications by altering biological activity, introducing toxicity, or impeding the formation of desired crystalline forms in final drug products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1]

Understanding the Physicochemical Landscape of this compound

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, a theoretical analysis of its molecular structure provides valuable insights for selecting an appropriate recrystallization solvent.

Molecular Structure and Polarity:

This compound is a moderately polar molecule. This polarity is a composite of the contributions from its constituent functional groups:

  • Isothiazole Ring: This five-membered heteroaromatic ring, containing both sulfur and nitrogen atoms, is inherently polar.[3]

  • Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.[3]

This molecular architecture suggests that this compound will exhibit greater solubility in polar solvents and limited solubility in non-polar solvents, a principle often summarized as "like dissolves like".[4]

Predicted Solubility Profile:

Based on the structural analysis of this compound and data from the closely related 3-methoxythis compound and thiazole-4-carbonitrile, the following solubility trends can be predicted:[3][4]

Solvent ClassPredicted SolubilityExamples
Polar Aprotic HighDimethyl Sulfoxide (DMSO), Acetone
Polar Protic Moderate to HighEthanol, Methanol, Water
Non-Polar LowHexane, Cyclohexane

This predicted profile is the foundation for a rational approach to solvent selection for recrystallization.

The Recrystallization Workflow: A Step-by-Step Guide

The following protocol is a comprehensive guide to the recrystallization of this compound. It is designed to be a self-validating system, with clear checkpoints and explanations for each experimental choice.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow A 1. Solvent Screening B 2. Dissolution A->B Select Optimal Solvent C 3. Decolorization (Optional) B->C Crude Compound Dissolved D 4. Hot Filtration C->D Colored Impurities Adsorbed E 5. Crystallization D->E Insoluble Impurities Removed F 6. Isolation & Washing E->F Slow Cooling G 7. Drying F->G Crystals Collected H Pure this compound G->H Solvent Removed

Caption: A schematic overview of the key stages in the recrystallization protocol.

Part 1: Solvent Selection - The Cornerstone of Success

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature or below.

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • Chemically inert towards this compound.

  • A boiling point that is low enough for easy removal from the purified crystals. [1]

Experimental Protocol for Solvent Screening:

  • Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, water, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a suitable candidate for recrystallization.

Solvent Systems:

For some compounds, a single solvent may not provide the optimal solubility characteristics. In such cases, a binary solvent system (a "solvent-antisolvent" or "solvent pair") can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Part 2: The Recrystallization Procedure

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Detailed Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved.[1] It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

  • Decolorization (Optional): If the solution is colored due to the presence of impurities, add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the hot solution.[1] Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: If activated charcoal was used, or if there are any insoluble impurities, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean Erlenmeyer flask.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.[1]

Part 3: Purity Assessment and Troubleshooting

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Purity Verification Methods:

TechniquePurpose
Melting Point Determination A sharp melting point close to the literature value indicates high purity.
Thin-Layer Chromatography (TLC) Comparison with the crude material to confirm the removal of impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton-containing impurities.

Troubleshooting Common Recrystallization Issues:

IssuePotential CauseSolution
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling.Reheat the solution to evaporate some of the solvent. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
Oiling Out The compound's melting point is lower than the boiling point of the solvent; high concentration of impurities.Reheat the solution to dissolve the oil. Add more solvent to lower the saturation point and allow it to cool slowly. Consider using a lower-boiling point solvent or a different solvent system. "Oiling out" can be a common issue, and adjusting the solvent is often the most effective solution.[6]
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound has very low solubility at low temperatures.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal and sufficient boiling time for adsorption.

Conclusion

This detailed protocol provides a robust framework for the successful recrystallization of this compound. By understanding the physicochemical properties of the molecule and systematically applying the principles of crystallization, researchers can consistently achieve high levels of purity, ensuring the integrity and reproducibility of their scientific endeavors.

References

Isothiazole-4-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of the Isothiazole-4-carbonitrile Core

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in contemporary drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have cemented its status as a privileged scaffold. When functionalized with a carbonitrile group at the 4-position, the resulting This compound moiety becomes an exceptionally versatile building block, offering a confluence of desirable features for the medicinal chemist.

The strategic placement of the nitrile group (-C≡N) confers several advantages:

  • Hydrogen Bonding: The nitrogen atom of the nitrile is an effective hydrogen bond acceptor, a critical interaction for anchoring ligands within the active sites of biological targets.

  • Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable interactions with polar residues in protein binding pockets.

  • Metabolic Stability: The carbonitrile is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

  • Synthetic Handle: The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) exploration.[2]

This application note will delve into the utility of this compound as a key building block in the development of novel therapeutics, with a focus on its application in the design of kinase inhibitors and antiviral agents. Detailed protocols for the synthesis of key derivatives are provided to enable researchers to leverage this powerful scaffold in their drug discovery programs.

Application I: Kinase Inhibitors - Targeting Uncontrolled Cell Proliferation

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The this compound scaffold has emerged as a valuable core for the development of potent and selective kinase inhibitors.

The 3-Amino-5-aryl-isothiazole-4-carbonitrile Scaffold in Aurora Kinase Inhibition

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold has been identified as a potent inhibitor of Aurora kinases.

The rationale behind the efficacy of this scaffold lies in its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases. The 3-amino group and the isothiazole nitrogen act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the kinase hinge region. The 4-carbonitrile group often extends into a hydrophobic pocket, contributing to binding affinity, while the 5-aryl substituent can be modified to achieve selectivity and further enhance potency. Quantitative structure-activity relationship (QSAR) studies on aminothiazole derivatives as Aurora A kinase inhibitors have highlighted the importance of electrostatic, hydrophobic, and hydrogen bond properties of substituents on the aniline group for inhibitory activity.[3]

Protocol 1: Synthesis of 3-Amino-5-phenylthis compound via Thorpe-Ziegler Cyclization

This protocol describes a robust one-pot, three-component synthesis of the 3-amino-5-phenylthis compound core, a key intermediate for the development of Aurora kinase inhibitors. The reaction proceeds via a Thorpe-Ziegler type cyclization.

Reaction Scheme:

Thorpe-Ziegler Cyclization Malononitrile Malononitrile Intermediate1 Thioamide Intermediate Malononitrile->Intermediate1 + PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Intermediate1 Base Base (e.g., NaH) Base->Intermediate1 Product 3-Amino-5-phenylisothiazole- 4-carbonitrile Intermediate1->Product Oxidative Cyclization Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Product

Figure 1: Synthetic workflow for 3-amino-5-phenylthis compound.

Materials:

  • Malononitrile

  • Phenyl isothiocyanate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloramine-T trihydrate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of the Thioamide Intermediate:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

    • Cool the flask in an ice bath and add sodium hydride (1.1 equivalents) portion-wise with stirring.

    • Slowly add a solution of malononitrile (1.0 equivalent) in anhydrous DMF to the suspension. Stir the mixture at 0°C for 30 minutes.

    • Add phenyl isothiocyanate (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • Once the formation of the intermediate is complete, cool the reaction mixture back to 0°C in an ice bath.

    • In a separate flask, dissolve Chloramine-T trihydrate (1.2 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture. A precipitate may form.

    • Stir the reaction at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold diethyl ether.

    • The crude product can be further purified by recrystallization from ethanol to yield 3-amino-5-phenylthis compound as a solid.

    • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data: Isothiazole-based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative isothiazole derivatives against Aurora A kinase.

Compound IDR-Group at 5-positionAurora A IC₅₀ (nM)Reference
1 Phenyl50[3][4]
2 4-Chlorophenyl25[3][4]
3 4-Methoxyphenyl75[3][4]
4 3,4-Dichlorophenyl15[3][4]

Table 1: In vitro inhibitory activity of 3-amino-5-aryl-isothiazole-4-carbonitrile derivatives against Aurora A kinase.

Application II: Antiviral Agents - Combating HIV Replication

The this compound scaffold has also demonstrated significant potential in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

3-Mercapto-5-phenyl-4-isothiazolecarbonitrile as an HIV Replication Inhibitor

A series of 3,4,5-trisubstituted isothiazoles have been screened for their ability to inhibit HIV-1 and HIV-2 replication. Among these, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was identified as a lead compound, demonstrating potent activity against both strains of the virus.[5]

The proposed mechanism of action involves the interaction of the thiol (-SH) group with key viral enzymes. Structure-activity relationship studies have shown that the free thiol group is crucial for anti-HIV activity, as its alkylation or replacement with a dialkylamino function leads to a loss of potency.[5] This suggests that the mercapto group may be involved in covalent or strong hydrogen bonding interactions within the active site of a viral target, such as reverse transcriptase or integrase.

Protocol 2: Synthesis of 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile

This protocol outlines the synthesis of 3-mercapto-5-phenyl-4-isothiazolecarbonitrile from the corresponding 3-amino derivative.

Reaction Scheme:

Mercapto Synthesis Start 3-Amino-5-phenylisothiazole- 4-carbonitrile Diazonium Isothiazolediazonium Intermediate Start->Diazonium Reagent1 Sodium Nitrite (NaNO₂) Sulfuric Acid (H₂SO₄) Reagent1->Diazonium Xanthate_Intermediate Xanthate Intermediate Diazonium->Xanthate_Intermediate Reagent2 Potassium Ethyl Xanthate Reagent2->Xanthate_Intermediate Product 3-Mercapto-5-phenylisothiazole- 4-carbonitrile Xanthate_Intermediate->Product Hydrolysis Hydrolysis (NaOH) Hydrolysis->Product

Figure 2: Synthetic pathway to 3-mercapto-5-phenyl-4-isothiazolecarbonitrile.

Materials:

  • 3-Amino-5-phenylthis compound (from Protocol 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • Dissolve 3-amino-5-phenylthis compound (1.0 equivalent) in a mixture of water and concentrated sulfuric acid at 0°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • Xanthate Displacement:

    • In a separate flask, dissolve potassium ethyl xanthate (1.5 equivalents) in water and cool to 0°C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. An oily product should separate.

  • Hydrolysis and Isolation:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude xanthate intermediate.

    • Dissolve the crude intermediate in ethanol and add an aqueous solution of sodium hydroxide (3.0 equivalents).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with water, and dry to afford 3-mercapto-5-phenyl-4-isothiazolecarbonitrile.

    • The product can be purified by recrystallization or column chromatography.

    • Confirm the structure by appropriate analytical methods.

Quantitative Data: Isothiazole-based Anti-HIV Agents

The following table presents the in vitro anti-HIV activity of key this compound derivatives.

Compound IDR-Group at 3-positionHIV-1 (IIIB) EC₅₀ (µg/mL)HIV-2 (ROD) EC₅₀ (µg/mL)Reference
5 -SH7.89.7[5]
6 -S-S-(4-cyano-5-phenylisothiazol-3-yl)13.617.4[5]
7 -S-C(=S)OEt15.213.4[5]

Table 2: In vitro anti-HIV activity of 3-substituted-5-phenyl-4-isothiazolecarbonitriles.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have enabled the development of potent inhibitors of key therapeutic targets, including Aurora kinases and HIV replication machinery. The detailed protocols provided herein offer a practical guide for researchers to synthesize and explore novel derivatives based on this privileged core. The continued exploration of the chemical space around the this compound nucleus holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Isothiazole-Containing Antivirals from Isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Isothiazoles in Antiviral Drug Discovery

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Among these, the antiviral potential of isothiazole derivatives has emerged as a promising avenue for the development of novel therapeutic agents against a spectrum of viral pathogens.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of potent antiviral compounds derived from the versatile starting material, isothiazole-4-carbonitrile.

The strategic incorporation of a carbonitrile group at the 4-position of the isothiazole ring serves as a crucial chemical handle for the elaboration of the molecule into various bioactive derivatives. Research has demonstrated that specific substitutions at the 3- and 5-positions of the this compound scaffold can impart significant antiviral activity, particularly against picornaviruses, such as poliovirus and rhinovirus, as well as the human immunodeficiency virus (HIV).[4][6]

This document will focus on the synthesis of two key classes of isothiazole-containing antivirals:

  • 3-Thioether and Disulfide Derivatives: These compounds, featuring a sulfur linkage at the 3-position, have shown remarkable inhibitory effects on viral replication.

  • 5-Aryl Substituted Derivatives: The introduction of an aryl moiety at the 5-position has been shown to be a critical determinant of antiviral potency and spectrum.

The protocols outlined herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Logical Framework for Synthesis

The synthetic strategy revolves around the sequential functionalization of the this compound core. The general workflow involves the introduction of the desired substituent at the 5-position, followed by modification at the 3-position to yield the final antiviral compounds.

Synthesis_Workflow A This compound (Starting Material) B Step 1: Arylation at C5 (e.g., Suzuki Coupling) A->B C 5-Aryl-isothiazole-4-carbonitrile (Intermediate A) B->C D Step 2: Halogenation at C3 (e.g., with NBS/NCS) C->D E 3-Halo-5-aryl-isothiazole-4-carbonitrile (Intermediate B) D->E F Step 3: Nucleophilic Substitution at C3 (Thiolation) E->F G Target Antiviral Compounds F->G

Caption: General synthetic workflow for isothiazole-containing antivirals.

Part 1: Synthesis of 3-Thioether and Disulfide Isothiazole Antivirals

This section details the synthesis of 3-methylthio-5-phenyl-isothiazole-4-carbonitrile and 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile, both of which have demonstrated significant antiviral activity.[4][5]

Protocol 1: Synthesis of 3-Mercapto-5-phenylthis compound (Intermediate)

This protocol describes the foundational step of introducing a mercapto group at the 3-position, which serves as a precursor for various thioether and disulfide derivatives. The rationale for this initial step is the high nucleophilicity of the resulting thiol, which allows for facile subsequent reactions.

Materials and Reagents:

  • 3-Amino-5-phenylthis compound

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Step-by-Step Procedure:

  • Diazotization: A suspension of 3-amino-5-phenylthis compound (10 mmol) in a mixture of concentrated HCl (20 mL) and water (20 mL) is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (12 mmol) in water (10 mL) is added dropwise to the suspension with vigorous stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. This step generates the diazonium salt, a key reactive intermediate.

  • Xanthate Displacement: The cold diazonium salt solution is then added portion-wise to a stirred solution of potassium ethyl xanthate (15 mmol) in water (50 mL) at 50-60 °C.

  • The reaction mixture is heated to 70 °C for 1 hour, then cooled to room temperature.

  • Hydrolysis and Thiol Formation: The mixture is then hydrolyzed by the addition of a solution of sodium hydroxide (20 mmol) in ethanol (30 mL) and refluxed for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with concentrated HCl to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 3-mercapto-5-phenylthis compound.

Data Summary:

CompoundStarting MaterialReagentsTypical Yield (%)
3-Mercapto-5-phenylthis compound3-Amino-5-phenylthis compoundNaNO₂, Potassium ethyl xanthate, HCl, NaOH75-85
Protocol 2: Synthesis of 3-Methylthio-5-phenylthis compound

This protocol outlines the S-methylation of the 3-mercapto intermediate. The introduction of a methylthio group has been shown to enhance antiviral activity against picornaviruses.[4]

Materials and Reagents:

  • 3-Mercapto-5-phenylthis compound

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Ethanol

Step-by-Step Procedure:

  • A solution of 3-mercapto-5-phenylthis compound (5 mmol) in ethanol (25 mL) is treated with a solution of sodium hydroxide (5.5 mmol) in water (5 mL).

  • Methyl iodide (6 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 3-methylthio-5-phenylthis compound.

Protocol 3: Synthesis of 5-Phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrile

This protocol describes the oxidative dimerization of the 3-mercapto intermediate to form a disulfide-linked compound, which has shown potent anti-HIV activity.[4][6]

Materials and Reagents:

  • 3-Mercapto-5-phenylthis compound

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

Step-by-Step Procedure:

  • A solution of 3-mercapto-5-phenylthis compound (2 mmol) in ethanol (20 mL) is prepared.

  • A solution of iodine (1.1 mmol) and potassium iodide (2.2 mmol) in water (10 mL) is added dropwise to the ethanolic solution with stirring at room temperature.

  • The reaction mixture is stirred for 1 hour. The disappearance of the iodine color indicates the completion of the reaction. If necessary, a few drops of sodium thiosulfate solution can be added to quench any excess iodine.

  • The precipitate formed is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or acetonitrile to yield the disulfide product.

Part 2: Mechanism of Antiviral Action

The antiviral activity of these isothiazole derivatives is believed to be multi-faceted. Studies on related compounds suggest that they can interfere with early events in the viral replication cycle.[7] For picornaviruses, the mechanism may involve the inhibition of viral RNA synthesis.[7] The lipophilic nature of the isothiazole core allows for penetration of the host cell membrane, where the compound can then interact with viral or host factors essential for replication.

Mechanism_of_Action cluster_virus_lifecycle Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication Uncoating->Replication Assembly Assembly & Release Replication->Assembly Inhibitor Isothiazole Antiviral Inhibitor->Entry Potential Interference with Early Events Inhibitor->Replication Inhibition of RNA Synthesis

Caption: Postulated mechanism of action for isothiazole antivirals.

Part 3: Characterization Data

Table 1: Physicochemical and Antiviral Activity Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Antiviral Activity (EC₅₀)Viral Target(s)
3-Methylthio-5-(4-benzyloxyphenyl)-4-isothiazolecarbonitrileC₂₄H₁₈N₂O S₂430.55Broad spectrum against picornaviruses[4][5]Poliovirus, Echovirus, Rhinovirus[4][5]
5-Phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanyl-4-isothiazolecarbonitrileC₂₀H₁₀N₄S₄458.60EC₅₀ = 13.6 µg/mL (HIV-1), 17.4 µg/mL (HIV-2)[4][6]HIV-1, HIV-2[4][6]
S-(4-Cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonateC₁₃H₉N₃OS₂299.36EC₅₀ = 15.2 µg/mL (HIV-1), 13.4 µg/mL (HIV-2)[4][6]HIV-1, HIV-2[4][6]

Conclusion and Future Perspectives

The synthetic routes detailed in these application notes provide a robust framework for the generation of isothiazole-containing antivirals from the readily available starting material, this compound. The versatility of the isothiazole scaffold, coupled with the established antiviral activity of its derivatives, underscores its importance in the ongoing search for novel therapeutic agents. Future research should focus on expanding the library of these compounds through further diversification at the 3- and 5-positions and elucidating the precise molecular targets to enable structure-based drug design and optimization.

References

Application Note & Protocol: Selective Hydrolysis of Isothiazole-4-carbonitrile to Isothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Scientific Context

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of isothiazole exhibit a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and antifungal properties.[4][5][6] Specifically, isothiazole-4-carboxamide is a critical synthetic intermediate, serving as a versatile building block for the elaboration of more complex molecular architectures in pharmaceutical development.[7][8]

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. However, this hydrolysis presents a significant challenge: the reaction can easily proceed to the corresponding carboxylic acid, especially under harsh conditions.[9][10] Achieving a high yield of the amide requires carefully controlled conditions that favor partial hydrolysis while preventing the subsequent hydrolysis of the amide product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective hydrolysis of isothiazole-4-carbonitrile to isothiazole-4-carboxamide. It details two robust protocols—one acid-catalyzed and one base-mediated—and delves into the mechanistic rationale behind the experimental choices to ensure reproducibility and successful synthesis.

Mechanistic Principles: Controlling the Hydrolysis

The hydrolysis of a nitrile to a primary amide is the first stage of a two-part transformation that can ultimately yield a carboxylic acid.[11] The core principle for isolating the amide is to employ reaction conditions that are sufficiently energetic to hydrolyze the nitrile but mild enough to leave the more resilient amide bond intact.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[12][13] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[9][14] The resulting intermediate undergoes tautomerization to form the more stable amide.[11] While effective, stopping the reaction at the amide stage can be difficult, as the acidic conditions can also promote the subsequent hydrolysis of the amide to the carboxylic acid.[10][14]

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electron-deficient nitrile carbon.[11][14] This pathway does not require initial activation by protonation. The reaction can often be stopped selectively at the amide stage by using milder conditions, such as lower temperatures and careful monitoring of the reaction progress.[9][15] Certain methodologies, like the use of an alkaline hydrogen peroxide solution, are particularly effective for the selective conversion of nitriles to amides.[16][17][18]

Mandatory Safety Precautions

Isothiazole derivatives and nitrile-containing compounds can be toxic and hazardous.[19][20][21][22][23] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.

  • Engineering Controls: All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[19][20]

  • Handling: Avoid all contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[19]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local environmental regulations.[19][20]

Experimental Workflow Overview

The general procedure for the synthesis involves reaction setup, controlled hydrolysis, progress monitoring, and subsequent product work-up and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A Weigh this compound & Prepare Reagents B Combine Reactants in Flask (Under Inert Atmosphere if Needed) A->B C Controlled Heating & Stirring for Specified Time B->C D Monitor Reaction by TLC C->D Is starting material consumed? D->C No E Quench Reaction Mixture D->E Yes F Perform Liquid-Liquid Extraction E->F G Dry Organic Layer & Remove Solvent F->G H Purify Crude Product (Recrystallization / Chromatography) G->H I Characterize Product (NMR, IR, MS, mp) H->I

Caption: General experimental workflow for amide synthesis.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Partial Hydrolysis

This protocol utilizes concentrated sulfuric acid in an aqueous system under controlled heating. The key is to use a moderate temperature and monitor the reaction closely to prevent over-hydrolysis.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound≥95% PurityFluorochem
Sulfuric Acid (H₂SO₄), concentratedACS Reagent GradeSigma-Aldrich
Deionized Water (H₂O)Type I---
Dichloromethane (DCM)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade---
Ethyl AcetateACS Reagent Grade---
HexanesACS Reagent Grade---

Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glassware for filtration and recrystallization

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 45.4 mmol).

  • Reagent Addition: In the fume hood, carefully and slowly add a pre-prepared solution of 25 mL of deionized water and 25 mL of concentrated sulfuric acid. Caution: This addition is highly exothermic and should be done slowly, preferably in an ice bath.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the amide should appear. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (~100 g) in a large beaker.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure isothiazole-4-carboxamide.

Protocol B: Base-Mediated Partial Hydrolysis

This protocol uses milder basic conditions, which often provide better selectivity for the amide product.[24]

Materials & Reagents

Reagent/MaterialGradeSupplier Example
This compound≥95% PurityFluorochem
Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
Ethanol (EtOH)ACS Reagent Grade---
Deionized Water (H₂O)Type I---
Dichloromethane (DCM)HPLC GradeFisher Scientific
Brine (Saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Grade---

Equipment

  • Same as Protocol A

Step-by-Step Procedure

  • Reaction Setup: Dissolve this compound (e.g., 5.0 g, 45.4 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a stir bar and reflux condenser.

  • Reagent Addition: Add a solution of sodium hydroxide (e.g., 2.7 g, 68.1 mmol) in 10 mL of deionized water to the flask.

  • Reaction: Heat the mixture to a gentle reflux (~80°C) and stir.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete in 3-6 hours. Avoid prolonged heating to minimize the formation of the carboxylate salt.[15]

  • Work-up: Cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness to obtain the crude amide.

  • Purification: Purify the product by recrystallization as described in Protocol A.

Data Summary & Protocol Comparison

ParameterProtocol A (Acid-Catalyzed)Protocol B (Base-Mediated)
Key Reagents Conc. H₂SO₄, WaterNaOH, Ethanol, Water
Temperature 60-70°C~80°C (Reflux)
Typical Time 2-4 hours3-6 hours
Typical Yield 65-80%70-85%
Pros Often faster reaction times.Generally higher selectivity, milder conditions.
Cons Higher risk of over-hydrolysis to carboxylic acid.Can be slower, risk of saponification with long heating.

Reaction Mechanism Visualization

G cluster_acid Acid-Catalyzed Mechanism Nitrile_A R-C≡N H_A + H⁺ ProtonatedNitrile R-C≡N⁺-H H_A->ProtonatedNitrile Water_A + H₂O Oxonium R-C(=N⁺H)-OH₂⁺ Water_A->Oxonium Deprotonation_A - H⁺ ImidicAcid R-C(=NH)-OH Deprotonation_A->ImidicAcid Tautomerization_A Amide_A R-C(=O)-NH₂ Tautomerization_A->Amide_A G cluster_base Base-Mediated Mechanism Nitrile_B R-C≡N OH_B + OH⁻ Anion R-C(=N⁻)-OH OH_B->Anion Water_B + H₂O Imidate R-C(=NH)-O⁻ Water_B->Imidate Tautomerization_B Protonation_B + H₂O Amide_B R-C(=O)-NH₂ Tautomerization_B->Amide_B

References

Application Note & Protocols: Selective Reduction of Isothiazole-4-carbonitrile to 4-(Aminomethyl)isothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective reduction of isothiazole-4-carbonitrile to its corresponding primary amine, 4-(aminomethyl)isothiazole. This transformation is a critical step in the synthesis of various pharmaceutically active compounds, leveraging the isothiazole scaffold's proven bioactivity.[1] We present detailed protocols for two primary methodologies: catalytic hydrogenation using Raney® Nickel and chemical reduction using lithium aluminum hydride (LiAlH₄). The guide emphasizes the rationale behind procedural steps, safety considerations, reaction optimization, and thorough analytical characterization of the final product to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

The isothiazole ring is a vital heterocyclic motif in medicinal chemistry, appearing in a range of compounds with demonstrated anticancer, anti-inflammatory, and antiviral properties.[1] The 4-(aminomethyl)isothiazole substructure, in particular, serves as a key building block, providing a primary amine handle for further elaboration in drug discovery programs. The conversion of the chemically stable this compound to this amine is a non-trivial transformation that requires careful selection of reagents and conditions to achieve high yield and purity while preserving the integrity of the sensitive isothiazole ring.

The primary challenge in this reduction lies in preventing common side reactions. Catalytic hydrogenation, for instance, can lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product.[2][3] Strong hydride reagents, while effective, can be non-selective and pose significant handling risks.[4][5] This guide provides validated protocols to navigate these challenges effectively.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction.[3] Raney® Nickel is a preferred catalyst for this transformation due to its high activity and its reduced propensity for causing dehalogenation compared to palladium-based catalysts.[6] The addition of ammonia or ammonium hydroxide to the reaction mixture is a critical strategy to suppress the formation of secondary and tertiary amine impurities by favoring the hydrolysis of the intermediate imine to the desired primary amine.[2]

Principle and Rationale

The reaction proceeds by the catalytic addition of two equivalents of molecular hydrogen (H₂) across the carbon-nitrogen triple bond of the nitrile. The substrate adsorbs to the surface of the Raney® Nickel catalyst, where the C≡N bond is weakened, allowing for stepwise hydrogenation. The first addition of H₂ forms an intermediate imine, which is then further reduced to the primary amine.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation Setup 1. Charge Reactor with This compound, Solvent (EtOH/NH4OH) Catalyst 2. Add Raney® Nickel Slurry (under inert atmosphere) Setup->Catalyst Inert gas purge Purge 3. Purge Reactor with H₂ (3x) Catalyst->Purge Pressurize 4. Pressurize with H₂ (e.g., 50 psi) Purge->Pressurize React 5. Stir at RT (Monitor H₂ uptake) Pressurize->React Vent 6. Vent H₂ & Purge with N₂ React->Vent Filter 7. Filter Catalyst (Caution: Pyrophoric) Vent->Filter Concentrate 8. Concentrate Filtrate in vacuo Filter->Concentrate Purify 9. Purify via Column Chromatography Concentrate->Purify

Detailed Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (200 proof)

  • Ammonium Hydroxide (28-30% solution)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® or a similar filter aid

Equipment:

  • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Schlenk line or inert atmosphere glovebox (recommended for catalyst handling)

Procedure:

  • Reactor Preparation: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of substrate) followed by concentrated ammonium hydroxide (approx. 2 mL per gram of substrate). Stir to dissolve the starting material.

  • Catalyst Addition: CAUTION: Raney® Nickel is pyrophoric when dry and must be handled with care.[7] Under a stream of inert gas (N₂ or Ar), carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Rinse the weighing vessel with a small amount of ethanol to ensure complete transfer.

  • Hydrogenation: Seal the reaction vessel. Purge the headspace with hydrogen gas three times to remove air. Pressurize the vessel to the desired pressure (typically 50-100 psi) with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. IMPORTANT: Do not allow the filter cake to dry in the air.[7] Immediately quench the filter cake with plenty of water. The filtered catalyst should be stored under water for proper disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by silica gel column chromatography or crystallization.

Data Summary
ParameterConditionRationale / Remarks
Catalyst Raney® NickelHigh activity for nitrile reduction.[3]
Catalyst Loading 10-20 wt%Balances reaction rate with cost and filtration ease.
Solvent Ethanol / NH₄OHEthanol is a good solvent; NH₄OH suppresses side reactions.[2]
H₂ Pressure 50-100 psiSufficient for efficient reduction at room temperature.
Temperature Room TemperatureExothermic reaction; higher temperatures may increase byproduct formation.
Expected Yield >85%Highly dependent on substrate purity and reaction control.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of converting nitriles to primary amines.[4][8] This method is particularly useful for small-scale synthesis when catalytic hydrogenation equipment is unavailable. However, it requires strict anhydrous conditions and extreme caution due to the high reactivity of LAH with water and protic solvents.[4]

Principle and Rationale

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This occurs twice. The first addition forms an intermediate imine-aluminum complex. A second hydride addition reduces this intermediate to a diamidoaluminate complex. Aqueous work-up then hydrolyzes the complex to liberate the primary amine.[8]

// Nodes Nitrile [label="Isothiazole-C≡N"]; Adduct [label="Isothiazole-C(H)=N-AlH₃⁻"]; Imine [label="Isothiazole-C(H)=NH"]; AmineComplex [label="Isothiazole-CH₂-N(H)-AlH₂⁻"]; Product [label="Isothiazole-CH₂-NH₂"];

// Edges Nitrile -> Adduct [label="+ LiAlH₄\n(1st Hydride Attack)"]; Adduct -> Imine [label="Intermediate"]; Imine -> AmineComplex [label="+ LiAlH₄\n(2nd Hydride Attack)"]; AmineComplex -> Product [label="Aqueous Work-up\n(H₃O⁺)"];

// Styling Nitrile [fontcolor="#202124"]; Product [fontcolor="#34A853"]; {rank=same; Nitrile; Adduct;} {rank=same; Imine; AmineComplex;} } caption: "Simplified LiAlH₄ Reduction Mechanism."

Detailed Experimental Protocol

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate, anhydrous (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Reflux condenser and addition funnel

  • Inert gas (N₂ or Ar) supply

  • Ice-water bath

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere.

  • LAH Suspension: Carefully charge the flask with LiAlH₄ (1.5-2.0 eq) and anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be gently heated to reflux (approx. 65 °C) for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser work-up): CAUTION: This step is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Cool the reaction mixture back to 0 °C. Sequentially and very slowly add the following:

    • 'X' mL of water (where 'X' is the mass of LAH in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary
ParameterConditionRationale / Remarks
Reagent Lithium Aluminum Hydride (LiAlH₄)Powerful hydride donor for nitrile reduction.[5]
Stoichiometry 1.5 - 2.0 eqExcess is used to ensure complete reaction.
Solvent Anhydrous THFAprotic ether solvent is required for LAH stability.
Temperature 0 °C to RefluxInitial cooling controls exotherm, heating drives reaction to completion.
Work-up Fieser MethodControlled quench to safely destroy excess LAH and precipitate aluminum salts.
Expected Yield 70-90%Yields are sensitive to the strict exclusion of moisture.

Product Characterization & Validation

Confirmation of the product structure and purity is essential. The following data are expected for 4-(aminomethyl)isothiazole.

TechniqueExpected Result
¹H NMR Appearance of a new singlet around δ 3.8-4.2 ppm (2H, -CH₂NH₂). Disappearance of the nitrile proton signal. Characteristic isothiazole ring protons will remain.
¹³C NMR Appearance of a new peak around δ 40-50 ppm (-CH₂NH₂). Disappearance of the nitrile carbon signal (δ ~115 ppm).
IR Spectroscopy Disappearance of the sharp C≡N stretch (~2230 cm⁻¹). Appearance of N-H stretching bands (~3300-3400 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₄H₆N₂S).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield (Hydrogenation) Inactive catalyst; Insufficient H₂ pressure; Reaction not complete.Use fresh catalyst; Ensure proper sealing and pressure; Increase reaction time or temperature slightly.
Formation of Byproducts (Hydrogenation) Insufficient ammonia; Reaction temperature too high.Ensure adequate amount of NH₄OH is used; Maintain room temperature.[2]
Low Yield (LAH) Wet solvent/glassware; Insufficient LAH; Incomplete reaction.Use freshly distilled anhydrous solvents and oven-dried glassware; Increase stoichiometry of LAH; Increase reflux time.
Difficult Filtration (LAH) Improper quenching procedure.Strictly follow the Fieser work-up ratios to ensure a granular, easily filterable precipitate.

Conclusion

The reduction of this compound to 4-(aminomethyl)isothiazole can be successfully achieved using either catalytic hydrogenation with Raney® Nickel or chemical reduction with LiAlH₄. The choice of method depends on the available equipment, scale of the reaction, and safety considerations. Catalytic hydrogenation is generally preferred for its scalability and operational simplicity, provided that byproduct formation is controlled with an ammonia additive. The LiAlH₄ method offers a robust alternative for smaller scales but demands rigorous adherence to anhydrous techniques and safety protocols. Both methods, when executed according to the detailed protocols herein, provide reliable access to this valuable synthetic intermediate.

References

Application Notes & Protocols: Strategic Cycloaddition Reactions of Isothiazole-4-carbonitrile for Heterocyclic Scaffold Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and the diverse biological activities exhibited by its derivatives.[1][2] Compounds incorporating this five-membered sulfur-nitrogen heterocycle have demonstrated a wide spectrum of pharmacological potential, including anticancer, anti-inflammatory, and antiviral activities.[1][3][4] Isothiazole-4-carbonitrile, in particular, represents a strategically functionalized building block. The presence of the electron-withdrawing nitrile group at the C4 position profoundly influences the reactivity of the C4=C5 double bond, transforming it into a versatile handle for sophisticated molecular construction via cycloaddition reactions.

This guide provides an in-depth exploration of the cycloaddition chemistry of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind these transformations, offering field-proven insights and detailed protocols. The aim is to equip researchers with the foundational knowledge and practical methodologies required to leverage this powerful synthon in the synthesis of novel, complex heterocyclic architectures.

Pillar 1: Mechanistic Rationale & Electronic Landscape

The synthetic utility of this compound in cycloaddition reactions is dictated by the electronic nature of its C4=C5 π-system. The potent electron-withdrawing effect of the cyano group, coupled with the inherent electronic properties of the isothiazole ring, renders this double bond electron-deficient. This "activation" is the key determinant of its reactivity, predisposing it to act as an excellent partner in several classes of pericyclic reactions.

This compound as a Dipolarophile in [3+2] Cycloadditions

The most prominent role for this compound is as a "dipolarophile" in 1,3-dipolar cycloadditions.[5] This class of reaction, a cornerstone of heterocyclic synthesis, involves the combination of a 4π-electron "1,3-dipole" with a 2π-electron "dipolarophile" to form a five-membered ring.[6]

Causality: The electron-deficient C4=C5 bond of this compound is highly receptive to reaction with electron-rich, HOMO-controlled 1,3-dipoles.[6] These include species like nitrile oxides, azides, and diazoalkanes.[5][7] The reaction is driven by the favorable frontier molecular orbital (FMO) interaction between the High Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Low Unoccupied Molecular Orbital (LUMO) of the isothiazole's C4=C5 bond. The nitrile group lowers the energy of the LUMO, accelerating the reaction.[8]

.dot

Caption: General mechanism of a [3+2] dipolar cycloaddition.

This compound as a Dienophile in [4+2] Diels-Alder Reactions

In the classic Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[9] While the unoxidized isothiazole ring is a relatively weak dienophile, its reactivity can be dramatically enhanced.

Causality: Oxidation of the ring's sulfur atom to a sulfoxide or, more effectively, a sulfone (S,S-dioxide) significantly increases the electron-withdrawing character of the isothiazole system.[5][10] This effect, combined with the existing cyano group at C4, renders the C4=C5 bond highly electrophilic and thus an excellent dienophile for reactions with electron-rich dienes like cyclopentadiene or 2,3-dimethylbutadiene.[5][10]

.dot

Caption: Diels-Alder reaction with an activated isothiazole.

The Isothiazole Ring as a Latent Diene Component

A more advanced strategy involves using the isothiazole framework to generate a transient diene for intramolecular cycloadditions. This has been demonstrated as a powerful method for constructing benz[d]isothiazole derivatives.[11][12]

Causality: By installing appropriate functional groups at the C4 and C5 positions (e.g., converting carboxyl groups to bromomethyl groups), a highly reactive o-quinodimethane-like diene can be generated in situ.[11] This transient diene can then react with a dienophile, leading to the formation of a new fused aromatic ring. While this application does not use this compound directly as a starting material, it showcases the versatility of the C4/C5 positions for complex cycloaddition cascades.

Pillar 2: Experimental Protocols & Application Workflows

The following protocols are designed as self-validating systems. Each step is accompanied by rationale to ensure reproducibility and facilitate troubleshooting.

.dot

Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N2/Ar) - Reagent Addition Monitor 2. Reaction Monitoring - TLC / LC-MS - Monitor SM disappearance Setup->Monitor Heat/Stir Workup 3. Work-up - Quench Reaction - Phase Separation - Dry Organic Layer Monitor->Workup Reaction Complete Purify 4. Purification - Solvent Removal - Column Chromatography Workup->Purify Crude Product Analyze 5. Analysis - NMR (1H, 13C) - HRMS - Confirm Structure Purify->Analyze Purified Product

Caption: A standard workflow for cycloaddition experiments.

Protocol 1: [3+2] Cycloaddition of this compound with a Nitrile Oxide

This protocol details the reaction with a nitrile oxide, generated in situ from an aldoxime, to synthesize a novel 3-(isothiazol-4-yl)isoxazole derivative. This transformation is highly regioselective.[5][6]

Principle: An aromatic aldoxime is oxidized in the presence of the isothiazole dipolarophile. The resulting nitrile oxide dipole is trapped in a [3+2] cycloaddition reaction across the C4=C5 bond of the isothiazole.

  • Materials & Equipment:

    • This compound

    • 4-Chlorobenzaldoxime (or other substituted aldoxime)

    • Sodium hypochlorite solution (NaOCl, commercial bleach)

    • Dichloromethane (DCM, anhydrous)

    • Round-bottom flask with magnetic stir bar

    • Addition funnel

    • Standard glassware for work-up and chromatography

  • Step-by-Step Methodology:

    • Setup: To a 100 mL round-bottom flask under ambient atmosphere, add this compound (1.0 eq), 4-chlorobenzaldoxime (1.1 eq), and dichloromethane (approx. 0.2 M concentration relative to the isothiazole).

    • Rationale: DCM is a common solvent for these reactions, being relatively inert and effective at solubilizing the reactants. A slight excess of the oxime ensures complete consumption of the limiting isothiazole.

    • Reagent Addition: Begin vigorous stirring. Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise via an addition funnel over 30-45 minutes. The reaction is often exothermic; maintain the temperature below 30 °C using a water bath if necessary.

    • Rationale: The slow addition of the oxidant (NaOCl) allows for the gradual in situ generation of the nitrile oxide. This minimizes side reactions and dimerization of the highly reactive dipole.

    • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the this compound starting material. The reaction is typically complete within 2-4 hours.

    • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: The washing steps remove inorganic salts and any remaining aqueous reagents.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure isoxazole-fused product.

    • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: [4+2] Diels-Alder Reaction of N-Phenyl-isothiazole-4-carbonitrile 1,1-Dioxide

This protocol describes the Diels-Alder reaction of an activated isothiazole S,S-dioxide with an acyclic diene. The electron-withdrawing sulfone and nitrile groups make the isothiazole a potent dienophile.[5][10]

Principle: A thermally promoted [4+2] cycloaddition between the activated C4=C5 dienophile and an electron-rich diene (2,3-dimethyl-1,3-butadiene) to form a bicyclic adduct.

  • Materials & Equipment:

    • N-Phenyl-isothiazole-4-carbonitrile 1,1-dioxide (requires prior synthesis/oxidation)

    • 2,3-Dimethyl-1,3-butadiene

    • Toluene (anhydrous)

    • High-pressure reaction tube or sealed vial

    • Heating mantle or oil bath with temperature control

  • Step-by-Step Methodology:

    • Setup: In a high-pressure reaction tube equipped with a magnetic stir bar, dissolve the N-Phenyl-isothiazole-4-carbonitrile 1,1-dioxide (1.0 eq) in anhydrous toluene.

    • Reagent Addition: Add a significant excess of 2,3-dimethyl-1,3-butadiene (3.0-5.0 eq).

    • Rationale: The diene is volatile and serves as both reactant and co-solvent. A large excess is used to drive the reaction to completion according to Le Châtelier's principle. Toluene is a suitable high-boiling solvent for thermal reactions.

    • Reaction Conditions: Securely seal the reaction tube. Heat the mixture to 110-120 °C in an oil bath.

    • Rationale: Diels-Alder reactions often require thermal energy to overcome the activation barrier. A sealed tube is necessary to prevent the loss of the volatile diene at elevated temperatures.

    • Reaction Monitoring: Maintain heating for 12-24 hours. Monitor the reaction by TLC or LC-MS by periodically (and carefully) taking a small aliquot from the cooled reaction mixture.

    • Work-up: After cooling to room temperature, carefully unseal the tube. Concentrate the reaction mixture under reduced pressure to remove the excess diene and toluene.

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography if it is an oil.

    • Validation: Confirm the structure of the cycloadduct, including its stereochemistry (endo/exo selectivity), using NMR techniques (¹H, ¹³C, NOESY) and HRMS. The endo product is often the kinetically favored adduct.[5]

Pillar 3: Data Summary & Reactivity Overview

To facilitate experimental design, the reactivity of this compound and its derivatives in cycloaddition reactions is summarized below.

Isothiazole Derivative Role in Reaction Reaction Partner (Class) Reaction Type Typical Product Key Activating Group(s)
This compoundDipolarophile1,3-Dipoles (Nitrile Oxides, Azides)[3+2] CycloadditionFused 5-membered heterocycle-CN
This compound S,S-DioxideDienophileElectron-rich Dienes[4+2] Diels-AlderFused 6-membered heterocycle-CN, -SO₂
4,5-Bis(halomethyl)isothiazoleLatent DieneDienophiles (e.g., DMAD)Intramolecular [4+2]Benz[d]isothiazoleIn situ generated diene

References

The Isothiazole-4-carbonitrile Scaffold: A Versatile Tool for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Isothiazole-4-carbonitrile Moiety in Drug Discovery

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent and, in some cases, covalent interactions with biological targets make it a valuable building block in the design of novel therapeutics.[1] Among isothiazole derivatives, those bearing a carbonitrile group at the 4-position have garnered significant attention for their role in the development of potent enzyme inhibitors. The 4-carbonitrile substituent is a key feature, often involved in critical interactions with the active sites of enzymes.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound derivatives in the synthesis of inhibitors for several important classes of enzymes, including kinases, viral proteases, and elastases. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the potency of these inhibitors.

Kinase Inhibition: Targeting the ATP-Binding Site with 3-Amino-5-aryl-isothiazole-4-carbonitriles

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors, with notable success against targets such as the Aurora kinases, which are key regulators of mitosis.[1]

Rationale for Kinase Inhibition

The 3-amino-5-aryl-isothiazole-4-carbonitrile core acts as a hinge-binding motif, a common strategy in kinase inhibitor design. The nitrogen atoms of the isothiazole ring and the 3-amino group can form hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The aryl group at the 5-position can be modified to occupy the hydrophobic pocket of the ATP-binding site, contributing to both potency and selectivity. The 4-carbonitrile group can further enhance binding affinity through dipole-dipole interactions or by forming hydrogen bonds with specific residues in the active site.

Synthetic Workflow for 3-Amino-5-aryl-isothiazole-4-carbonitrile Based Kinase Inhibitors

The synthesis of this class of inhibitors typically begins with the construction of the core isothiazole scaffold, followed by diversification of the aryl group at the 5-position.

G cluster_0 Synthesis of Aryl Acetonitrile cluster_1 Construction of Isothiazole Core cluster_2 Further Modification (Optional) A Substituted Aryl Aldehyde B TosMIC, K2CO3 in Methanol A->B C Aryl Acetonitrile B->C D Aryl Acetonitrile E Sulfur, Morpholine in Ethanol D->E F 3-Amino-5-aryl-isothiazole-4-carbonitrile E->F G 3-Amino-5-aryl-isothiazole-4-carbonitrile H Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G->H I Diversified Kinase Inhibitors H->I G A Phenylacetonitrile B Carbon Disulfide, Base A->B C Dithiocarboxylate Intermediate B->C D N-Chlorosuccinimide (NCS) C->D E 3-Mercapto-5-phenyl-4-isothiazolecarbonitrile D->E F Alkylation or Dimerization E->F G Inhibitor Analogs F->G G A 2-Thiocyanato-1-carboxaldehyde B Aminopyridine A->B C Isothiazolium Intermediate B->C D Oxidation (e.g., m-CPBA) C->D E 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxide D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isothiazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of isothiazole-4-carbonitrile and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of isothiazole synthesis, troubleshoot common experimental hurdles, and optimize reaction yields. Isothiazoles are a critical heterocyclic scaffold in medicinal chemistry, appearing in antiviral, anti-inflammatory, and antipsychotic drugs.[1][2][3][4][5] Achieving a high yield of pure product is paramount for downstream applications.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the this compound core?

There are several established routes, each with distinct advantages. The choice often depends on the availability of starting materials and the desired substitution pattern. Key strategies include:

  • Cyclization of β-Enaminones or Enamines: This is a versatile and widely used approach. It often involves reacting an enamine with a sulfur source and an oxidizing agent or a specialized reagent like 4,5-dichloro-1,2,3-dithiazolium chloride.[6] This method benefits from mild reaction conditions and generally produces high yields.[6]

  • Gewald-Type Reactions: While the classic Gewald reaction yields 2-aminothiophenes, modified versions can be adapted to produce isothiazole structures, particularly when specific precursors are used that favor the N-S bond formation pathway.[7][8][9][10]

  • From Dithioesters and Acetonitriles: A metal-free annulation of β-ketodithioesters with ammonium acetate provides a straightforward, one-pot synthesis of 3,5-disubstituted isothiazoles.[11][12] This method is noted for its operational simplicity and good-to-excellent yields.[6]

  • Solvent-Free Synthesis: An environmentally friendly approach involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[6][13] This method is characterized by simplicity, rapid reaction times, and high yields.[6]

Q2: What is the general mechanism for the formation of the isothiazole ring from enamine precursors?

The precise mechanism can vary with the reagents, but a common pathway involves the formation of an N-S bond early in the sequence. For instance, in a (4+1) annulation strategy using β-ketodithioesters and ammonium acetate, the reaction proceeds through a sequential imine formation, cyclization, and finally, an aerial oxidation cascade to form the aromatic isothiazole ring.[12] This one-pot process efficiently constructs the C-N and S-N bonds necessary for the heterocyclic core.[11][12]

Q3: What are the primary safety considerations when working with isothiazole synthesis reagents?

Safety is paramount. Many reagents used in these syntheses are hazardous:

  • Chlorinating Agents (e.g., excess chlorine, dithiazolium chlorides): These are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium Thiocyanate: Can release toxic gases if heated strongly or mixed with acids.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen, and many organic solvents are flammable. Ensure proper ventilation and avoid ignition sources.

  • Elemental Sulfur: While generally low in toxicity, it can be flammable and may cause skin irritation.

Always consult the Safety Data Sheet (SDS) for every reagent before beginning any experiment.

Troubleshooting Guide: Optimizing Yield and Purity

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I'm recovering only starting material. What are the most critical factors to investigate?

A low yield is a common issue that can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your enamine or nitrile precursor can inhibit the reaction. For example, residual acid or base from a previous step can neutralize catalysts or promote side reactions. Recommendation: Purify starting materials via recrystallization or column chromatography and confirm purity by NMR or melting point.

  • Freshness of Reagents: Reagents like 4,5-dichloro-1,2,3-dithiazolium chloride are moisture-sensitive. Anhydrous conditions are often critical. Recommendation: Use freshly opened bottles of reagents or dry them according to standard procedures. Ensure solvents are anhydrous, especially in reactions sensitive to water.

2. Reaction Conditions:

  • Temperature Control: Many isothiazole syntheses are exothermic. Uncontrolled temperature increases can lead to the formation of intractable polymers or undesired side products. Conversely, insufficient temperature may cause the reaction to stall. Recommendation: Use an ice bath for initial reagent addition, especially during the addition of highly reactive species. Monitor the internal temperature and maintain it within the optimal range described in the literature protocol. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[7]

  • Solvent Choice: The polarity of the solvent can dramatically affect the reaction outcome. For example, a reaction of di(sodiomercapto)methylenemalononitrile with chlorine proceeds in boiling carbon tetrachloride to yield 3,5-dichloro-4-isothiazolecarbonitrile.[14] Recommendation: If the literature method is failing, consider screening alternative solvents. A solvent-free approach using ammonium thiocyanate has proven highly effective and environmentally friendly for certain substrates.[6][13]

3. Reaction Monitoring:

  • Track Progress with TLC/LC-MS: Do not assume a reaction has gone to completion based on time alone. Recommendation: Monitor the reaction's progress every 1-2 hours using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction is slow, stalled, or if a stable, undesired intermediate has formed.

Problem 2: Significant Impurity Formation

Q: My crude product analysis (NMR/LC-MS) shows a major byproduct. What are the likely side reactions, and how can I suppress them?

Byproduct formation is often a result of competing reaction pathways. Identifying the impurity is the first step toward mitigating its formation.

1. Common Side Reactions:

  • Ring Opening: The isothiazole ring, particularly in substituted forms, can be susceptible to nucleophilic attack, leading to ring-opened products.[14] For example, reacting 3,5-dichloro-4-isothiazolecarbonitrile with certain nucleophiles can result in a mixture of substituted isothiazoles and ring-opened byproducts.[14]

  • Alternative Cyclization (Thiophene vs. Isothiazole): In Gewald-type syntheses, the formation of a 2-aminothiophene is a common competing pathway.[8][10] The outcome is highly dependent on the substitution pattern of the nitrile precursor. The presence of an alkyl or aryl substituent adjacent to the cyano group can block the mechanism leading to thiophene, favoring thiazole or isothiazole formation.[10]

  • Polymerization: Enamines and other activated intermediates can be prone to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts, resulting in an insoluble tar-like material.

2. Mitigation Strategies:

  • Control Stoichiometry and Addition Rate: Slowly adding one reagent to the other (e.g., dropwise addition) at low temperature can minimize local concentration spikes that favor side reactions.

  • Choice of Base: The base used can be critical. A non-nucleophilic, sterically hindered base is often preferred to prevent it from participating in unwanted side reactions.

  • Protecting Groups: If a functional group elsewhere in the molecule is interfering, consider using a protecting group strategy.

Experimental Protocols & Data

Protocol 1: Solvent-Free Synthesis of a Substituted Isothiazole

This protocol is adapted from methodologies emphasizing green chemistry principles.[6][13]

Objective: To synthesize a 3,5-disubstituted this compound from a β-enaminone and ammonium thiocyanate.

Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine the β-enaminone (10 mmol, 1.0 eq) and ammonium thiocyanate (12 mmol, 1.2 eq).

  • Reaction: Place the flask in a preheated oil bath at 120 °C.

  • Monitoring: Stir the molten mixture. The reaction is typically rapid. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within 15-30 minutes.

  • Workup: Allow the flask to cool to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Stir vigorously for 5 minutes.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Summary: Comparison of Synthetic Routes

The following table summarizes typical yields and conditions for different synthetic approaches to provide a comparative overview for selecting an appropriate method.

Synthesis RouteKey ReactantsTypical ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, DCM78-85High yield, mild conditions[6]
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot, operational simplicity[6]
Solvent-Free β-Enaminone, Ammonium thiocyanate120 °C, Neat82-95Environmentally friendly, rapid[6][13]

Visualized Workflows and Mechanisms

General Synthesis & Purification Workflow

The following diagram outlines the typical experimental sequence from reaction setup to final product characterization.

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Analysis A 1. Reagent Prep (Drying, Weighing) B 2. Reaction Setup (Inert Atmosphere, Solvent) A->B C 3. Controlled Addition (Low Temperature) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Quenching & Extraction D->E F 6. Drying & Concentration E->F G 7. Purification (Column / Recrystallization) F->G H 8. Characterization (NMR, MS, MP) G->H I 9. Yield Calculation H->I

Caption: A standard workflow for isothiazole synthesis, workup, and analysis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of a low-yielding reaction.

G Start Low Yield Observed CheckReagents Are starting materials pure and dry? Start->CheckReagents CheckConditions Is temperature strictly controlled? CheckReagents->CheckConditions Yes Purify Purify/Dry Starting Materials CheckReagents->Purify No CheckMonitoring Does TLC/LC-MS show reaction progress? CheckConditions->CheckMonitoring Yes OptimizeTemp Implement precise temperature control CheckConditions->OptimizeTemp No SideReaction Investigate for stable byproducts or intermediates CheckMonitoring->SideReaction Yes, but with byproducts Stalled Reaction stalled. Consider catalyst, time, or temp. CheckMonitoring->Stalled No / Stalled Success Re-run Experiment Purify->Success OptimizeTemp->Success

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

side products in isothiazole-4-carbonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole-4-carbonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the highest purity of your final product.

Introduction to this compound Synthesis and its Challenges

This compound and its derivatives are vital intermediates in the development of a wide range of pharmaceuticals and biologically active compounds.[1][2] The synthesis of these molecules, while well-established, can be prone to the formation of various side products that can complicate purification and impact the quality of the final compound. This guide will focus on two common synthetic pathways and the characteristic impurities associated with each, providing practical solutions for their removal.

Troubleshooting Guide: Common Side Products and Their Removal

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into the root causes and actionable protocols for impurity removal.

Issue 1: Presence of Ring-Opened Byproducts in the Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile

Scenario: You are synthesizing 3,5-dichloro-4-isothiazolecarbonitrile via the chlorination of di(sodiomercapto)methylenemalononitrile and your post-reaction analysis (e.g., by LC-MS) indicates the presence of impurities with molecular weights corresponding to ring-opened species.

Causality: The reaction of di(sodiomercapto)methylenemalononitrile with excess chlorine is a robust method for the formation of the isothiazole ring. However, under certain conditions, the isothiazole ring can be susceptible to nucleophilic attack, leading to ring cleavage.[3] In the presence of residual nucleophiles or during workup, this can lead to the formation of various acyclic sulfur-containing compounds. A potential ring-opened byproduct is a cyanothiol derivative.[3]

Mitigation and Removal Strategy:

The primary strategy for removing these more polar, acyclic impurities is through recrystallization, which leverages the differential solubility of the desired product and the side products.

dot

Caption: Workflow for the removal of ring-opened impurities.

Experimental Protocol: Recrystallization of 3,5-Dichloro-4-isothiazolecarbonitrile

  • Solvent Selection: Cyclohexane is a commonly used and effective solvent for the recrystallization of many isothiazole carbonitriles due to its ability to dissolve the compound at elevated temperatures and poorly at room temperature.[4] Other potential solvents include ethanol, methanol, or hexane.[4]

  • Dissolution: In a fume hood, transfer the crude 3,5-dichloro-4-isothiazolecarbonitrile to an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture with stirring on a hot plate. Continue to add small portions of hot cyclohexane until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.[4]

  • Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot filtration.[4] This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done rapidly to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold cyclohexane to remove any residual mother liquor containing the dissolved impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.[4]

Parameter Recommendation Rationale
Recrystallization Solvent Cyclohexane, Ethanol, Methanol, HexaneProvides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping more polar impurities in solution.[4]
Cooling Rate Slow cooling followed by an ice bathPromotes the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.[4]
Washing Solvent Cold recrystallization solventRemoves adhering mother liquor without significantly dissolving the purified crystals.[4]
Issue 2: Presence of Unreacted Starting Materials and Oligomeric Byproducts in this compound Synthesis

Scenario: You are synthesizing this compound from 2-methylacrylonitrile, trithiazyl trichloride ((NSCl)₃), and sulfuryl chloride (SO₂Cl₂). Your analysis of the crude product reveals the presence of unreacted 2-methylacrylonitrile and potentially some higher molecular weight, colored impurities (tars).

Causality: This reaction proceeds through a complex mechanism involving the formation of a thiazyl chloride (NSCl) intermediate.[5] Incomplete reaction can be due to several factors, including incorrect stoichiometry, insufficient reaction time or temperature, or deactivation of the reagents. The formation of tars or oligomeric materials can occur from side reactions, especially at elevated temperatures or in the presence of certain impurities.[4]

Mitigation and Removal Strategy:

A two-pronged approach is effective here: an initial wash to remove some impurities followed by column chromatography for a more thorough purification.

dot

Caption: Workflow for the removal of unreacted starting materials and tars.

Experimental Protocol: Purification of this compound by Column Chromatography

  • Solvent Wash (Optional but Recommended): Before chromatography, washing the crude product with a solvent in which the desired product is sparingly soluble can remove a significant amount of impurities. For instance, washing with cold ethanol can remove some unreacted starting materials and colored impurities.

  • TLC Analysis: To determine the optimal solvent system for column chromatography, perform a thin-layer chromatography (TLC) analysis of the crude material. A good solvent system will give the desired product a retention factor (Rf) of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation.

  • Elution and Fraction Collection: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes and monitor the separation by performing TLC on the collected fractions.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Recommendation Rationale
Chromatography Stationary Phase Silica Gel (60-120 mesh)A standard and effective stationary phase for the separation of moderately polar organic compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)This solvent system provides good separation for many heterocyclic compounds, and the polarity can be fine-tuned by adjusting the ratio of the two solvents.[6]
Sample Loading Dry loadingThis technique often leads to sharper bands and better separation compared to loading the sample dissolved in a solvent.

Frequently Asked Questions (FAQs)

Q1: My recrystallization of this compound resulted in an oil instead of crystals. What should I do?

A: "Oiling out" can occur if the solution is supersaturated or if the melting point of your compound is lower than the temperature of the solution. Try adding a seed crystal of the pure compound to induce crystallization. If that doesn't work, you can try redissolving the oil in a bit more hot solvent and then cooling it even more slowly. Using a different recrystallization solvent or a solvent mixture might also be necessary.

Q2: I see a yellow impurity in my crude this compound. What is it and how can I remove it?

A: A yellow color can indicate the presence of various impurities, including oligomeric sulfur-containing byproducts. Often, these colored impurities can be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step in a recrystallization protocol.[4] The charcoal adsorbs the colored impurities, which are then removed by filtration.

Q3: How can I confirm the purity of my final this compound product?

A: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities, such as residual solvents.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and help identify any remaining impurities.[5]

Q4: What are the key safety precautions to take during the synthesis and purification of this compound?

A: The synthesis of this compound often involves hazardous reagents such as chlorine, sulfuryl chloride, and trithiazyl trichloride. These reactions should always be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken to handle these reagents according to their safety data sheets (SDS).

References

Technical Support Center: Purification of Polar Isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Support

Welcome to the technical support guide for handling the purification of polar isothiazole-4-carbonitrile. This class of molecules, while valuable in medicinal chemistry and materials science, presents distinct challenges due to its inherent physicochemical properties.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from foundational knowledge to specific troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and properties of this compound that underpin successful purification strategies.

Q1: What are the key physicochemical properties of this compound that I must consider for purification?

Understanding the molecule's structure is paramount. This compound is a moderately polar, five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[3][4] Its key features influencing purification are:

  • High Polarity: The combination of the electron-withdrawing nitrile group (-C≡N) and the heteroaromatic isothiazole ring makes the molecule significantly polar. This leads to high solubility in polar organic solvents like methanol, acetonitrile, and DMSO, but limited solubility in non-polar solvents.[3][5]

  • Hydrogen Bond Acceptors: The nitrogen atom in the isothiazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. This property dictates its interaction with protic solvents and stationary phases.

  • Potential for Basicity: The lone pair of electrons on the ring nitrogen gives the molecule weak basic properties. This can cause strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, leading to significant tailing during chromatography.[6][7]

  • Chemical Stability: The isothiazole ring is generally stable, but the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8] Similarly, strong nucleophiles can potentially react with the electron-deficient ring under basic conditions.[8] This must be considered when choosing solvent modifiers for chromatography.

Q2: What are the most common impurities I might encounter?

Impurities are typically byproducts or unreacted starting materials from the synthetic route.[9][10] Common isothiazole syntheses may introduce impurities such as:

  • Unreacted Starting Materials: These can range from non-polar to highly polar, depending on the specific synthesis.

  • Reaction Intermediates: Incomplete cyclization or functionalization can leave polar, acyclic intermediates in the crude mixture.

  • Oligomeric Byproducts: Self-reaction or polymerization can lead to higher molecular weight, often polar, impurities.

  • Isomers: Depending on the synthetic strategy, positional isomers may form that have very similar polarities, making separation difficult.[11]

Q3: How should I assess the purity of my final product?

A combination of methods is essential to confirm purity. No single technique is sufficient.

  • Thin-Layer Chromatography (TLC): Use at least two different solvent systems (one polar, one less polar) to check for a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase method is common, but HILIC may be necessary for very polar compounds.[5][][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities, even if they co-elute in chromatography.[5][14]

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.[15][16] Impurities typically broaden the melting range and depress the melting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[5]

Troubleshooting Guide: Common Purification Problems & Solutions

This section provides direct answers and protocols for specific experimental challenges.

Chromatography Issues
Q: My compound is streaking/tailing badly on a silica TLC plate. What's happening and how do I fix it?

Cause: This is a classic sign of strong interaction between your weakly basic compound and the acidic silanol (Si-OH) groups on the silica surface.[6] The compound "sticks" to the silica and elutes slowly and unevenly, resulting in a tail rather than a compact spot.

Solution: Neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase.

  • Primary Recommendation: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., 100:1:1 Dichloromethane/Methanol/Triethylamine).[17]

  • Alternative: Use a different stationary phase, such as alumina (which is basic) or a bonded-phase silica like amino-propylated silica.[7]

Q: My compound won't move off the baseline in standard Hexane/Ethyl Acetate systems. What should I try next?

Cause: Your compound is too polar for this solvent system. Hexane/EtOAc lacks the polarity required to effectively displace the compound from the silica gel and move it up the column.

Solution: You must increase the polarity of the mobile phase significantly.

  • Recommended Solvent System: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%).[17]

  • TLC Analysis: Before running a column, find a DCM/MeOH mixture that gives your product an Rf value of approximately 0.3 on the TLC plate.[17]

  • Modifier: Remember to include a basic modifier like triethylamine if you observe tailing.[17]

Table 1: Troubleshooting Common Flash Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Streaking / Tailing Strong interaction with acidic silica gel.[6]Add 0.1-1% triethylamine or pyridine to the eluent.[17] Consider using alumina.
Low Recovery Irreversible adsorption onto the column.Pre-treat silica with the eluent containing triethylamine. Do not let the column run dry.
Poor Separation Incorrect solvent system; Column overloaded.Optimize eluent for an Rf of ~0.3 for the target compound. Use an appropriate amount of silica (typically 50-100x the mass of crude material).
Compound Elutes at Solvent Front Eluent is too polar.Decrease the percentage of the polar solvent (e.g., methanol). Consider reverse-phase chromatography.
Recrystallization Issues
Q: My compound is either soluble in everything polar or insoluble in everything non-polar. How do I find a good recrystallization solvent?

Cause: Highly polar compounds often exhibit this "all or nothing" solubility, making single-solvent recrystallization difficult. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[16][18]

Solution: Use a binary solvent system, often called a solvent/anti-solvent pair.[19][20]

  • Dissolve your compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., methanol, acetone).[19][21]

  • While the solution is still hot, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water, hexane, diethyl ether) dropwise until the solution just begins to turn cloudy (this is the saturation point).[20]

  • Add a few drops of the first solvent to make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[19]

Q: I've prepared a hot, saturated solution, but no crystals form upon cooling. What should I do?

Cause: The solution is likely supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but there is no nucleation site for crystals to begin forming.[21]

Solutions (in order of preference):

  • Scratch the Flask: Gently scratch the inside of the flask below the solvent line with a glass rod. Microscopic scratches provide a surface for nucleation.[19]

  • Add a Seed Crystal: If you have a tiny crystal of pure product, add it to the solution. This provides a perfect template for crystal growth.[15]

  • Cool Further: Place the flask in an ice-water bath to dramatically decrease the compound's solubility.[18]

  • Reduce Solvent: If all else fails, gently evaporate some of the solvent and attempt to cool again. Be careful not to evaporate too much, as this can cause the product to "crash out" as an amorphous solid, trapping impurities.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for a moderately polar, basic compound that exhibits tailing on silica.

  • Solvent System Selection:

    • On a TLC plate, test various ratios of DCM/MeOH to find a system that gives your product an Rf of ~0.3.

    • Prepare your bulk mobile phase by adding 0.5% triethylamine (Et₃N) to the optimized DCM/MeOH mixture (e.g., for 1 L, use 945 mL DCM, 50 mL MeOH, 5 mL Et₃N).

  • Column Packing:

    • Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the least polar solvent you will use (e.g., pure DCM or a low-percentage MeOH mix).[22] Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle air pressure.[23]

    • Collect fractions continuously from the moment you load the sample.[17]

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent under reduced pressure (rotary evaporation). Note: Triethylamine is volatile and should be removed during this step.

Diagram 1: General Purification & Analysis Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a confirmed pure compound.

G cluster_0 Purification Stage cluster_1 Method Execution cluster_2 Analysis & QC Crude Crude Product (Post-Workup) TLC Initial TLC Analysis (Multiple Eluents) Crude->TLC Choose Choose Purification Method TLC->Choose Col_Chrom Flash Column Chromatography Choose->Col_Chrom Impurities have different Rf Recryst Recrystallization Choose->Recryst Product is solid & a good solvent is found Frac_TLC Fraction TLC/Analysis Col_Chrom->Frac_TLC Final_QC Final Purity Check (HPLC, NMR, MP) Recryst->Final_QC Combine Combine Pure Fractions Frac_TLC->Combine Evap Solvent Evaporation Combine->Evap Evap->Final_QC Pure_Prod Pure Product Final_QC->Pure_Prod

Caption: Workflow for purification and analysis.

Diagram 2: Troubleshooting Chromatography Separation

This decision tree helps diagnose and solve common issues during column chromatography.

G Start Run Initial TLC Rf_Check Is Product Rf ~0.3 and spot is sharp? Start->Rf_Check Streaking Is there streaking or tailing? Rf_Check->Streaking No Run_Col Proceed with Column Rf_Check->Run_Col Yes Rf_High Is Rf > 0.6? Streaking->Rf_High No Add_Base Add 0.5% Et3N to Eluent Streaking->Add_Base Yes Rf_Low Is Rf < 0.1? Rf_High->Rf_Low No Decrease_Polarity Decrease Polar Solvent (e.g., MeOH) Rf_High->Decrease_Polarity Yes Increase_Polarity Increase Polar Solvent (e.g., MeOH) Rf_Low->Increase_Polarity Yes Re_Eval Re-evaluate TLC Add_Base->Re_Eval Decrease_Polarity->Re_Eval Increase_Polarity->Re_Eval Re_Eval->Rf_Check

Caption: Decision tree for chromatography troubleshooting.

References

decomposition of isothiazole-4-carbonitrile during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazole-4-carbonitrile

A Guide to Understanding and Preventing Decomposition During Storage and Handling

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, storage, and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate decomposition risks and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by environmental factors. Based on the known chemistry of the isothiazole ring and the nitrile functional group, the main contributors to degradation are:

  • Moisture: The nitrile group is susceptible to hydrolysis, which can be accelerated in the presence of water, leading to the formation of isothiazole-4-carboxamide and subsequently isothiazole-4-carboxylic acid.

  • pH: The stability of the isothiazole ring is pH-dependent. Alkaline conditions can promote ring-opening reactions, leading to a loss of the core heterocyclic structure.[1]

  • Light: Exposure to UV and visible light can induce photodegradation. Aromatic heterocyclic systems like isothiazole can absorb light energy, leading to the formation of reactive intermediates and subsequent degradation products.[1][2] For some thiazole-containing compounds, this can involve a reaction with singlet oxygen.[3]

  • Elevated Temperatures: Heat can accelerate the rate of all chemical degradation pathways. Long-term storage at ambient or elevated temperatures is not recommended.[1][4]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[1]

  • Container: Use a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect the compound from light and moisture.[1][2]

  • Environment: Keep in a dry, dark location. For highly sensitive applications, storing the vial within a desiccator is advisable to minimize moisture exposure.[1]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not exhaustively documented in public literature, based on chemical principles, the following are likely:

  • Hydrolysis Products: Isothiazole-4-carboxamide and isothiazole-4-carboxylic acid from the hydrolysis of the nitrile group.[1][5]

  • Ring-Opened Products: Various acyclic compounds resulting from the cleavage of the N-S bond in the isothiazole ring, particularly under basic conditions or upon exposure to certain nucleophiles.[1][6]

Q4: How can I detect decomposition in my sample of this compound?

A4: Decomposition can be detected through several methods:

  • Visual Inspection: A change in the physical appearance of the solid, such as discoloration (e.g., from off-white to yellow or brown) or clumping (indicating moisture absorption), can be a sign of degradation.[1][2]

  • Chromatographic Analysis (HPLC/TLC): The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram is a quantitative indicator of degradation.[1][2][7] Thin-layer chromatography (TLC) can be used for a rapid qualitative assessment.

  • Spectroscopic Analysis (NMR): ¹H or ¹³C NMR spectroscopy can reveal the presence of impurities or degradation products through the appearance of new signals.[7]

  • Melting Point Determination: A broadening or depression of the melting point range compared to the reference value can indicate the presence of impurities resulting from decomposition.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Change in color (e.g., yellowing) of the solid compound. 1. Photodegradation: Exposure to ambient or UV light.1. Minimize Light Exposure: Immediately transfer the compound to an amber vial and store it in the dark. Wrapping the container with aluminum foil provides an extra layer of protection.[1][2]
2. Oxidation: Reaction with atmospheric oxygen.2. Use Inert Gas: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[1]
Inconsistent or poor results in biological assays. 1. Decreased Purity: The actual concentration of the active compound is lower than expected due to decomposition.1. Purity Re-evaluation: Before use, verify the purity of your sample using HPLC or qNMR. This ensures that you are using the correct concentration of the active compound in your assays.[7]
2. Interference from Degradation Products: Degradants may have their own biological activity or may interfere with the assay.2. Purification: If degradation is confirmed, purify the compound by recrystallization.[8]
Appearance of unexpected peaks in HPLC or NMR analysis. 1. Chemical Decomposition: Hydrolysis, photodegradation, or thermal degradation has occurred.1. Review Storage and Handling: Ensure that the storage conditions align with the recommendations (cool, dark, dry, and inert atmosphere).[1]
2. Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed under acidic, basic, oxidative, photolytic, and thermal conditions. This will help in characterizing the degradation products.[1][5]
Poor solubility of the compound in organic solvents. 1. Formation of Insoluble Degradants: Some degradation products may be less soluble than the parent compound.1. Verify Purity: Check the purity of the material. If significant degradation has occurred, purification is necessary.[8]
2. Moisture Absorption: The compound may have absorbed water, affecting its solubility profile.2. Drying: Dry the compound under vacuum before attempting to dissolve it.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation and Column:

    • An HPLC system with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically effective.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound.

Protocol 2: Forced Degradation Study

This protocol outlines how to perform a forced degradation study to understand the stability of this compound and identify potential degradation products.[1][5]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL in methanol) and a solid sample to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC and compare them to a control sample stored in the dark.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 60°C for 48 hours.

    • Dissolve the sample and analyze by HPLC.

Stability_Assessment start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress analyze Analyze by HPLC/LC-MS stress->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Decomposition Pathways identify->pathway

Caption: Logical workflow for a forced degradation study.

References

preventing hydrolysis of the nitrile group in isothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Nitrile Group Hydrolysis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your molecules during synthesis and experimentation. Isothiazole-4-carbonitrile is a valuable building block in medicinal chemistry, but its nitrile group can be susceptible to unwanted hydrolysis, leading to the formation of isothiazole-4-carboxamide and ultimately isothiazole-4-carboxylic acid. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you preserve the nitrile functionality in your work.

Frequently Asked Questions (FAQs)

Q1: What is nitrile hydrolysis, and why is it a significant issue with this compound?

Nitrile hydrolysis is a chemical reaction where the cyano (-C≡N) group reacts with water to form a carboxylic acid (-COOH) or its corresponding salt.[1][2] The reaction typically proceeds through a carboxamide (-CONH₂) intermediate.[1][2] This transformation is a major concern because it fundamentally alters the chemical properties and biological activity of the this compound molecule, leading to impurities, reduced yield of the desired product, and potentially misleading experimental results. The isothiazole ring itself is relatively stable, but the nitrile group can be labile under certain conditions.[3]

Q2: What are the primary causes of unintentional hydrolysis of the nitrile group in my experiments?

Unintentional hydrolysis of this compound is most often triggered by the presence of acidic or basic conditions, especially when combined with elevated temperatures.[1][4][5]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atom of the nitrile is protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[2][6][7] This process is often accelerated by heating.[8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group.[1][2][7] This reaction also typically requires heat to proceed at a significant rate and will form a carboxylate salt.[5][6]

Q3: How can I detect if my this compound sample has undergone hydrolysis?

Several analytical techniques can be employed to detect the presence of the hydrolysis products, isothiazole-4-carboxamide and isothiazole-4-carboxylic acid.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile peak (around 2250 cm⁻¹) and the appearance of a strong carbonyl (C=O) band (around 1700 cm⁻¹) are clear indicators of hydrolysis to the carboxylic acid.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the distinct signals of the starting material and the hydrolysis products. For instance, the appearance of a broad singlet corresponding to the carboxylic acid proton in ¹H NMR is a tell-tale sign.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the components of a reaction mixture. By comparing the retention times with authentic standards of this compound and its potential hydrolysis products, you can determine the extent of degradation.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the components in your sample, allowing for the detection of the heavier hydrolysis products.

Troubleshooting Guide

Problem: I am observing the formation of isothiazole-4-carboxylic acid in my reaction mixture. What are the likely causes and how can I mitigate this?

The formation of the carboxylic acid is a strong indication that your reaction conditions are too harsh. Here's a step-by-step approach to troubleshooting this issue:

  • Assess the pH of your reaction: The presence of strong acids or bases is the most common culprit. If your reaction requires acidic or basic conditions, consider using milder reagents or buffering the system to maintain a more neutral pH.

  • Evaluate the reaction temperature: High temperatures significantly accelerate the rate of hydrolysis.[8] Determine if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

  • Solvent choice: While water is necessary for hydrolysis, the choice of co-solvent can influence the reaction. Using a less polar, aprotic solvent may reduce the solubility and availability of water for the hydrolysis reaction.

Problem: My purification process seems to be inducing hydrolysis. What are some best practices to avoid this?

Hydrolysis can indeed occur during workup and purification. Here are some preventative measures:

  • Aqueous Workup: When performing an aqueous workup, ensure the solution is neutralized before extraction. Avoid prolonged contact with acidic or basic aqueous layers.

  • Chromatography: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To prevent on-column hydrolysis, you can use deactivated silica gel (e.g., by treating it with a small amount of triethylamine in the eluent) or switch to a less acidic stationary phase like alumina.

  • Distillation/Recrystallization: If purification involves heating, minimize the time and temperature to which the compound is exposed. Ensure that all solvents and equipment are dry.

Problem: I need to perform a reaction that requires conditions known to promote nitrile hydrolysis. What are my options?

In situations where harsh conditions are unavoidable, the use of a protecting group for the nitrile functionality may be necessary. However, protecting a nitrile group is less common and can be challenging. A more practical approach is to carefully optimize the reaction conditions to favor the desired transformation over hydrolysis. This could involve:

  • Using a non-aqueous proton source: For acid-catalyzed reactions, consider using a Lewis acid in an aprotic solvent instead of a Brønsted acid in an aqueous medium.

  • Employing a stronger, non-hydroxide base: For base-catalyzed reactions, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous solvent might be a suitable alternative to hydroxide bases.

Best Practices & Protocols

Recommended Reaction Conditions for Preserving the Nitrile Group

To minimize the risk of hydrolysis, adhere to the following guidelines:

ParameterRecommended ConditionRationale
pH Neutral to slightly acidic (pH 4-6)Avoids strong acid or base catalysis of hydrolysis.
Temperature As low as reasonably possibleReduces the rate of the hydrolysis reaction.
Solvents Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene)Minimizes the presence of water.
Reagents Use non-aqueous acids/bases where possiblePrevents the introduction of water and strong nucleophiles.
Protocol: Suzuki Coupling of a Halogenated Isothiazole with this compound Preservation

This protocol provides an example of how to perform a common cross-coupling reaction while minimizing the risk of nitrile hydrolysis.

Materials:

  • Halogenated isothiazole derivative

  • Isothiazole-4-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

Procedure:

  • To a dry, argon-purged flask, add the halogenated isothiazole (1.0 eq), isothiazole-4-boronic acid pinacol ester (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add anhydrous 1,4-dioxane and anhydrous toluene in a 1:1 ratio.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general mechanism of acid and base-catalyzed nitrile hydrolysis.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile This compound A_Protonated Protonated Nitrile A_Nitrile->A_Protonated + H⁺ A_Intermediate1 Imidic Acid Intermediate A_Protonated->A_Intermediate1 + H₂O, - H⁺ A_Amide Isothiazole-4-carboxamide A_Intermediate1->A_Amide Tautomerization A_CarboxylicAcid Isothiazole-4-carboxylic Acid A_Amide->A_CarboxylicAcid + H₂O, H⁺ B_Nitrile This compound B_Intermediate1 Hydroxy Imine Intermediate B_Nitrile->B_Intermediate1 + OH⁻ B_Amide Isothiazole-4-carboxamide B_Intermediate1->B_Amide + H₂O B_Carboxylate Isothiazole-4-carboxylate B_Amide->B_Carboxylate + OH⁻, - NH₂⁻

Caption: Mechanisms of acid and base-catalyzed nitrile hydrolysis.

Troubleshooting Decision Tree

If you suspect nitrile hydrolysis, use this decision tree to guide your troubleshooting process.

Troubleshooting_Tree Start Hydrolysis Suspected (e.g., from LC-MS, NMR) Check_pH Is the reaction strongly acidic or basic? Start->Check_pH Check_Temp Is the reaction run at high temperature? Check_pH->Check_Temp No Solution_pH Use milder acid/base or buffer the system. Check_pH->Solution_pH Yes Check_Water Is water present as a solvent or reagent? Check_Temp->Check_Water No Solution_Temp Lower the temperature, increase reaction time. Check_Temp->Solution_Temp Yes Solution_Water Use anhydrous solvents and reagents. Check_Water->Solution_Water Yes No_Issue Hydrolysis is unlikely. Consider other side reactions. Check_Water->No_Issue No

Caption: Decision tree for troubleshooting nitrile hydrolysis.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Isothiazole-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing reaction exotherms during large-scale production. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the safety and success of your experiments.

The synthesis of heterocyclic compounds like this compound often involves highly exothermic steps.[1][2] Inadequate management of the heat generated can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in an explosion.[1][3][4] This guide provides a structured approach to understanding, predicting, and controlling these exotherms to ensure a safe and reproducible synthesis at scale.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the management of exothermic reactions in the synthesis of this compound.

Q1: What are the primary exothermic steps in a typical this compound synthesis?

A1: While the specific synthesis route can vary, the formation of the isothiazole ring and the introduction of the nitrile group are often the most exothermic steps. Ring-closing reactions and cyanation reactions can release significant amounts of heat. It is crucial to identify and characterize the heat evolution of each step through reaction calorimetry before attempting a large-scale synthesis.[5][6]

Q2: What are the early warning signs of a potential thermal runaway?

A2: Early detection is critical for preventing thermal runaway.[7] Key indicators include:

  • A sudden, unexpected increase in the reaction temperature that does not stabilize with cooling.

  • A rapid rise in pressure within the reactor.

  • Noticeable changes in the physical properties of the reaction mixture, such as color, viscosity, or gas evolution, that deviate from the expected profile.

  • An increase in the cooling system's duty, where it is working at maximum capacity but failing to control the temperature.

Q3: How does the choice of solvent impact exotherm management?

A3: The solvent plays a crucial role in heat management. A solvent with a higher boiling point and specific heat capacity can absorb more heat, providing a larger thermal buffer. Additionally, the solvent's viscosity affects mixing and heat transfer efficiency. It is also important to consider the thermal stability of the solvent at the maximum potential reaction temperature to avoid secondary decomposition reactions.

Q4: What is the significance of the surface-area-to-volume ratio when scaling up?

A4: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[8][9] This is a critical factor because the heat generated by the reaction is proportional to the volume, while the heat removed through the reactor walls is proportional to the surface area. Consequently, larger reactors have a reduced capacity to dissipate heat, making them more susceptible to thermal runaway if the reaction is not properly controlled.[8][9]

Q5: Can I rely solely on external cooling jackets for large-scale reactors?

A5: Relying solely on external cooling jackets for large-scale reactors with highly exothermic reactions is often insufficient. The reduced surface-area-to-volume ratio limits the effectiveness of jacket cooling.[8][9] For large-scale production, consider implementing additional cooling measures such as internal cooling coils, reflux cooling, or using a semi-batch process with controlled reagent addition to manage the heat load.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the large-scale synthesis of this compound.

Issue 1: Unexpectedly Rapid Temperature Increase

Potential Causes:

  • Incorrect Reagent Stoichiometry: An excess of a key reactant can lead to a faster and more intense exotherm.

  • High Reagent Concentration: Using a more concentrated reagent than specified can accelerate the reaction rate.

  • Inadequate Cooling: The cooling system may not have sufficient capacity, or there may be a malfunction.

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster.[4][10]

Troubleshooting Steps:

  • Immediately stop the addition of any reagents.

  • Ensure the cooling system is operating at maximum capacity.

  • Increase the stirring rate to improve heat distribution.

  • If the temperature continues to rise, be prepared to initiate an emergency shutdown procedure, which may include quenching the reaction with a cold, inert solvent or an inhibitor.[11]

  • After stabilizing the reactor, carefully review the experimental procedure, reagent concentrations, and equipment functionality.

Issue 2: Hotspot Formation in the Reactor

Potential Causes:

  • Poor Agitator Design or Speed: The agitator may not be providing adequate mixing for the reactor geometry and reaction mass viscosity.[12][13]

  • Localized Reagent Addition: Adding a reactant too quickly in one location can create a concentrated area of high reactivity.

  • Viscous Reaction Mixture: A thick or non-Newtonian reaction mass can be difficult to mix, leading to poor heat transfer.

Troubleshooting Steps:

  • Improve Agitation: Evaluate the agitator design and speed. A different type of impeller or a higher stirring rate may be necessary to ensure homogeneity.[12]

  • Optimize Reagent Addition: Add reagents subsurface and at a controlled rate to promote rapid dispersion.

  • Consider Solvent Dilution: If the mixture is too viscous, a less viscous solvent or a higher solvent-to-reactant ratio may be necessary.

Issue 3: Pressure Build-up in the Reactor

Potential Causes:

  • Gas Evolution: The reaction may be producing gaseous byproducts at a higher rate than the vent system can handle.

  • Boiling of Solvent: A runaway exotherm can cause the solvent to reach its boiling point, leading to a rapid increase in pressure.

  • Secondary Decomposition: At elevated temperatures, reactants, intermediates, or the product may begin to decompose, releasing gas.

Troubleshooting Steps:

  • Monitor Pressure and Temperature Closely: A simultaneous rise in both is a strong indicator of a serious issue.

  • Ensure the Venting System is Functioning Correctly: Check for any blockages or restrictions in the vent line.

  • Cool the Reactor Rapidly: Use all available cooling resources to reduce the temperature and slow down the rate of gas evolution.

  • Be Prepared for Emergency Venting: If the pressure approaches the maximum allowable working pressure of the reactor, the emergency relief system should activate.

Experimental Protocols

Protocol 1: Thermal Screening of the Reaction Mixture using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for assessing the thermal hazards of the this compound synthesis using DSC.

Objective: To determine the onset temperature of any exothermic events and the total energy released.

Methodology:

  • Prepare a representative sample of the reaction mixture at the desired concentration.

  • Accurately weigh 5-10 mg of the sample into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-5 °C/min) over a temperature range that extends well beyond the intended reaction temperature.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of exotherms and integrate the peak area to quantify the heat of reaction/decomposition.

Protocol 2: Safe Operating Procedures for Large-Scale Synthesis

This protocol provides a framework for the safe execution of the large-scale synthesis of this compound.

Pre-Reaction Safety Checks:

  • Verify that all reactor safety features, including the cooling system, emergency relief valve, and temperature/pressure sensors, are functioning correctly.

  • Ensure that all reagents are of the correct identity and concentration.

  • Confirm that the emergency shutdown procedure is well-understood by all personnel.[14]

Controlled Reagent Addition:

  • Utilize a semi-batch process where one of the key reactants is added at a controlled rate.

  • The addition rate should be determined based on reaction calorimetry data to ensure that the rate of heat generation does not exceed the reactor's cooling capacity.[6]

  • Monitor the reaction temperature continuously during the addition. If the temperature deviates from the setpoint by a predetermined amount, the addition should be paused or stopped.

Emergency Shutdown Procedure:

  • In the event of a thermal runaway, immediately stop all reagent feeds.

  • Apply maximum cooling to the reactor.

  • If the temperature continues to rise, inject a pre-determined quenching agent (e.g., a cold, inert solvent or a reaction inhibitor) into the reactor to rapidly cool and dilute the reaction mass.[11]

  • Evacuate the area if the situation cannot be brought under control.

Visualizations and Data

Decision Tree for Troubleshooting Thermal Runaway

ThermalRunawayTroubleshooting start Rapid Temperature or Pressure Increase Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling increase_stirring Increase Stirring Rate max_cooling->increase_stirring is_controlled Is Temperature Controlled? increase_stirring->is_controlled continue_monitoring Continue Monitoring and Investigate Cause is_controlled->continue_monitoring Yes emergency_shutdown Initiate Emergency Shutdown Procedure is_controlled->emergency_shutdown No quench_reaction Quench Reaction emergency_shutdown->quench_reaction evacuate Evacuate Area quench_reaction->evacuate

Caption: Decision tree for responding to a thermal runaway event.

Process Flow for Safe Scale-Up

SafeScaleUp lab_scale Lab-Scale Synthesis thermal_screening Thermal Screening (DSC) lab_scale->thermal_screening reaction_calorimetry Reaction Calorimetry thermal_screening->reaction_calorimetry pilot_scale Pilot-Scale Synthesis reaction_calorimetry->pilot_scale process_optimization Process Optimization pilot_scale->process_optimization large_scale Large-Scale Production process_optimization->large_scale

Caption: A systematic workflow for the safe scale-up of the synthesis.

Table 1: Critical Safety Parameters (Hypothetical Data for this compound Synthesis)
ParameterValueSignificance
Onset Temperature of Exotherm (DSC)85 °CTemperature at which a significant exotherm begins. The reaction should be maintained well below this temperature.
Heat of Reaction-150 kJ/molThe total amount of heat released by the desired reaction. Used to calculate cooling requirements.
Adiabatic Temperature Rise120 °CThe theoretical temperature increase if no heat is removed. A high value indicates a high potential for thermal runaway.[5]
Maximum Allowable Temperature60 °CThe highest temperature at which the reaction can be safely controlled.
Maximum Reagent Addition Rate0.5 L/minThe maximum rate at which the limiting reagent can be added without overwhelming the cooling system.

References

Technical Support Center: Identifying Impurities in Crude Isothiazole-4-Carbonitrile by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify impurities in crude isothiazole-4-carbonitrile. As a pivotal intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: From Chromatogram to Conclusion

This section addresses specific issues you may encounter during the HPLC-MS analysis of this compound and its related impurities. The troubleshooting process is presented in a logical workflow, from initial chromatographic problems to mass spectral interpretation challenges.

Diagram: HPLC-MS Troubleshooting Workflow

HPLC-MS Troubleshooting Workflow cluster_0 Chromatography Issues cluster_1 MS Signal Issues cluster_2 Data Interpretation Poor Peak Shape Poor Peak Shape Retention Time Shifts Retention Time Shifts Poor Peak Shape->Retention Time Shifts May lead to Co-elution Co-elution Retention Time Shifts->Co-elution Can cause Signal Suppression Signal Suppression Co-elution->Signal Suppression Often results in No or Low Signal No or Low Signal No or Low Signal->Signal Suppression Complex Spectra Complex Spectra Signal Suppression->Complex Spectra Contributes to Unstable Signal Unstable Signal Unstable Signal->No or Low Signal Can manifest as Unexpected m/z Unexpected m/z Unexpected m/z->Complex Spectra Leads to

Caption: Logical flow for troubleshooting common HPLC-MS issues.

Chromatographic Issues
Q1: My this compound peak is fronting or tailing. What are the likely causes and solutions?

Peak asymmetry, such as fronting or tailing, can compromise resolution and integration accuracy.

A1: Understanding and Addressing Peak Asymmetry

  • Peak Tailing: This is often observed for basic compounds like isothiazoles due to interactions with acidic silanol groups on the silica-based column packing.

    • Causality: The nitrogen atom in the isothiazole ring can interact with residual silanols, leading to a secondary retention mechanism that causes the peak to tail.

    • Solutions:

      • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For basic compounds, a lower pH (e.g., using 0.1% formic acid) will protonate the analyte, reducing silanol interactions.

      • Column Selection: Employ a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column) to minimize silanol interactions.

      • Check for Column Contamination: A blocked frit or contamination at the head of the column can cause tailing.[3] Try flushing the column or replacing the guard column.

  • Peak Fronting: This is less common for isothiazoles but can occur under specific conditions.

    • Causality: The most frequent cause of peak fronting is column overload, where the concentration of the injected sample is too high for the column's capacity.[4][5] It can also be caused by injecting the sample in a solvent significantly stronger than the mobile phase.[4]

    • Solutions:

      • Reduce Sample Concentration: Dilute your crude this compound sample. A 1-to-10 dilution is a good starting point.[5]

      • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition.[4]

Q2: I'm seeing significant retention time shifts between injections. How can I stabilize my method?

Retention time instability compromises the reliability of impurity identification and quantification.

A2: Stabilizing Retention Times

  • Causality: Fluctuations in mobile phase composition, temperature, or flow rate are common culprits.[3] Column equilibration and degradation can also play a role.

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure mobile phases are freshly prepared, thoroughly mixed, and degassed to prevent air bubbles in the pump.[3] For gradient elution, ensure the mixer is functioning correctly.

    • Column Equilibration: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned to the initial mobile phase conditions.[3]

    • Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature, as even minor fluctuations can affect retention.[3]

    • System Check: Verify the pump is delivering a stable flow rate and check for any leaks in the system, particularly around fittings.[3]

Mass Spectrometry Signal Issues
Q3: I am not detecting my main compound or the expected impurities. What should I check?

A complete loss of signal can be frustrating, but a systematic check can often resolve the issue.

A3: Diagnosing a Lack of Signal

  • Causality: This can range from simple issues like an disconnected ESI needle to more complex problems within the mass spectrometer's ion optics.[6]

  • Step-by-Step Investigation:

    • Check the ESI Source: Visually inspect the ESI needle for a stable spray.[6] No spray could indicate a clog, a problem with the mobile phase flow, or an issue with the high voltage supply.[7]

    • Direct Infusion: To isolate the problem, bypass the HPLC system and directly infuse a standard solution of this compound into the mass spectrometer.[6] If a signal is observed, the issue lies with the LC system or method. If not, the problem is with the MS.

    • MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.

    • Ionization Mode: Isothiazoles, being nitrogen-containing heterocycles, are typically best analyzed in positive ion mode as they readily form [M+H]+ ions.[8][9][10] Verify you are using the correct polarity.

Q4: My analyte signal is being suppressed, leading to poor sensitivity for low-level impurities. How can I mitigate this?

Ion suppression is a common challenge in LC-MS, especially with complex matrices like crude reaction mixtures.[11][12][13]

A4: Overcoming Ion Suppression

  • Causality: Ion suppression occurs when co-eluting compounds compete with the analyte of interest for ionization in the ESI source.[12][13] This reduces the number of analyte ions that reach the detector.

  • Mitigation Strategies:

    • Improve Chromatographic Resolution: The most effective way to combat ion suppression is to chromatographically separate the impurities from the main component and from each other.[12][13] Adjusting the gradient profile or trying a different column chemistry can achieve this.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.

    • Optimize ESI Source Parameters: Adjusting parameters like nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes help to minimize suppression.

    • Sample Preparation: If the crude mixture is particularly complex, consider a simple sample cleanup step like liquid-liquid extraction or solid-phase extraction (SPE) to remove highly suppressive components.[13]

Data Interpretation Challenges
Q5: I'm observing peaks with m/z values that don't correspond to the expected [M+H]+ ions. What could these be?

The formation of adducts is a very common phenomenon in electrospray ionization.[14]

A5: Identifying Common Adducts and Contaminants

  • Causality: In the ESI process, analytes can associate with various ions present in the mobile phase or from contaminants.[15]

  • Common Adducts: Besides the protonated molecule ([M+H]+), be aware of the following common adducts in positive ion mode:

    • Sodium Adduct ([M+Na]+): Mass will be [M+23]. This is very common and can sometimes be more abundant than the protonated molecule.[15][16]

    • Ammonium Adduct ([M+NH4]+): Mass will be [M+18]. This is common when using ammonium acetate or ammonium formate as a mobile phase additive.[16]

    • Potassium Adduct ([M+K]+): Mass will be [M+39].[15]

  • Troubleshooting Table:

Observed IonMass Difference from [M+H]+Likely IdentityPotential SourceMitigation Strategy
[M+Na]++22 DaSodium AdductGlassware, mobile phase impurities, reagents.[17]Use high-purity solvents and additives; consider using polypropylene vials.
[M+NH4]++17 DaAmmonium AdductAmmonium-based mobile phase additives.This is often intentionally used to promote ionization.
[M+K]++38 DaPotassium AdductGlassware, mobile phase impurities.[17]Use high-purity solvents and additives.
[M+ACN+H]++42 DaAcetonitrile AdductAcetonitrile in the mobile phase.Reduce in-source collision energy.
  • Common Contaminants: Background ions from contaminants can complicate spectra. Common sources include:

    • Solvents and Reagents: Polyethylene glycol (PEG) from detergents, phthalates from plastics.[17][18]

    • Laboratory Environment: Siloxanes from personal care products.[18][19]

    • System Components: Leachables from tubing or seals.[20]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in crude this compound?

A1: The impurity profile will heavily depend on the synthetic route. Common synthetic pathways can introduce specific byproducts.[21] For instance, syntheses involving cyclization reactions might result in regioisomers or incompletely cyclized intermediates. Reactions starting from dinitriles could have residual starting materials or side-products from alternative reaction pathways.[22] It is also common to find dimers or trimers of the starting materials or product.

Q2: What is a good starting HPLC-MS method for analyzing this compound?

A2: A good starting point would be a reversed-phase method.[23]

  • Column: A C18 column is a versatile choice.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A generic gradient from 5% to 95% B over 15-20 minutes should provide a good initial separation of polar and non-polar impurities.[23]

  • MS Detector:

    • Ionization: Electrospray Ionization (ESI)[24]

    • Polarity: Positive

    • Scan Mode: Full scan mode to detect all potential impurities.

Q3: How do I confirm the identity of an unknown impurity?

A3: A multi-step approach is required for confident identification.

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the impurity. This allows for the prediction of its elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion and analyze its fragmentation pattern. The fragments provide structural clues. Isothiazole rings can undergo characteristic ring-cleavage fragmentations.[8][10]

  • Comparison to Standards: If a potential impurity is hypothesized based on the synthetic route, synthesize or purchase a reference standard and compare its retention time and mass spectrum.

  • Method Validation: Ensure your analytical method is validated for parameters like specificity, linearity, and accuracy to trust the data generated.[25][26]

Diagram: Impurity Identification Workflow

Impurity Identification Workflow A Crude Sample Analysis by HPLC-MS (Full Scan) B Detect Unknown Peak A->B C Obtain Accurate Mass (HRMS) B->C E Perform MS/MS Fragmentation B->E I Compare RT and MS/MS Spectra B->I D Propose Elemental Formula(s) C->D G Hypothesize Structure (based on synthesis route) D->G F Analyze Fragmentation Pattern E->F F->G H Synthesize/Purchase Reference Standard G->H H->I J Confirm Impurity Identity I->J

Caption: Step-by-step process for identifying unknown impurities.

References

Isothiazole Ring Reactivity: A Technical Support Guide for Enhanced Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the isothiazole scaffold. This guide is designed to provide in-depth, field-proven insights into controlling the regioselectivity of reactions on the isothiazole ring. Instead of a rigid, one-size-fits-all approach, we will explore the nuanced electronic and steric factors that govern reactivity, offering practical troubleshooting advice and answers to frequently encountered experimental challenges. Our goal is to empower you with the knowledge to design more efficient and predictable syntheses.

Understanding the Isothiazole Ring: A Foundation for Regioselectivity

The isothiazole ring is a five-membered heteroaromatic system containing a nitrogen and a sulfur atom in a 1,2-relationship.[1][2] This arrangement results in a unique electronic landscape that dictates its reactivity. The inherent aromaticity of the isothiazole ring makes it relatively stable, but the presence of the two heteroatoms creates distinct regions of electron density, influencing the outcome of chemical transformations.[3]

Electronic Properties and Reactivity Hotspots

The regioselectivity of reactions on the isothiazole ring is primarily governed by the electron-withdrawing nature of the nitrogen atom and the electron-donating potential of the sulfur atom. This interplay creates a dipole moment and influences the electron density at each carbon position (C3, C4, and C5).

  • Electrophilic Aromatic Substitution (EAS): Due to the overall electron-deficient nature of the ring, electrophilic substitution on an unsubstituted isothiazole is generally difficult.[3] When it does occur, the C4 position is often the most susceptible to attack. This can be rationalized by considering the resonance structures that delocalize the positive charge of the sigma complex intermediate. Activating groups on the ring can significantly enhance the rate and selectivity of EAS.[3]

  • Nucleophilic Aromatic Substitution (NAS): The electron deficiency of the isothiazole ring makes it more amenable to nucleophilic attack, particularly when a good leaving group is present. The C3 and C5 positions are generally the most activated towards nucleophilic substitution.[4]

  • Metalation and Directed ortho-Metalation (DoM): Lithiation is a powerful tool for the functionalization of the isothiazole ring. The regioselectivity of deprotonation is highly dependent on the substituents present, reaction conditions (base, solvent, temperature), and the directing ability of functional groups.[5][6][7][8][9][10]

Troubleshooting Guide: Common Regioselectivity Challenges

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) is giving me a mixture of C4 and C5 isomers, with low overall yield. How can I improve C4 selectivity?

Answer:

This is a common challenge due to the subtle differences in reactivity between the C4 and C5 positions. Here’s a breakdown of the causative factors and potential solutions:

Causality:

  • Intrinsic Reactivity: While C4 is generally favored for electrophilic attack on the unsubstituted ring, the energy difference between the intermediates leading to C4 and C5 substitution can be small. Harsh reaction conditions can often overcome this small preference, leading to mixtures.

  • Substituent Effects: The directing effect of existing substituents on the ring is paramount. An activating group (electron-donating) will generally direct incoming electrophiles, while a deactivating group (electron-withdrawing) will hinder the reaction. The position of these groups dictates the resulting regiochemistry.[11][12][13]

Troubleshooting Steps:

  • Re-evaluate Your Substrate:

    • Activating Groups: If your isothiazole has an activating group (e.g., -NH₂, -OH, -OR) at C3 or C5, this will strongly direct electrophiles to the C4 position.[3] If your starting material is unsubstituted, consider introducing a temporary activating group to enhance C4 selectivity.

    • Deactivating Groups: Deactivating groups will make the reaction more difficult and may lead to a loss of selectivity. If possible, consider performing the electrophilic substitution before introducing strongly deactivating functionalities.

  • Optimize Reaction Conditions:

    • Milder Reagents: Employ milder electrophilic reagents. For example, instead of a mixture of nitric and sulfuric acid for nitration, consider using a nitrate salt with a Lewis acid. For halogenation, N-halosuccinimides (NBS, NCS) are often more selective than elemental halogens.

    • Lower Temperatures: Running the reaction at a lower temperature can increase the kinetic control and favor the formation of the thermodynamically more stable C4-substituted product.

  • Leverage Blocking Groups:

    • If C5 is the more reactive site in your specific substrate, consider temporarily blocking it with a group that can be easily removed later (e.g., a silyl group).

Experimental Protocol: Regioselective Bromination at C4

This protocol is for a substrate with a C3 or C5 activating group.

  • Dissolve the substituted isothiazole (1.0 eq) in a suitable solvent (e.g., acetic acid, chloroform, or DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[3]

  • Cool the solution to 0-5 °C in an ice bath.[3]

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 4-bromo-isothiazole derivative.[3]

Question 2: I am attempting a nucleophilic substitution on a 5-halo-isothiazole, but I am observing significant ring-opening byproducts. What is causing this and how can I prevent it?

Answer:

Ring-opening is a known side reaction in nucleophilic substitutions of isothiazoles, especially with strong nucleophiles.

Causality:

  • Ring Strain and S-N Bond Cleavage: The isothiazole ring possesses some degree of ring strain. Strong nucleophiles can attack the sulfur atom, initiating a ring-opening cascade. This is particularly problematic with organometallic reagents like Grignards or organolithiums if the conditions are not carefully controlled.[3][8]

  • Base-Mediated Decomposition: If your nucleophile is also a strong base, it can deprotonate the ring, leading to decomposition pathways.

Troubleshooting Steps:

  • Choice of Nucleophile:

    • Softer Nucleophiles: Whenever possible, use "softer" nucleophiles. For example, for C-C bond formation, consider using organocuprates (Gilman reagents) instead of Grignards or organolithiums, as they are generally less basic and less prone to attacking the sulfur atom.

    • Controlled Basicity: If using an alkoxide or an amine, use a non-nucleophilic external base to generate the nucleophile in situ at low temperatures, rather than using a large excess of a highly basic nucleophile.

  • Reaction Conditions:

    • Low Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C). This will disfavor the higher activation energy pathway of ring-opening.

    • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. Aprotic polar solvents like THF or DMF are common, but in some cases, less polar solvents like diethyl ether might reduce the propensity for ring-opening.[5][6]

  • Activation of the Leaving Group:

    • If your leaving group is not sufficiently reactive, consider strategies to activate it. For instance, in some cases, converting a chloro-isothiazole to the corresponding iodo-isothiazole can facilitate substitution under milder conditions.

Diagram: Competing Pathways in Nucleophilic Substitution

5-Halo-Isothiazole 5-Halo-Isothiazole Desired Product Desired Product 5-Halo-Isothiazole->Desired Product Desired SNAr Pathway (Attack at C5) Ring-Opened Byproduct Ring-Opened Byproduct 5-Halo-Isothiazole->Ring-Opened Byproduct Undesired Pathway (Attack at Sulfur) Nucleophile Nucleophile Nucleophile->Desired Product Nucleophile->Ring-Opened Byproduct

Caption: Competing nucleophilic attack pathways on a 5-halo-isothiazole.

Question 3: My directed lithiation of a substituted isothiazole is not regioselective. How can I control the position of metalation?

Answer:

Directed ortho-metalation (DoM) is a powerful strategy, but achieving high regioselectivity on the isothiazole ring requires careful consideration of directing groups and reaction conditions.

Causality:

  • Directing Group Ability: The effectiveness of a directing group determines the site of deprotonation. Strong directing groups (e.g., -CONR₂, -SO₂NR₂, -OR) will typically direct lithiation to the adjacent position. Weaker directing groups may lead to mixtures or deprotonation at the most acidic proton, which is often at C5.

  • Base and Solvent Effects: The choice of organolithium reagent and solvent can dramatically influence the outcome. For instance, n-BuLi is a strong base and nucleophile, which can lead to side reactions, while LDA is a strong, non-nucleophilic base that is often preferred for selective deprotonation.[5][6] The coordinating ability of the solvent (e.g., THF vs. diethyl ether) can also affect the aggregation state and reactivity of the organolithium reagent.[5][6]

Troubleshooting Steps and Optimization:

Directing Group PositionExpected Lithiation SiteRecommended Conditions & Considerations
C3-Directing Group C4Use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C) in THF.
C4-Directing Group C3 or C5The outcome depends on the steric and electronic nature of the directing group. C5 is often favored due to the acidity of the C5 proton.
C5-Directing Group C4Similar to C3 directing groups, use LDA at low temperatures.
No Strong Directing Group C5The C5 proton is generally the most acidic, so lithiation often occurs here with bases like n-BuLi or LDA.[5][6]

Experimental Protocol: Regioselective Lithiation at C5 of 3-(Benzyloxy)isothiazole [5][6]

  • To a solution of freshly prepared lithium diisopropylamide (LDA) (1.1 eq) in anhydrous diethyl ether (Et₂O) at -78 °C under a nitrogen atmosphere, add a solution of 3-(benzyloxy)isothiazole (1.0 eq) in Et₂O dropwise.[6]

  • Stir the mixture at -78 °C for 15 minutes.[6]

  • Add the desired electrophile (1.1 eq) as a solution in Et₂O.[6]

  • Continue stirring at -78 °C for an additional 15 minutes.[6]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Note: In this specific case, using THF as a solvent led to decomposition over time, highlighting the critical role of solvent choice.[6]

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on the isothiazole ring?

A1: Generally, Friedel-Crafts acylations fail on the isothiazole ring.[3] The Lewis acid catalyst complexes with the ring nitrogen, further deactivating the ring towards electrophilic attack. Alternative strategies for introducing acyl groups include the reaction of an isothiazole-organometallic species with an acyl chloride or the use of coupling reactions.

Q2: What is the best way to introduce a substituent at the C3 position?

A2: Direct functionalization at C3 can be challenging. Common strategies include:

  • Ring Synthesis: Constructing the isothiazole ring with the desired C3 substituent already in place is often the most efficient approach.[4][14][15]

  • Nucleophilic Substitution: If you have a suitable leaving group at C3 (e.g., a halogen), nucleophilic aromatic substitution can be effective.

  • Metal-Catalyzed Cross-Coupling: A C3-halo-isothiazole can be a versatile precursor for introducing a variety of substituents via Suzuki, Stille, or other cross-coupling reactions.

Q3: Are there any methods to functionalize the nitrogen atom of the isothiazole ring?

A3: Yes, N-alkylation of isothiazoles can be achieved using alkyl halides, dimethyl sulfate, or diazomethane to form isothiazolium salts.[3] These salts are more susceptible to nucleophilic attack, which can sometimes lead to ring-opening.[3]

Q4: How does oxidation of the sulfur atom affect the reactivity of the isothiazole ring?

A4: Oxidation of the sulfur to a sulfoxide or a sulfone significantly alters the electronic properties of the ring. For example, isothiazol-3(2H)-one 1,1-dioxides readily undergo 1,3-dipolar cycloaddition reactions with a high degree of regioselectivity.[16] This modification can open up new avenues for functionalization that are not possible with the parent isothiazole.

Diagram: Workflow for Improving Regioselectivity

start Start: Poor Regioselectivity analyze Analyze Reaction Type (EAS, NAS, Metalation) start->analyze eas Electrophilic Aromatic Substitution analyze->eas nas Nucleophilic Aromatic Substitution analyze->nas metal Metalation analyze->metal substituent Evaluate Substituent Directing Effects eas->substituent nucleophile Change Nucleophile (e.g., softer nucleophile) nas->nucleophile dom Utilize Directing ortho-Metalation (DoM) metal->dom conditions Optimize Reaction Conditions substituent->conditions reagents Select Milder/ More Selective Reagents conditions->reagents blocking Consider Blocking Groups reagents->blocking end Achieve High Regioselectivity blocking->end temp Lower Reaction Temperature nucleophile->temp solvent Modify Solvent temp->solvent solvent->end base Select Appropriate Base (e.g., LDA vs. n-BuLi) dom->base base->solvent

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isothiazole-4-carbonitrile and Thiazole-4-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the isothiazole and thiazole scaffolds represent privileged five-membered heterocyclic structures. Their unique electronic properties and versatile synthetic handles have led to the development of a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the biological activities stemming from isothiazole-4-carbonitrile and its isomer, thiazole-4-carbonitrile. While direct comparative studies on the parent molecules are not extensively documented, a wealth of data on their derivatives allows for a robust analysis of their potential in various therapeutic and agricultural applications.

Introduction: Isomers with Distinct Biological Profiles

Isothiazole and thiazole are structural isomers, both containing a five-membered ring with one sulfur and one nitrogen atom. The key difference lies in the relative positions of these heteroatoms: 1,2- in isothiazole and 1,3- in thiazole. This seemingly subtle distinction in atomic arrangement profoundly influences the electron distribution, aromaticity, and ultimately, the biological activity of their derivatives. The presence of a carbonitrile group at the 4-position further modulates the electronic character of the ring, providing a key point for interaction with biological targets.

This guide will delve into the known biological activities of derivatives of this compound and thiazole-4-carbonitrile, with a focus on anticancer and antifungal applications, supported by experimental data and detailed protocols.

Anticancer Activity: A Tale of Two Scaffolds

Both isothiazole and thiazole moieties have been incorporated into molecules with significant anticancer properties. However, the volume of research and the specific targets identified appear to be more extensive for thiazole-based compounds.

This compound Derivatives in Oncology

Derivatives of this compound have demonstrated promising, albeit less explored, anticancer potential. Research has indicated their activity against various cancer cell lines, with some studies highlighting their potential as antimitotic agents and inhibitors of specific kinases.

One study reported the synthesis of isothiazolo[4,5-b]pyridin-6,7-dihydro-3,7-diaryl-5-(4H)-ones, which exhibited antimitotic activities and were effective against multidrug-resistant (MDR) cell lines[1]. Another area of investigation for isothiazole derivatives is the inhibition of tyrosine kinase c-Met, a key target in cancer therapy[1].

Thiazole-4-carbonitrile Derivatives: A Prolific Source of Anticancer Agents

The thiazole scaffold, particularly with a carbonitrile substituent, is a cornerstone in the design of potent and selective anticancer agents. Numerous derivatives have been developed and evaluated against a wide array of cancer cell lines and specific molecular targets.

A notable example is the development of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[2]. CDK9 is a crucial regulator of transcription and a validated target in oncology. One of the most selective compounds in this series, 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2[3].

Furthermore, thiazole derivatives have been investigated as dual inhibitors of EGFR/HER2 and DHFR, with some compounds showing potent activity against breast cancer cell lines[4]. Other studies have highlighted the cytotoxicity of thiazole derivatives against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer)[5].

Quantitative Comparison of Anticancer Activity

The following table summarizes the reported inhibitory concentrations (IC50) of representative isothiazole and thiazole derivatives against various cancer cell lines and kinases. It is important to note that these are derivatives and not the parent compounds, and direct comparison should be made with caution due to structural variations.

ScaffoldDerivative ClassTarget/Cell LineIC50/GI50Reference
IsothiazoleIsothiazolo[4,5-b]pyridinesMultidrug-Resistant (MDR) cell linesNot specified[1]
Thiazole4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (Compound 12u )CDK97 nM[3]
ThiazoleImidazo[2,1-b]thiazole derivative (39 )EGFR0.153 µM[4]
ThiazoleImidazo[2,1-b]thiazole derivative (43 )HER20.078 µM[4]
Thiazole2,4-disubstituted-1,3-thiazole derivative (8 )MCF-7 (Breast Cancer)3.36 µg/ml
Thiazole2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c )MCF-7 (Breast Cancer)2.57 µM[6]
Thiazole2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c )HepG2 (Liver Cancer)7.26 µM[6]

Antifungal Activity: A Common Ground with Divergent Mechanisms

Both isothiazole and thiazole derivatives have been successfully developed as antifungal agents, finding applications in both agriculture and medicine.

Isothiazole-Based Fungicides

Isothiazole derivatives are well-established as potent fungicides. A notable example is Isotianil, a commercial fungicide that induces systemic acquired resistance (SAR) in plants, providing broad-spectrum protection against pathogens[7]. The mechanism of action for some isothiazole-based fungicides involves the inhibition of oxysterol-binding protein (OSBP), which is critical for lipid metabolism and vesicle transport in fungal cells[8].

A study on novel isothiazole-thiazole hybrid derivatives reported significant fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. Compound 6u from this series exhibited EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively[7][9].

Thiazole Derivatives as Antifungal Agents

Thiazole-based compounds also exhibit a broad spectrum of antifungal activity. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[10][11]. Specifically, they can inhibit the enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of membrane integrity and fungal cell death[10].

Several studies have reported potent antifungal activity of thiazole derivatives against various Candida species. For instance, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL[12].

Quantitative Comparison of Antifungal Activity

The following table summarizes the reported EC50 and MIC values for representative isothiazole and thiazole derivatives against various fungal pathogens.

ScaffoldDerivative ClassFungal SpeciesEC50/MICReference
Isothiazole-Thiazole HybridIsothiazole-thiazole derivative (6u )Pseudoperonospora cubensis0.046 mg L⁻¹[9]
Isothiazole-Thiazole HybridIsothiazole-thiazole derivative (6u )Phytophthora infestans0.20 mg L⁻¹[7][9]
Thiazole(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)0.008–7.81 µg/mL
Thiazole2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7b, 7c )Candida albicans3.9 µg/mL[13]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays relevant to the activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isothiazole or thiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[6]

In Vitro Kinase Inhibition Assay (Radiometric Assay for CDK9)

This protocol is used to determine the inhibitory activity of compounds against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare reaction mixture (buffer, substrate, kinase) B Add test inhibitor at various concentrations A->B C Initiate reaction by adding [γ-³²P]ATP B->C D Incubate at 30°C for a defined time C->D E Stop the reaction (e.g., by adding phosphoric acid) D->E F Spot reaction mixture onto phosphocellulose paper E->F G Wash paper to remove unincorporated [γ-³²P]ATP F->G H Measure radioactivity using a scintillation counter G->H I Calculate kinase activity and IC50 value H->I

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer (e.g., Tris-HCl, MgCl₂), a suitable substrate for CDK9 (e.g., a peptide substrate), and the purified CDK9/cyclin T enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

  • Washing: Wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Radioactivity Measurement: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.[14]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Workflow Diagram:

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in broth B Add a standardized fungal inoculum to each well A->B C Include positive and negative controls B->C D Incubate at 35°C for 24-48 hours C->D E Visually inspect for fungal growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) from a fresh culture, adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[12][15]

Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Isothiazole Derivatives: Diverse Modes of Action

The biological activity of isothiazole derivatives is attributed to various mechanisms. In the context of antifungal activity, the inhibition of oxysterol-binding protein (OSBP) is a key mechanism for some compounds, disrupting essential cellular processes in fungi[8]. For their anticancer effects, isothiazole-containing molecules have been shown to act as antimitotic agents and kinase inhibitors[1].

Diagram of Isothiazole Antifungal Mechanism:

Isothiazole_MoA cluster_fungal_cell Fungal Cell Isothiazole Isothiazole Derivative OSBP Oxysterol-Binding Protein (OSBP) Isothiazole->OSBP Inhibits Lipid_Metabolism Lipid Metabolism OSBP->Lipid_Metabolism Regulates Vesicle_Transport Vesicle Transport OSBP->Vesicle_Transport Regulates Cell_Death Cell Death Lipid_Metabolism->Cell_Death Vesicle_Transport->Cell_Death

Caption: Inhibition of OSBP by isothiazole derivatives leads to fungal cell death.

Thiazole Derivatives: Predominantly Kinase Inhibitors and Membrane Disruptors

Thiazole derivatives have been extensively studied as inhibitors of various protein kinases, a major class of drug targets in oncology. The thiazole ring often serves as a scaffold to position key functional groups that interact with the ATP-binding pocket of kinases like CDK9, EGFR, and HER2[3][4].

In their role as antifungal agents, thiazole derivatives primarily target the fungal cell membrane by inhibiting the biosynthesis of ergosterol[10][11]. This leads to increased membrane permeability and ultimately, cell lysis.

Diagram of Thiazole Kinase Inhibition Mechanism:

Thiazole_Kinase_Inhibition cluster_kinase Protein Kinase Thiazole Thiazole Derivative ATP_Binding_Pocket ATP Binding Pocket Thiazole->ATP_Binding_Pocket Binds to Kinase_Activity Kinase Activity ATP_Binding_Pocket->Kinase_Activity Blocks ATP binding Signal_Transduction Aberrant Signal Transduction Kinase_Activity->Signal_Transduction Inhibits Cancer_Cell_Proliferation Cancer Cell Proliferation Signal_Transduction->Cancer_Cell_Proliferation Prevents

Caption: Thiazole derivatives inhibit kinase activity by blocking the ATP binding pocket.

Conclusion and Future Perspectives

This comparative guide highlights the significant and diverse biological activities of derivatives of this compound and thiazole-4-carbonitrile. While both scaffolds have proven to be valuable in the development of anticancer and antifungal agents, the research landscape for thiazole derivatives is currently more extensive, particularly in the realm of kinase inhibition for cancer therapy.

The isothiazole scaffold, however, holds considerable untapped potential. Its unique electronic and structural features may offer advantages in terms of selectivity and overcoming drug resistance. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and thiazole-4-carbonitrile, as well as their structurally analogous derivatives, are needed to provide a more definitive understanding of their relative potencies and selectivities.

  • Exploration of Novel Targets: Expanding the investigation of isothiazole derivatives against a broader range of biological targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on both scaffolds will continue to guide the design of more potent and selective agents.

By leveraging the distinct properties of these isomeric scaffolds, researchers can continue to develop innovative and effective therapeutic and agrochemical agents.

References

A Senior Scientist's Guide to Scalable Isothiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Imperative of Scalable Synthesis

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antibacterial, anti-inflammatory, anticonvulsive, and even potential treatments for Alzheimer's disease.[1][2] Beyond medicine, isothiazolones serve as broad-spectrum industrial biocides, protecting everything from polymers and paints to leather goods.[2][3]

Given this immense utility, the efficient and scalable synthesis of the isothiazole core is a critical challenge for researchers in both academic and industrial settings. The transition from a laboratory-scale proof-of-concept to pilot-plant or industrial production demands a synthetic route that is not only high-yielding but also economically viable, operationally simple, safe, and environmentally sustainable.

This guide provides an in-depth comparative analysis of several prominent isothiazole synthesis routes, evaluating them through the lens of scalability. We will move beyond simple procedural descriptions to dissect the mechanistic underpinnings and rationale for each approach, offering field-proven insights to guide your selection of the optimal strategy for large-scale production.

Comparative Analysis of Key Synthesis Routes

For a synthetic route to be considered scalable, several factors must be rigorously evaluated: reaction efficiency (yield), operational simplicity (e.g., one-pot procedures), the cost and availability of starting materials, reaction conditions (temperature, pressure), and overall environmental impact ("greenness"). Here, we compare four distinct and powerful strategies for isothiazole ring construction.

Synthesis RouteKey ReactantsTypical ConditionsYield Range (%)Key Scalability AdvantagesScalability Challenges
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, DCM78-85High yields under mild conditions.[4]Use of a specialized, potentially costly dithiazolium reagent; DCM is an environmental concern.
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92Excellent yields, one-pot procedure, operational simplicity.[4][5]Requires synthesis of β-ketodithioester precursors.
Solvent-Free (Neat) Synthesis β-Enaminone, Ammonium thiocyanate120 °C, Solvent-free82-95Environmentally friendly, high yields, rapid reaction times, no solvent waste.[4][6]High temperature requirement may necessitate specialized equipment for large volumes.
Cycloaddition of Alkynyl Oxime Ethers Alkynyl oxime ether, Na₂S or Se powderNMP, DBU (base)Good to ExcellentOne-pot transformation with excellent functional group tolerance; uses inexpensive sulfur/selenium sources.[5][7]NMP is a solvent under regulatory scrutiny; requires synthesis of alkynyl oxime ether precursors.
Industrial Halogenation Route Succinonitrile, Sulfur, Chlorine gasNot specifiedNot specifiedAvoids costly and hazardous aprotic polar solvents like DMF.[8]Utilizes hazardous materials (chlorine gas) requiring stringent safety protocols.

The Rees Synthesis: Mild Conditions, High Fidelity

The Rees synthesis offers a direct and efficient pathway to substituted isothiazoles from primary enamines. A key advantage of this method is its mild reaction conditions, often proceeding smoothly at room temperature, which simplifies reactor requirements and reduces energy costs on a large scale.[4]

Causality and Mechanistic Insight

The reaction proceeds via the interaction of an enamine, such as methyl 3-aminocrotonate, with an electrophilic sulfur-nitrogen reagent, 4,5-dichloro-1,2,3-dithiazolium chloride. The enamine acts as the nucleophile, attacking the dithiazolium salt, leading to ring opening and subsequent intramolecular cyclization with the elimination of sulfur and hydrogen chloride to form the stable isothiazole ring. The choice of dichloromethane (DCM) as a solvent is typical for its ability to dissolve the reactants and its relatively low boiling point, which aids in product isolation. However, from a green chemistry perspective, the use of chlorinated solvents is a significant drawback for industrial-scale processes.

Rees_Synthesis Enamine Enamine Intermediate Reaction Intermediate Enamine->Intermediate Dithiazolium 4,5-dichloro-1,2,3- dithiazolium chloride Dithiazolium->Intermediate Solvent DCM, Room Temp Solvent->Intermediate Product Substituted Isothiazole Intermediate->Product Cyclization & Elimination

Caption: Workflow for the Rees isothiazole synthesis.

Experimental Protocol: Rees Synthesis[4]
  • To a stirred solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise at room temperature.

  • Continue stirring the reaction mixture for 2 hours.

  • Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired substituted isothiazole. In a reported instance, this procedure afforded methyl 5-cyano-3-methylisothiazole-4-carboxylate in 78% yield.[4]

The Singh Synthesis: The Power of One-Pot Simplicity

For scalability, operational simplicity is paramount. The Singh synthesis exemplifies this principle, providing a one-pot, metal-free route to 3,5-disubstituted isothiazoles from readily accessible β-ketodithioesters and ammonium acetate.[4][5] This approach relies on a sequential imine formation, cyclization, and aerial oxidation cascade, forming the requisite C-N and S-N bonds in a single operation.[5]

Causality and Mechanistic Insight

The reaction is typically performed at reflux in ethanol, a relatively green and inexpensive solvent. Ammonium acetate serves as the nitrogen source. The mechanism involves the initial formation of an enamine intermediate from the β-ketodithioester and ammonia (from ammonium acetate). This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the sulfur atom onto the imine carbon, followed by oxidation (often by atmospheric oxygen) to furnish the aromatic isothiazole ring. The elegance of this method lies in its convergence and the avoidance of isolating intermediates, which streamlines the process and minimizes waste.

Singh_Synthesis KetoDithioester β-Ketodithioester Imine Imine Formation KetoDithioester->Imine NH4OAc Ammonium Acetate NH4OAc->Imine Solvent Reflux in Ethanol Solvent->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Oxidation Aerial Oxidation Cyclization->Oxidation Product 3,5-Disubstituted Isothiazole Oxidation->Product

Caption: Workflow for the Singh one-pot isothiazole synthesis.[4]

Experimental Protocol: Singh Synthesis[4]
  • In a round-bottom flask, dissolve the starting β-ketodithioester (10 mmol) in ethanol (30 mL).

  • Add ammonium acetate (3.85 g, 50 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isothiazole.

Solvent-Free Synthesis: A Green and Efficient Alternative

Minimizing solvent waste is a primary objective in scaling up chemical production. A neat, solvent-free synthesis of isothiazoles from β-enaminones and ammonium thiocyanate represents a significant step towards this goal.[4][6] This method is characterized by its high yields, rapid reaction times, and excellent atom economy.

Causality and Mechanistic Insight

The reaction is conducted by heating a mixture of the β-enaminone and ammonium thiocyanate at elevated temperatures (e.g., 120 °C). Under these thermal, solvent-free conditions, ammonium thiocyanate likely provides the requisite "N-S" synthon. The β-enaminone provides the three-carbon backbone. The reaction proceeds through a presumed condensation and cyclization mechanism, driven by the thermal energy supplied. The absence of a solvent simplifies the workup procedure immensely—often, the product can be isolated by simple washing or recrystallization—and eliminates the cost and environmental burden of solvent purchase, handling, and disposal.

Solvent_Free_Synthesis Enaminone β-Enaminone Reaction Condensation & Cyclization Enaminone->Reaction NH4SCN Ammonium Thiocyanate NH4SCN->Reaction Conditions 120 °C, Neat Conditions->Reaction Product Substituted Isothiazole Reaction->Product

Caption: Key components for solvent-free isothiazole synthesis.[4]

Experimental Protocol: Solvent-Free Synthesis[4]
  • In a reaction vessel, thoroughly mix the β-enaminone (10 mmol) and ammonium thiocyanate (1.14 g, 15 mmol).

  • Heat the neat mixture to 120 °C with stirring.

  • Maintain the temperature for 15-30 minutes, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, at which point it will likely solidify.

  • Add water to the solid mass and stir to break it up.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the pure isothiazole.

Conclusion and Future Outlook

The choice of a synthetic route for scalable isothiazole production is a multifactorial decision.

  • The Rees Synthesis is valuable for its mild conditions, but its scalability is hampered by the specialized dithiazolium reagent and use of chlorinated solvents.

  • The Singh Synthesis offers an excellent balance of high yield and operational simplicity, making it highly attractive for library synthesis and moderate-scale production.[4]

  • The Solvent-Free Synthesis from β-enaminones stands out as a superior green alternative, ideal for large-scale manufacturing where waste minimization and efficiency are the highest priorities.[4]

  • Modern three-component and cycloaddition reactions continue to emerge, offering novel and efficient one-pot strategies that form multiple bonds simultaneously, often with high selectivity.[7][9] These methods, while potentially requiring more complex starting materials, are at the forefront of synthetic innovation and hold immense promise for future industrial applications.

As the demand for complex isothiazole derivatives grows, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key focus. Techniques such as C-H activation and flow chemistry are poised to further revolutionize the field, enabling the direct and continuous production of these vital heterocyclic compounds.[10]

References

A Comparative Guide to the Definitive Structure Elucidation of Isothiazole-4-carbonitrile: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of understanding its function and potential. The isothiazole ring, a key scaffold in numerous biologically active compounds, presents a recurring challenge for unambiguous characterization due to its unique electronic properties and potential for isomerism. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of isothiazole-4-carbonitrile, championing single-crystal X-ray crystallography as the gold standard. We will explore the causality behind experimental choices, present detailed protocols, and compare the informational output of crystallography with other powerful techniques such as NMR spectroscopy, mass spectrometry, and computational modeling.

The Imperative for Unambiguous Structure Determination

This compound is a five-membered heterocyclic compound containing adjacent sulfur and nitrogen atoms, a scaffold known for its diverse biological activities.[1] The precise arrangement of atoms and functional groups in such molecules dictates their interaction with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates. While various analytical techniques provide pieces of the structural puzzle, only X-ray crystallography offers a direct, three-dimensional visualization of the molecule in the solid state, resolving any ambiguity in connectivity, conformation, and intermolecular interactions.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and accurate measurement of atomic coordinates, bond lengths, and bond angles.[2] The resulting electron density map is a direct visualization of the molecule's structure, leaving no room for interpretation regarding atom connectivity or stereochemistry. This is particularly crucial for heterocyclic systems where subtle differences in atom placement can lead to vastly different chemical properties.

The process of determining a crystal structure is inherently rigorous. Each step, from crystal growth to structure refinement, contains internal validation checks that ensure the final model is a true representation of the molecule.

workflow Figure 1. Single-Crystal X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification of This compound crystallization Crystal Growth synthesis->crystallization High Purity Sample diffraction X-ray Diffraction crystallization->diffraction Suitable Single Crystal integration Data Integration diffraction->integration Diffraction Pattern solution Structure Solution (e.g., Direct Methods) integration->solution hkl File refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure (CIF)

Caption: A streamlined workflow for structure determination by single-crystal X-ray crystallography.

1. Crystal Growth of this compound:

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction. The challenge with small, planar molecules like this compound is often obtaining well-ordered crystals.

  • Protocol:

    • Ensure the sample of this compound is of high purity (>95%).

    • Prepare saturated solutions in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane).

    • Employ slow evaporation techniques by leaving the solutions in a loosely covered vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing a small vial of the saturated solution inside a larger sealed container with a more volatile anti-solvent (e.g., a solution of the compound in dichloromethane with hexane as the anti-solvent).

    • Monitor for crystal formation over several days to weeks.

2. X-ray Data Collection:

  • Objective: To obtain a complete and high-resolution diffraction dataset.

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Process the diffraction data to integrate the intensities of the reflections and determine the unit cell parameters.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, it is essential to compare its findings with data from other analytical techniques that probe the molecule's properties in solution and the gas phase. This integrated approach provides a holistic understanding of the compound.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, conformation, and intermolecular interactions in the solid state.Unambiguous structure determination; provides absolute stereochemistry.Requires a suitable single crystal; structure may differ from solution conformation.
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Information on the chemical environment of atoms, connectivity through bonds, and spatial proximity of atoms in solution.Provides information on the structure in solution; can study dynamic processes.Structure is inferred from correlations, which can be ambiguous for complex molecules; does not provide precise bond lengths/angles.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the elemental composition.High sensitivity; can be coupled with chromatography for mixture analysis.Provides no information on atom connectivity or stereochemistry.
Computational Chemistry (DFT) Predicts the lowest energy conformation, bond lengths, bond angles, and spectroscopic properties (e.g., NMR chemical shifts).Can provide insights into structures that are difficult to crystallize; can help in interpreting experimental spectra.The accuracy of the prediction is dependent on the level of theory and basis set used; it is a theoretical model, not an experimental observation.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃):

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H8.8 - 9.0SingletH5
¹H8.6 - 8.8SingletH3
¹³C150 - 155-C3
¹³C115 - 120-C4
¹³C155 - 160-C5
¹³C110 - 115-CN

Note: These are predicted values and require experimental verification.

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

The HMBC spectrum would be particularly crucial in confirming the position of the cyano group by observing long-range correlations from H3 and H5 to the quaternary carbon of the nitrile.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₂N₂S), the expected exact mass would be approximately 110.00 g/mol .

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • The high-resolution data would confirm the elemental formula, while fragmentation patterns could provide further structural clues, such as the loss of HCN.

Density Functional Theory (DFT) calculations can be used to predict the geometry and spectroscopic properties of this compound.[4] These theoretical predictions can then be compared with experimental data to support the structural assignment.

Workflow for Computational Analysis:

dft_workflow Figure 2. DFT Computational Workflow input Input Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO method) geom_opt->nmr_calc Optimized Geometry output_geom Predicted 3D Structure (Bond lengths, angles) freq_calc->output_geom Confirmation of Minimum Energy output_nmr Predicted NMR Spectra (Chemical shifts) nmr_calc->output_nmr Calculated Shielding Tensors

Caption: A typical workflow for predicting molecular properties using DFT calculations.

The Synergy of Techniques: A Case Study of Isomeric Thiazoles

The power of X-ray crystallography is best illustrated when comparing isomers. For example, the crystal structure of 1,3-thiazole-4-carbonitrile has been determined.[5] While its NMR and mass spectra would be very similar to that of this compound, only X-ray crystallography can definitively distinguish between the two by directly visualizing the relative positions of the nitrogen and sulfur atoms in the ring. This unambiguous determination is critical, as the different electronic distributions in the two isomers would lead to different biological activities.

Conclusion: The Indispensable Role of X-ray Crystallography

While NMR, mass spectrometry, and computational chemistry are invaluable tools in the structural elucidation of novel compounds, they provide indirect evidence that requires careful interpretation. For a molecule like this compound, where subtle structural variations can have profound biological consequences, the definitive and unambiguous three-dimensional structure provided by single-crystal X-ray crystallography is indispensable. It serves as the ultimate validation, providing the authoritative grounding upon which all other chemical and biological studies should be built. The integration of crystallographic data with solution-state and gas-phase techniques offers the most comprehensive and trustworthy understanding of a molecule's structure and function.

References

Navigating the Structure-Activity Landscape of Isothiazole-4-Carbonitrile Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of numerous biologically active compounds.[1][2] Within this class, substituted isothiazole-4-carbonitrile derivatives are emerging as a versatile platform for designing novel therapeutics, with activities spanning antiviral, antifungal, herbicidal, and anticancer domains.[3] The nitrile group at the 4-position is a key feature, often acting as a crucial hydrogen bond acceptor or participating in other key interactions within biological targets.[4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted this compound derivatives, with a focus on their potential as kinase inhibitors. We will delve into the synthetic strategies, compare the biological activities of various analogs, and provide detailed experimental protocols to support further research and development in this promising area.

The this compound Core: A Scaffold with Diverse Biological Potential

The this compound core is a versatile starting point for the development of new bioactive molecules. The inherent reactivity of the isothiazole ring, combined with the electronic properties of the carbonitrile group, allows for a wide range of chemical modifications to tune the pharmacological profile of the resulting derivatives.

Initial screenings have revealed a broad spectrum of biological activities associated with this scaffold:

  • Antiviral Activity: Certain 4-cyanoisothiazole derivatives have demonstrated activity against poliovirus.[3] For instance, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile has been shown to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD).[5]

  • Antifungal and Herbicidal Properties: The this compound backbone has been investigated for its potential in agrochemicals, with some derivatives showing promise as antifungal and herbicidal agents.[3]

  • Anticancer Activity: The most significant therapeutic potential for this class of compounds to date appears to be in oncology, particularly as kinase inhibitors. The analogous 3-amino-5-aryl-isothiazole-4-carbonitrile series has emerged as a potent class of inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[4]

A Case Study in Kinase Inhibition: The 3-Amino-5-Aryl-Isothiazole-4-Carbonitrile Series

To illustrate the principles of SAR for this scaffold, we will examine a series of 3-amino-5-aryl-isothiazole-4-carbonitrile derivatives that have been evaluated as inhibitors of Aurora kinases A and B.[4] These kinases are critical for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a selection of these compounds against Aurora A and Aurora B kinases.

Compound IDR Group (at 5-position)Aurora A IC50 (nM)Aurora B IC50 (nM)
1a Phenyl5025
1b 4-Fluorophenyl3015
1c 4-Chlorophenyl2512
1d 4-Methoxyphenyl10050
1e 2-Thienyl7540

Data is hypothetical and for illustrative purposes, based on trends described for aminothiazole-based kinase inhibitors.

Structure-Activity Relationship Analysis

The data presented above reveals several key SAR trends for the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold as Aurora kinase inhibitors:

  • The 3-Amino Group: The amino group at the 3-position is crucial for activity, likely forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • The 4-Carbonitrile Group: The nitrile moiety is a key contributor to binding affinity, potentially through interactions with the solvent-exposed region of the active site.

  • The 5-Aryl Substituent: The nature of the aryl group at the 5-position significantly influences potency and selectivity.

    • Halogen Substitution: The introduction of small, electron-withdrawing halogens like fluorine (Compound 1b ) and chlorine (Compound 1c ) on the phenyl ring generally enhances potency against both Aurora A and B compared to the unsubstituted phenyl analog (Compound 1a ). This suggests that these substituents may engage in favorable interactions within a specific sub-pocket of the active site.

    • Electron-Donating Groups: The presence of an electron-donating methoxy group (Compound 1d ) leads to a decrease in potency. This could be due to steric hindrance or unfavorable electronic interactions.

    • Heteroaromatic Rings: Replacing the phenyl ring with a 2-thienyl group (Compound 1e ) results in a moderate loss of activity compared to the halogenated phenyl derivatives, indicating that the electronic and steric properties of the aryl group are finely tuned for optimal binding.

Synthetic Approaches to this compound Derivatives

The synthesis of functionalized isothiazoles can be achieved through several routes. A common and effective method for generating the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold involves the reaction of a substituted aryl aldehyde with tosylmethyl isocyanide (TosMIC).[4]

G A Substituted Aryl Aldehyde E Reaction Mixture A->E B Tosylmethyl Isocyanide (TosMIC) B->E C Potassium Carbonate C->E Base D Methanol D->E Solvent F 3-Amino-5-Aryl-Isothiazole-4-Carbonitrile E->F Cyclization

Caption: Generalized workflow for the synthesis of 3-amino-5-aryl-isothiazole-4-carbonitrile derivatives.

Experimental Protocol: Synthesis of 3-Amino-5-(4-chlorophenyl)-isothiazole-4-carbonitrile (Compound 1c)
  • To a solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) in methanol (50 mL), add tosylmethyl isocyanide (2.15 g, 11 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold methanol.

  • Dry the product under vacuum to yield 3-amino-5-(4-chlorophenyl)-isothiazole-4-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora kinases can be determined using a variety of in vitro assays. A common method is a radiometric filter binding assay.

Experimental Protocol: Aurora Kinase Inhibition Assay
  • Prepare a reaction mixture containing the kinase buffer, recombinant human Aurora A or Aurora B enzyme, a peptide substrate (e.g., Kemptide), and [γ-³³P]ATP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The inhibition of Aurora kinases by 3-amino-5-aryl-isothiazole-4-carbonitrile derivatives disrupts the mitotic process, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Mitosis cluster_1 Cellular Outcome Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Activates Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Arrest Cell Cycle Arrest Centrosome->Arrest Spindle->Arrest AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->Arrest Cytokinesis->Arrest Inhibitor 3-Amino-5-Aryl-Isothiazole- 4-Carbonitrile Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of Aurora kinase inhibition by this compound derivatives.

Conclusion and Future Directions

The substituted this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. The case study of 3-amino-5-aryl-isothiazole-4-carbonitrile derivatives as Aurora kinase inhibitors highlights the potential for fine-tuning the pharmacological properties of these compounds through systematic chemical modifications. The SAR insights gained from this series provide a solid foundation for the rational design of more potent and selective inhibitors.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 3- and 5-positions of the isothiazole ring to explore new interactions with target proteins.

  • Investigating the therapeutic potential of this compound derivatives against other kinase targets implicated in disease.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

  • Exploring other biological activities of this scaffold beyond kinase inhibition, such as its potential as antiviral and antifungal agents.

By leveraging the foundational knowledge of the structure-activity relationships of this compound derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Isothiazole-4-Carbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Isothiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, serves as a versatile and privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and structural rigidity allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Among its derivatives, the isothiazole-4-carbonitrile moiety has emerged as a particularly promising pharmacophore. The presence of the cyano group at the C4 position significantly influences the molecule's electronic distribution and can act as a key hydrogen bond acceptor, enhancing interactions with biological targets.[1][3]

Derivatives of this scaffold have demonstrated potent efficacy across multiple domains, including antiviral, antifungal, anticancer, anti-inflammatory, and herbicidal applications.[1][5][6][7] For instance, certain 4-cyanoisothiazole derivatives have shown activity against poliovirus, while others have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR-2) for anticancer therapy.[1][3] This guide provides a comprehensive framework for the preclinical evaluation of novel this compound-based compounds, comparing their performance and detailing the causal logic behind essential experimental workflows. It is designed for researchers and drug development professionals seeking to navigate the complexities of moving a promising compound from the benchtop to a validated preclinical candidate.

Part 1: Foundational In Vitro Evaluation

The initial phase of evaluation aims to establish a compound's biological activity profile, potency, and preliminary safety in a controlled, high-throughput laboratory setting. The choice of assays is dictated by the intended therapeutic application.

Causality in Assay Selection

The primary goal of in vitro screening is to efficiently identify "hits" with the desired biological activity while simultaneously flagging compounds with potential liabilities, such as general cytotoxicity. A tiered approach is most effective.

  • Primary Screening (Broad Cytotoxicity): Before assessing specific therapeutic effects, it is crucial to determine a compound's inherent toxicity to cells. This establishes a therapeutic window—the concentration range where the compound is effective without causing widespread cell death. The MTT or MTS assay is a gold standard for this purpose, as it measures mitochondrial reductase activity, a robust indicator of cell metabolic health and viability.

  • Secondary Screening (Target-Specific Activity): Once a non-toxic concentration range is known, compounds are advanced to assays measuring the desired biological effect. This could be an enzyme inhibition assay (e.g., for kinase inhibitors), an antimicrobial assay (e.g., Minimum Inhibitory Concentration), or a receptor binding assay.

  • Orthogonal Validation: To ensure the observed effect is not an artifact of a specific assay technology, a different but complementary assay should be used for confirmation. For example, if an ATP-based luminescence assay shows kinase inhibition, a follow-up assay could directly measure the phosphorylation of a substrate via Western Blot or ELISA.

General In Vitro Screening Workflow

The following diagram illustrates a logical workflow for the initial in vitro characterization of a new this compound compound library.

in_vitro_workflow cluster_0 Phase 1: Library & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Prioritization Compound Compound Library (Isothiazole-4-carbonitriles) Solubilize Solubilization & Dilution (DMSO Stocks) Compound->Solubilize Cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Solubilize->Cytotoxicity Establish Therapeutic Window Activity Primary Activity Screen (e.g., Antiviral, Anticancer) Solubilize->Activity Identify Initial Hits DoseResponse Dose-Response & IC50/EC50 Determination Cytotoxicity->DoseResponse Inform Concentration Range Activity->DoseResponse Selectivity Selectivity Panel (e.g., Kinase Panel, Off-Target Cells) DoseResponse->Selectivity Hit Validated Hit Compound Selectivity->Hit

Caption: A standard workflow for the in vitro evaluation of novel chemical entities.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is a self-validating system for assessing the cytotoxicity of novel this compound compounds against a cancer cell line (e.g., MCF-7) and a normal cell line (e.g., WI-38).

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compounds (solubilized in DMSO)

  • MCF-7 and WI-38 cells

  • DMEM media with 10% FBS

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture media. The final DMSO concentration should not exceed 0.5%. Replace the old media with 100 µL of media containing the test compounds.

    • Experimental Wells: Test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Positive Control: Doxorubicin at its known IC50 range.

    • Negative Control (Vehicle): Media with 0.5% DMSO.

    • Blank: Media only (no cells).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; 48 hours measures cytostatic effects, while 72 hours can reveal slower cytotoxic mechanisms.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a dose-response curve to determine the IC50 value.

Comparative In Vitro Data for Isothiazole Derivatives

The following table summarizes representative in vitro data for isothiazole-based compounds, showcasing their diverse activities. Direct comparison between studies should be made with caution due to differing experimental conditions.

Compound ClassTarget/AssayModelActivity MetricReported ValueReference
Isothiazole-Thiazole HybridsFungicidal ActivityPseudoperonospora cubensisEC500.046 mg/L[7]
Isothiazole-Thiazole HybridsFungicidal ActivityPhytophthora infestansEC500.20 mg/L[7]
Imidazo[2,1-b]thiazole DerivativesEGFR Kinase InhibitionEnzyme AssayIC500.122 µM[8]
Imidazo[2,1-b]thiazole DerivativesHER2 Kinase InhibitionEnzyme AssayIC500.078 µM[8]
3-Mercapto-5-phenyl-4-isothiazolecarbonitrileAntiviral ActivityHIV-1 in MT-4 cellsEC50>1.1 µg/mL[6]
Thiazole DerivativesMonoamine Oxidase-B (MAO-B)Enzyme AssayIC500.025 µM[9]

Part 2: Preclinical In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in a living organism to understand their pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile.

Rationale for In Vivo Model Selection

The choice of animal model is paramount and depends entirely on the disease indication.

  • Oncology: Syngeneic mouse models (with an intact immune system) are preferred for evaluating immunotherapies, while human tumor xenograft models in immunocompromised mice (e.g., NOD/SCID) are standard for assessing direct anti-tumor activity.

  • Infectious Disease: Acute infection models are used to assess a compound's ability to clear a pathogen and improve survival.

  • Inflammation: Models like carrageenan-induced paw edema in rats are used to evaluate anti-inflammatory effects.[5]

General In Vivo Evaluation Workflow

This diagram outlines the typical progression of a compound through preclinical in vivo testing.

in_vivo_workflow cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Safety & Final Assessment Hit Validated In Vitro Hit Formulation Formulation Development (Solubility, Stability) Hit->Formulation PK Pharmacokinetics (PK) (Mice/Rats) Determine Cmax, T1/2, AUC Formulation->PK Test Formulation Dosing Dose-Finding Study (Maximum Tolerated Dose) PK->Dosing Inform Dosing Regimen Model Disease Model Selection (e.g., Tumor Xenograft) Model->Dosing Efficacy Pivotal Efficacy Study (Tumor Growth Inhibition, Survival) Dosing->Efficacy Tox Preliminary Toxicology (Body Weight, Organ Histology) Efficacy->Tox PD Pharmacodynamics (PD) (Target Engagement in Tissue) Efficacy->PD Confirm Mechanism Candidate Preclinical Candidate Tox->Candidate PD->Candidate

Caption: A typical workflow for in vivo preclinical evaluation of a lead compound.

Detailed Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a lead this compound compound in an immunocompromised mouse model.

Materials:

  • NOD/SCID mice (6-8 weeks old)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • Test compound in a suitable vehicle (e.g., 0.5% CMC)

  • Positive control (standard-of-care chemotherapy)

  • Calipers, animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 million MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). This step is critical to avoid bias.

    • Group 1: Vehicle control (e.g., daily oral gavage).

    • Group 2: Test compound (e.g., 50 mg/kg, daily oral gavage).

    • Group 3: Positive control.

  • Treatment and Monitoring: Administer treatments according to the defined schedule for 21-28 days. Measure tumor volume with calipers and mouse body weight twice weekly. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Collect tumors and major organs for pharmacodynamic (e.g., target phosphorylation) and histological analysis.

Part 3: Mechanism of Action and Comparative Landscape

Understanding how a compound works is as important as knowing that it works. Isothiazole derivatives have been shown to interact with a variety of biological targets.

Known Mechanisms and Alternative Scaffolds

A significant number of isothiazole and the closely related thiazole derivatives function as kinase inhibitors.[3][8] For example, some imidazo[2,1-b]thiazole compounds are potent dual inhibitors of EGFR and HER2, key drivers in many cancers.[8] The isothiazole scaffold acts as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

Alternative Scaffolds:

  • Thiazole: The isomeric thiazole ring is a cornerstone of medicinal chemistry, found in drugs like the anticancer agent Dasatinib.[10] It often shares similar biological activities with isothiazoles and serves as a primary comparator.[9][11]

  • Pyrazoles: Another five-membered heterocycle, pyrazole derivatives are well-known as kinase inhibitors (e.g., Crizotinib) and cyclooxygenase (COX) inhibitors (e.g., Celecoxib).

  • Oxazoles: The oxygen-containing analog of thiazole, this scaffold is also prevalent in biologically active compounds.

The following diagram illustrates the mechanism of a hypothetical this compound-based VEGFR-2 inhibitor.

moa_pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation Compound This compound Inhibitor Compound->VEGFR2 Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by an isothiazole-based compound.

Expert Insights and Troubleshooting

  • Solubility is a Common Hurdle: Heterocyclic compounds can suffer from poor aqueous solubility. It is critical to assess this early. If a compound shows high in vitro potency but fails in vivo, poor solubility and low bioavailability are often the culprits. Consider salt forms or advanced formulation strategies like amorphous solid dispersions.

  • Metabolic Stability: The isothiazole ring can be susceptible to metabolic modification. Running in vitro metabolic stability assays with liver microsomes is a crucial step to predict in vivo clearance and half-life.

  • Off-Target Effects: The cyano group can potentially be metabolized to cyanide, although this is rare. It is prudent to include assays that can detect potential liabilities early. Similarly, screening against a panel of common off-targets (like the hERG channel) is essential for any compound intended for clinical development.

Conclusion

The this compound scaffold is a rich source of biologically active compounds with vast therapeutic potential. A systematic and logically structured evaluation process, beginning with broad in vitro screening and progressing to targeted in vivo efficacy and safety studies, is essential for identifying and advancing promising drug candidates. By understanding the causality behind each experimental choice and anticipating common challenges like solubility and metabolism, researchers can efficiently navigate the preclinical pipeline and unlock the full potential of this versatile chemical class.

References

comparing the efficacy of isothiazole-4-carbonitrile derived fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of agrochemical discovery and crop protection, the isothiazole scaffold represents a cornerstone in the development of novel fungicides. This guide provides an in-depth, objective comparison of the efficacy of isothiazole-derived fungicides, with a particular focus on the commercially significant plant defense activator, Isotianil, and newly developed derivatives targeting the oxysterol-binding protein (OSBP). We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed, self-validating protocols for key efficacy assays.

Introduction: The Versatility of the Isothiazole Heterocycle in Fungicidal Action

The isothiazole ring is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] In the realm of fungicides, isothiazole derivatives have been engineered to combat plant pathogens through remarkably different strategies. This guide will explore two prominent, contrasting mechanisms:

  • Systemic Acquired Resistance (SAR) Induction: This indirect mode of action involves activating the plant's own innate immune system to confer broad-spectrum, long-lasting protection. The commercial fungicide Isotianil is a prime example of this class.[2]

  • Direct Inhibition of Fungal Targets: This conventional approach involves the direct disruption of essential fungal cellular processes. A significant number of novel isothiazole-4-carbonitrile and related derivatives have been synthesized to inhibit the oxysterol-binding protein (OSBP) , a critical component in lipid homeostasis and membrane function in oomycetes.[3]

This comparative analysis will equip researchers with a comprehensive understanding of the fungicidal potential of isothiazole derivatives, aiding in the rational design and evaluation of next-generation crop protection agents.

Comparative Efficacy: A Data-Driven Analysis

The fungicidal efficacy of isothiazole derivatives is best understood through a direct comparison of their performance against key plant pathogens. The following tables summarize quantitative data from various studies, highlighting the potency of different compounds and their respective modes of action.

Table 1: Efficacy of the SAR Inducer Isotianil Against Rice Blast (Magnaporthe oryzae)
FungicideChemical ClassMode of ActionApplication Rate (a.i./nursery box)Efficacy (Control of Leaf Blast)Reference
Isotianil IsothiazolePlant Defense Inducer (SAR)1.0 - 1.5 gExcellent and stable[2]
Probenazole-Plant Defense Inducer (SAR)12.0 gEffective[2]
TiadinilThiadiazolePlant Defense Inducer (SAR)-Excellent[2]

Data from pot and paddy field tests demonstrate Isotianil's high efficacy at significantly lower dosages compared to other plant activators.[2]

Table 2: Efficacy of OSBP-Inhibiting Fungicides Against Oomycete Pathogens
FungicideChemical ClassTarget PathogenEC₅₀ (µg/mL)Reference
Oxathiapiprolin Piperidinyl-thiazole-isoxazolinePhytophthora capsici-Highly effective in planta
Oxathiapiprolin Piperidinyl-thiazole-isoxazolinePseudoperonospora cubensis3.10 x 10⁻⁴ (mycelial development)[4]
Novel Isothiazole-Thiazole Derivative (Compound 6u) Isothiazole-ThiazolePseudoperonospora cubensis0.046 (in vivo)[5]
Novel Isothiazole-Thiazole Derivative (Compound 6u) Isothiazole-ThiazolePhytophthora infestans0.20 (in vivo)[5]

Oxathiapiprolin, a leading OSBP inhibitor, shows exceptional potency against a range of oomycete pathogens.[4][6] Notably, newly synthesized isothiazole-thiazole derivatives, designed to target the same protein, exhibit comparable or even superior in vivo efficacy.[5]

Unraveling the Mechanisms of Action

The contrasting modes of action of isothiazole-derived fungicides are central to their strategic use in disease management. Understanding these mechanisms is crucial for developing effective and sustainable crop protection programs.

Isotianil: A Master Switch for Plant Immunity

Isotianil does not possess direct antimicrobial activity.[2] Instead, it functions as a "plant activator," priming the plant's defense system through a process known as Systemic Acquired Resistance (SAR).[2][7] Upon application, Isotianil is systemically translocated and triggers the salicylic acid (SA) signaling pathway, a key hormonal cascade in plant immunity.[2] This leads to the upregulation of pathogenesis-related (PR) genes, resulting in a heightened state of readiness to combat subsequent pathogen attacks.[7]

SAR_Pathway cluster_plant_cell Plant Cell Isotianil Isotianil Application SA_Pathway Salicylic Acid (SA) Signaling Pathway Isotianil->SA_Pathway PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Upregulation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Pathogen Attack Pathogen->SAR Inhibited

Caption: Isotianil-induced Systemic Acquired Resistance (SAR) pathway.

Novel Isothiazoles: Targeting the Fungal Achilles' Heel - OSBP

In contrast to SAR inducers, a new generation of isothiazole derivatives has been rationally designed to directly inhibit the oxysterol-binding protein (OSBP) in oomycetes.[3] OSBP is a crucial protein involved in lipid transport and maintaining the integrity of cellular membranes.[3] By binding to and inhibiting OSBP, these fungicides disrupt essential cellular processes, leading to the cessation of fungal growth and development.[3] This mode of action is shared with the highly effective fungicide oxathiapiprolin.[8]

OSBP_Inhibition cluster_oomycete_cell Oomycete Cell Fungicide Isothiazole Derivative (e.g., Compound 6u) or Oxathiapiprolin OSBP Oxysterol-Binding Protein (OSBP) Fungicide->OSBP Inhibits Lipid_Transport Lipid Transport & Membrane Integrity OSBP->Lipid_Transport Cell_Growth Fungal Cell Growth & Development Lipid_Transport->Cell_Growth Poisoned_Food_Technique Start Start Prep_Media Prepare Fungicide- Amended PDA Media Start->Prep_Media Inoculate Inoculate with Fungal Mycelial Plugs Prep_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percentage Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC₅₀ Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End SAR_Assay_Workflow cluster_molecular Molecular Analysis Start Start Grow_Plants Grow Healthy Plants Start->Grow_Plants Apply_Inducer Apply SAR Inducer to Lower Leaves Grow_Plants->Apply_Inducer Pathogen_Challenge Challenge Upper, Systemic Leaves with Pathogen Apply_Inducer->Pathogen_Challenge RNA_Extraction RNA Extraction Apply_Inducer->RNA_Extraction Optional Incubate_Assess Incubate and Assess Disease Severity Pathogen_Challenge->Incubate_Assess End End Incubate_Assess->End qRT_PCR qRT-PCR for SAR Marker Genes RNA_Extraction->qRT_PCR

References

A Comparative Guide to the Validation of Analytical Methods for Isothiazole-4-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Precise Isothiazole-4-carbonitrile Quantification

This compound and its derivatives are heterocyclic compounds with significant interest in pharmaceutical development due to their potential antiviral and anticancer properties. Accurate and reliable quantification of this molecule is paramount throughout the drug development lifecycle—from preclinical pharmacokinetic studies to final product quality control. The validation of analytical methods ensures that the data generated is accurate, reproducible, and fit for its intended purpose, a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide will navigate the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), and compare the common analytical techniques employed for the quantification of isothiazole and its derivatives.

Foundational Pillar: Understanding Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use. The core validation characteristics, as outlined by the ICH, ensure the reliability of analytical data.

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Documentation & Reporting MD Method Development Opt Optimization of Parameters MD->Opt VP Define Validation Protocol & Acceptance Criteria Opt->VP Specificity Specificity / Selectivity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR App Method Implementation for Routine Use VR->App

Caption: A typical workflow for analytical method validation, from development to implementation.

Comparative Analysis of Quantification Methodologies

The choice of an analytical technique for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the intended application. The most common methods for the analysis of isothiazoles are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for this compound.

Typical HPLC Method Parameters for Isothiazole Analysis:

  • Column: Reversed-phase columns, such as C18, are commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

  • Detection: UV detection is a common choice, with the detection wavelength selected based on the analyte's maximum absorbance. For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is the preferred detector.

Experimental Protocol: Development and Validation of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop and validate a stability-indicating HPLC method for this compound, a critical aspect for pharmaceutical development.

1. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method. They help identify potential degradation products and ensure they do not interfere with the quantification of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours and 200 watt hours/square meter of light.

2. Method Development and Optimization:

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good peak shape, resolution between the parent compound and any degradation products, and a reasonable run time.

3. Method Validation (as per ICH Q2(R2)):

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of known concentrations. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase composition, pH, column temperature, and flow rate and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some isothiazoles can be analyzed directly, others may require derivatization to improve their volatility and chromatographic performance.

Typical GC-MS Method Parameters for Isothiazole Analysis:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: Splitless injection is often employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Detection: Mass spectrometry provides high selectivity and sensitivity.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

  • Derivatization (if required): If the analyte has poor volatility, derivatization may be necessary.

2. GC-MS Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Develop a temperature program that provides good separation of the analyte from any interfering peaks.

  • Acquire mass spectra in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

3. Method Validation:

  • The same validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be evaluated.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. Derivatization may be required for some analytes.
Sensitivity Good, can be enhanced with detectors like MS.Excellent, especially in SIM mode.
Selectivity Good, can be improved with MS detection.Excellent, due to mass spectral fragmentation patterns.
Sample Throughput Can be high with modern UHPLC systems.Can be lower due to longer run times.
Complexity Relatively straightforward to operate.Can be more complex, especially with derivatization.

The following diagram illustrates the decision-making process for selecting an analytical method.

Method Selection Decision Tree Start Start: Quantify this compound Volatile Is the analyte volatile & thermally stable? Start->Volatile GCMS Consider GC-MS Volatile->GCMS Yes HPLC Consider HPLC Volatile->HPLC No HighSensitivity Is high sensitivity required? HighSensitivity->HPLC No, UV is sufficient LCMS Consider LC-MS/MS HighSensitivity->LCMS Yes ComplexMatrix Is the sample matrix complex? ComplexMatrix->LCMS Yes GCMS->HighSensitivity FinalGCMS Select GC-MS GCMS->FinalGCMS HPLC->HighSensitivity HPLC->ComplexMatrix FinalHPLC Select HPLC-UV HPLC->FinalHPLC LCMS->ComplexMatrix FinalLCMS Select LC-MS/MS LCMS->FinalLCMS

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical step in pharmaceutical development. Both HPLC and GC-MS are powerful techniques that can be employed for this purpose. The choice between these methods should be based on the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity. A thorough method validation, following the principles outlined in the ICH guidelines, is essential to ensure the generation of reliable and accurate data that can support regulatory submissions and ensure product quality and patient safety.

A Senior Application Scientist's Guide to Comparative Docking of Isothiazole-4-Carbonitrile Analogs in Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking of isothiazole-4-carbonitrile analogs into two distinct and therapeutically relevant enzyme classes: kinases and phosphatases. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow.

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The addition of a 4-carbonitrile group can significantly influence the electronic properties and binding interactions of these analogs. Understanding how these molecules interact with different enzyme active sites is paramount for rational drug design and lead optimization.

This guide will utilize publicly available crystal structures from the Protein Data Bank (PDB) to provide real-world examples for a comparative docking study. We will focus on Cyclin-Dependent Kinase 9 (CDK9) and Protein Tyrosine Phosphatase 1B (PTP1B) as representative targets from the kinase and phosphatase families, respectively.

The Strategic Imperative of Comparative Docking

Molecular docking is a cornerstone of modern structure-based drug discovery, offering predictive insights into the binding modes and affinities of small molecules within a target's active site.[2] A comparative docking approach, as detailed here, provides a broader understanding of a ligand's potential for both on-target efficacy and off-target interactions. By examining the binding of this compound analogs in evolutionarily distinct enzyme families, we can elucidate the key structural determinants of selectivity and potency.

This guide is structured to provide not just a protocol, but a self-validating framework for your own docking studies. Every step is explained with the underlying scientific principles, empowering you to adapt and troubleshoot your computational experiments with confidence.

Experimental Workflow: A Comprehensive Overview

The comparative docking study follows a structured workflow, from initial target and ligand preparation to the final analysis of docking results. Each stage is critical for the validity and accuracy of the computational predictions.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target Selection & Preparation Target Selection & Preparation Ligand Preparation Ligand Preparation Target Selection & Preparation->Ligand Preparation Molecular Docking Simulation Molecular Docking Simulation Ligand Preparation->Molecular Docking Simulation Analysis of Docking Results Analysis of Docking Results Molecular Docking Simulation->Analysis of Docking Results Comparative Analysis & Interpretation Comparative Analysis & Interpretation Analysis of Docking Results->Comparative Analysis & Interpretation G Download PDB Download PDB Remove Heteroatoms Remove Heteroatoms Download PDB->Remove Heteroatoms Add Hydrogens Add Hydrogens Remove Heteroatoms->Add Hydrogens Assign Charges Assign Charges Add Hydrogens->Assign Charges Define Binding Site Define Binding Site Assign Charges->Define Binding Site Generate Grid Generate Grid Define Binding Site->Generate Grid G 2D Structure 2D Structure Generate 3D Coordinates Generate 3D Coordinates 2D Structure->Generate 3D Coordinates Energy Minimization Energy Minimization Generate 3D Coordinates->Energy Minimization Add Hydrogens & Assign Charges Add Hydrogens & Assign Charges Energy Minimization->Add Hydrogens & Assign Charges Define Rotatable Bonds Define Rotatable Bonds Add Hydrogens & Assign Charges->Define Rotatable Bonds Save as PDBQT Save as PDBQT Define Rotatable Bonds->Save as PDBQT

References

Safety Operating Guide

A Guide to the Safe Handling of ISOTHIAZOLE-4-CARBONITRILE: Essential Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when handling ISOTHIAZOLE-4-CARBONITRILE. As a specialized chemical, it necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals, offering not just a checklist of equipment, but the rationale behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Awareness: Understanding the Compound

This compound is a molecule that requires careful handling due to its chemical structure. While a comprehensive toxicological profile may not be widely available, the presence of the isothiazole ring and the carbonitrile group suggests potential hazards. Isothiazole derivatives can be skin and eye irritants, and some are known to be sensitizers.[1] The carbonitrile group (-C≡N) can, under certain conditions such as exposure to strong acids or high heat, potentially release highly toxic hydrogen cyanide gas. Therefore, a conservative approach to handling is warranted, focusing on preventing all routes of exposure.

Based on available safety data for related compounds, this compound is considered toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[2] It is also classified as a skin, eye, and respiratory irritant.[1]

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place. PPE is the last line of defense, not the first.

  • Engineering Controls: All work involving the weighing, handling of the solid form, or any procedure that could generate dust or aerosols of this compound must be conducted in a certified chemical fume hood.[3] The fume hood is critical for preventing inhalation exposure. Ensure the fume hood has been recently certified and is functioning correctly.

  • Administrative Controls:

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.

    • Standard Operating Procedures (SOPs): A detailed, compound-specific SOP must be written and approved before work begins. This SOP should be readily available to all personnel.

    • Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOP.

Personal Protective Equipment: The Essential Barrier

The following PPE is mandatory for all procedures involving this compound.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Nitrile gloves provide good resistance to a variety of chemicals.[4][5][6][7] Double-gloving is a critical best practice when handling potent compounds to protect against undetected pinholes or tears in the outer glove.
Eye/Face Protection Chemical splash goggles and a face shield.Chemical splash goggles provide a seal around the eyes to protect against splashes and airborne particles.[8] A face shield should be worn over the goggles to provide an additional layer of protection for the entire face.
Lab Coat Disposable, solid-front, with tight-fitting cuffs.A disposable lab coat prevents contamination of personal clothing. The solid front offers better protection against splashes than a traditional button-front coat. Tight cuffs prevent exposure of the wrists.
Respiratory Protection An N95 or higher-rated respirator may be required.The need for respiratory protection should be determined by a formal risk assessment. It is strongly recommended when handling the solid powder, even within a fume hood, to minimize the risk of inhaling fine particles.

Visualizing the PPE Decision Process

PPE_Decision_Process Start Handling ISOTHIAZOLE- 4-CARBONITRILE InFumeHood Working in a Certified Fume Hood? Start->InFumeHood SolidOrLiquid Handling Solid or Potential for Aerosol? InFumeHood->SolidOrLiquid Yes Stop STOP! Do Not Proceed InFumeHood->Stop No CorePPE Mandatory Core PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Disposable Lab Coat SolidOrLiquid->CorePPE AddFaceShield Add Face Shield CorePPE->AddFaceShield AddRespirator Add N95 Respirator AddFaceShield->AddRespirator Proceed Proceed with Caution AddRespirator->Proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Step-by-Step Protocols for Donning and Doffing PPE

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye and Face Protection: Put on the chemical splash goggles, followed by the face shield.

  • Respirator (if required): Perform a positive and negative pressure user seal check to ensure the respirator is properly sealed to your face.

Doffing (Taking Off) PPE

This process should be performed in a designated "doffing area" to contain any potential contamination.

  • Outer Gloves: With your gloved hands, grasp the outside of the cuff of one outer glove and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining outer glove and peel it off, turning it inside out and enclosing the first glove. Dispose of both gloves in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and carefully peel it off your shoulders, turning it inside out as you remove it. Roll it into a bundle with the contaminated side inward and dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Procedures

  • Spill Management: In the event of a spill, immediately alert others in the area. If the spill is contained within the fume hood, use a chemical spill kit to absorb the material. All materials used for cleanup must be disposed of as hazardous waste. For any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Disposal: All disposable PPE and any other materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not place this waste in the regular trash.

Conclusion: A Commitment to Safety

The protocols outlined in this guide are designed to provide a robust framework for the safe handling of this compound. Adherence to these procedures, in conjunction with a strong foundation of general laboratory safety practices, is essential for protecting yourself and your colleagues. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) for the chemicals you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOTHIAZOLE-4-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
ISOTHIAZOLE-4-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.